molecular formula C3H7NO2 B1600853 n-Methoxy-n-methylformamide CAS No. 32117-82-1

n-Methoxy-n-methylformamide

Cat. No.: B1600853
CAS No.: 32117-82-1
M. Wt: 89.09 g/mol
InChI Key: WHWRXFLOPJUZDK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylformamide (CAS 32117-82-1) is a valuable reagent in organic synthesis, primarily recognized for its role as a formylating agent for various anions . Researchers utilize it to introduce a formyl group onto organolithium and Grignard reagents, as well as enolates, providing a direct route to aldehydes . This application is central to its value in constructing complex molecular architectures. The compound should be stored under an inert atmosphere at temperatures under -20°C to maintain stability . From a safety perspective, this compound is classified as a flammable liquid (GHS Class 3, UN 1993) and carries the hazard statement H225: Highly Flammable liquid and vapor . Appropriate precautions, including the use of personal protective equipment and working away from ignition sources, are essential. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRXFLOPJUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472697
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32117-82-1
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N-methylformamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficient and selective methodologies is paramount. Among the arsenal of reagents available to the modern chemist, N-methoxy-N-methylamides, commonly known as Weinreb amides, have established themselves as exceptionally versatile intermediates. This guide focuses on a fundamental member of this class: N-Methoxy-N-methylformamide. While seemingly simple in structure, this compound embodies the key attributes that make Weinreb amides indispensable for the controlled formation of carbon-carbon bonds and the synthesis of carbonyl compounds. This document aims to provide a comprehensive technical overview of this compound, consolidating its known physical and chemical properties, outlining synthetic strategies, and exploring its applications, particularly in the context of acylation reactions. By offering a detailed examination of this reagent, we endeavor to equip researchers and professionals in drug development and other scientific disciplines with the knowledge to effectively harness its synthetic potential.

Core Molecular and Physical Characteristics

IdentifierValueSource
IUPAC Name This compoundPubChem[1][2]
CAS Number 32117-82-1PubChem[1][2]
Molecular Formula C₃H₇NO₂PubChem[1][2]
Molecular Weight 89.09 g/mol PubChem[1][2]
Predicted Boiling Point 70.3 ± 23.0 °C-
Computed XLogP3 -0.2PubChem[1][2]

Spectroscopic Profile: A Window into Molecular Structure

Spectroscopic analysis is fundamental to the characterization and purity assessment of any chemical compound. While a comprehensive, experimentally verified spectroscopic dataset for this compound is not consistently reported, we can infer its expected spectral features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-methoxy-N-methylamides can exhibit interesting features due to restricted rotation around the amide C-N bond, potentially leading to the observation of rotamers at room temperature. This phenomenon can result in the broadening of signals for the N-methyl and O-methyl groups.

  • ¹H NMR: The proton NMR spectrum is expected to show three singlet signals:

    • One for the formyl proton (CHO), anticipated to be the most downfield.

    • One for the N-methyl protons (N-CH₃).

    • One for the O-methyl protons (O-CH₃). Due to the potential for rotational isomers, the signals for the N-CH₃ and O-CH₃ groups might appear as broad singlets or even as two distinct sets of signals at room temperature. Variable temperature NMR studies on related N-methoxy-N-methyl benzamides have demonstrated the coalescence of such signals at elevated temperatures as the rate of rotation around the C-N bond increases.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct resonances corresponding to:

    • The carbonyl carbon (C=O).

    • The N-methyl carbon (N-CH₃).

    • The O-methyl carbon (O-CH₃). Similar to the ¹H NMR, the signals for the N-methyl and O-methyl carbons may be broadened due to restricted rotation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

  • C=O Stretch: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ , which is characteristic of the carbonyl stretching vibration in tertiary amides.

  • C-N Stretch: A band corresponding to the C-N stretching vibration is expected around 1350-1450 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl groups will appear in the region of 2800-3000 cm⁻¹ .

Chemical Properties and Synthetic Utility

The chemical reactivity of this compound is defined by its identity as a Weinreb amide. This functionality provides a stable and versatile platform for a variety of chemical transformations, most notably in the synthesis of aldehydes and ketones.

The Weinreb Amide: A Stable Intermediate for Ketone and Aldehyde Synthesis

The key feature of the N-methoxy-N-methylamide group is its ability to react with organometallic reagents (such as Grignard reagents or organolithiums) to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent, thus preventing the over-addition that is often problematic with other acylating agents like esters or acid chlorides. Upon acidic workup, this stable intermediate readily hydrolyzes to afford the corresponding ketone or aldehyde in high yield.

Mechanism of Weinreb Amide Reaction with a Grignard Reagent.
This compound as a Formylating Agent

Specifically, this compound serves as a precursor for the introduction of a formyl group (CHO). Reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by acidic workup yields the corresponding aldehyde (R-CHO). This provides a reliable and high-yielding alternative to other formylation methods which may suffer from side reactions or require harsh conditions.

Synthesis of this compound

This compound is not as commonly commercially available as other Weinreb amides derived from carboxylic acids. However, it can be synthesized in the laboratory through several established methods for amide formation. A general and reliable approach involves the coupling of a suitable formylating agent with N,O-dimethylhydroxylamine.

General Synthetic Protocol

A common strategy for the synthesis of Weinreb amides involves the activation of a carboxylic acid, or in this case, formic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Due to the high reactivity of formic acid derivatives, milder coupling agents are often preferred. An alternative and often more convenient method involves the use of a mixed anhydride or an activated ester of formic acid.

Experimental Protocol: Synthesis via a Mixed Anhydride

This protocol is a generalized procedure based on common methods for Weinreb amide synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Formic acid

  • Ethyl chloroformate

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Formation of the Mixed Anhydride: Slowly add triethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of ethyl chloroformate (1.05 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours.

  • Addition of N,O-dimethylhydroxylamine: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and add triethylamine (1.2 equivalents). Stir for 15-30 minutes at room temperature to generate the free amine.

  • Coupling Reaction: Cool the suspension of the free amine to 0 °C and add it to the mixed anhydride solution via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield this compound.

Synthesis_Workflow A Formic Acid + Et₃N + Ethyl Chloroformate in DCM at 0 °C C Combine at 0 °C, then warm to RT A->C B N,O-dimethylhydroxylamine·HCl + Et₃N in DCM B->C D Aqueous Work-up (NaHCO₃, Brine) C->D E Extraction with DCM D->E F Drying and Concentration E->F G Purification (Distillation or Chromatography) F->G H This compound G->H

Generalized workflow for the synthesis of this compound.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling formamide derivatives should be strictly followed. Many formamides are considered to be toxic, and some are suspected teratogens.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound, as a fundamental Weinreb amide, holds significant potential as a versatile formylating agent in organic synthesis. Its ability to deliver a formyl group in a controlled and high-yielding manner makes it a valuable tool for the synthesis of aldehydes, which are key building blocks in the pharmaceutical and fine chemical industries. While the availability of extensive experimental data for this specific compound is currently limited, its chemical behavior can be reliably predicted based on the well-established chemistry of Weinreb amides. As the demand for more efficient and selective synthetic methods continues to grow, it is anticipated that the utility of this compound and related reagents will become increasingly recognized and exploited. Further research into its specific reaction scope and the development of more detailed characterization data will undoubtedly contribute to its broader application in complex molecule synthesis.

References

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  • PubChem. N-Methoxymethyl-N-methylformamide. National Center for Biotechnology Information. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

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n-Methoxy-n-methylformamide CAS number 5129-79-3 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methoxy-N-methylformamide (CAS 5129-79-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Chemical Identity

This compound, registered under CAS number 5129-79-3, is an organic compound characterized by the presence of a formamide group, a methoxymethyl group, and a methyl group.[1] While not as commonly cited as other formamides like DMF, its unique structure offers specific utility in synthetic chemistry. This guide aims to consolidate the available technical information to support its effective and safe application in a laboratory setting.

The molecule's structure is key to its function. The presence of the N-methoxy group makes it a relative of the well-known Weinreb amides, which are valued for their controlled reactivity with organometallic reagents.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 5129-79-3 [3][4]
Molecular Formula C₄H₉NO₂ [1][3][5]
IUPAC Name N-(methoxymethyl)-N-methylformamide [4]
Molecular Weight 103.12 g/mol [1][4][5]
InChI InChI=1S/C4H9NO2/c1-5(3-6)4-7-2/h3H,4H2,1-2H3 [3][5]
InChIKey AITXBHMOGHXWFR-UHFFFAOYSA-N [3][5]
SMILES CN(COC)C=O [4][5]

| Synonyms | Formamide, N-(methoxymethyl)-N-methyl- |[1][3][5] |

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental setups, particularly concerning reaction temperature, solvent choice, and purification methods. This compound is a colorless liquid under standard conditions.[1]

Table 2: Physical and Chemical Properties

Property Value Source
Boiling Point 196.2°C at 760 mmHg [1]
Density 0.977 g/cm³ [1]
Flash Point 72.5°C [1]
Vapor Pressure 0.403 mmHg at 25°C [1]
Refractive Index 1.411 [1]
LogP (Octanol/Water) -0.3 (Computed) [4]

| Water Solubility | Soluble (Implied by LogP and structure) | |

Synthesis and Manufacturing

The synthesis of N-substituted formamides can be achieved through various formylation reactions. A common and direct approach involves the N-formylation of the corresponding amine precursor, in this case, N-methoxy-N-methylamine, using a suitable formylating agent.

Common formylating agents include formic acid or its derivatives, such as acetic formic anhydride.[6] Another modern approach involves the catalytic N-formylation of amines using methanol or paraformaldehyde as the C1 source, often facilitated by transition metal catalysts.[7][8]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Amine N-Methoxy-N-methylamine Reaction N-Formylation Reaction (Catalyst/Solvent) Amine->Reaction FormylSource Formylating Agent (e.g., Formic Acid) FormylSource->Reaction Product This compound (CAS 5129-79-3) Reaction->Product Primary Pathway Byproduct Byproduct (e.g., H₂O) Reaction->Byproduct

Caption: Generalized synthetic workflow for this compound.

Generalized Laboratory Synthesis Protocol

This protocol describes a conceptual pathway for N-formylation. Causality: The choice of a catalyst and solvent-free conditions, when possible, is driven by principles of green chemistry to improve reaction efficiency and minimize waste.[6]

  • Reactor Setup : Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N-methoxy-N-methylamine (1 equivalent).

  • Reagent Addition : Add the formylating agent, such as formic acid (2 equivalents), to the flask. If using a catalyst, it should be added at this stage (e.g., 3 mol%).[6]

  • Reaction Conditions : Heat the mixture with stirring to a specified temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation to yield pure this compound.

Self-Validation: Each step includes a control point (monitoring, extraction, purification) to ensure the reaction proceeds as expected and the final product meets purity requirements for subsequent applications.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a specialized reagent in organic synthesis.[1] Its structural similarity to Weinreb amides suggests its application as a stable acylating agent precursor. Weinreb amides are renowned for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without over-addition to form tertiary alcohols—a common side reaction with other acylating agents like esters or acid chlorides.[2]

This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. While this compound is a formamide, not a typical Weinreb amide used for introducing larger acyl groups, it can serve as a precursor or a specialized formylating agent in complex syntheses.

Reaction_Application Reagent This compound (Formyl Source) Intermediate Stable Tetrahedral Intermediate Reagent->Intermediate Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Intermediate Workup Aqueous Workup Intermediate->Workup Product Formylated Product (Aldehyde) Workup->Product

Caption: Conceptual role in a formylation reaction pathway.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR Formyl proton (-CHO) ~8.0-8.3 ppm (singlet)
Methoxy protons (-OCH₃) ~3.5-3.8 ppm (singlet)
N-Methyl protons (-NCH₃) ~3.0-3.3 ppm (singlet)
Methoxymethyl protons (-CH₂O-) ~4.5-5.0 ppm (singlet)
IR Spectroscopy C=O stretch (amide I) ~1660-1680 cm⁻¹
C-N stretch ~1350-1450 cm⁻¹

| | C-O stretch | ~1050-1150 cm⁻¹ |

Standard Spectroscopic Analysis Workflow

Trustworthiness: This generalized workflow ensures reproducible and reliable data acquisition for structural verification.

  • NMR Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]

    • Ensure complete dissolution for a homogeneous solution.

  • NMR Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[11]

    • Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • IR Sample Preparation :

    • As the compound is a liquid, prepare a thin film by placing a drop of the sample between two KBr or NaCl salt plates.[11]

  • IR Data Acquisition :

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[11]

    • Identify and annotate characteristic absorption bands corresponding to the molecule's functional groups.

Safety, Handling, and Storage

Comprehensive safety data for this compound (CAS 5129-79-3) is not widely published.[1] Therefore, it must be handled with the care afforded to a novel or reactive organic chemical. Safety protocols should be based on analogous compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF), which are known to have reproductive toxicity and are harmful upon contact.[12][13][14]

Table 4: Hazard and Precautionary Information (Based on Analogs)

Hazard Category Precautionary Measures First Aid
Flammability Flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.[12] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[12]
Health Hazards Assumed harmful in contact with skin and may have reproductive toxicity. Avoid inhalation of vapors and contact with skin and eyes.[13][14] Skin : Wash off immediately with plenty of soap and water.[13] Eyes : Rinse cautiously with water for several minutes.[12] Inhalation : Move to fresh air.[13]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
Handling Handle only in a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12][13]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] | |

Conclusion

This compound is a specialized chemical reagent with potential applications in organic synthesis, particularly in reactions requiring controlled formylation. Its properties, derived from its unique structure, place it in the family of valuable synthetic intermediates. While detailed application notes are sparse, its structural relationship to Weinreb amides provides a strong theoretical basis for its utility. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to stringent safety protocols based on well-characterized analogs, and can leverage its properties for the precise introduction of formyl groups in complex molecular architectures.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560292, N-Methoxymethyl-N-methylformamide. Retrieved from [Link].

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  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link].

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link].

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  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link].

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  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link].

  • PubMed. (n.d.). N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer. Retrieved from [Link].

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  • ResearchGate. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184. Retrieved from [Link].

  • PubMed Central. (n.d.). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Retrieved from [Link].

  • ResearchGate. (n.d.). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link].

  • Royal Society of Chemistry. (2024). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. Retrieved from [Link].

  • National Institutes of Health. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link].

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. J Med Chem, 63(9), 4517-4527. Retrieved from [Link].

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Sources

The Weinreb Amide: A Cornerstone of Modern Acylation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, Mechanism, and Enduring Utility in Complex Molecule Synthesis

Introduction

In the landscape of synthetic organic chemistry, the quest for selective and high-yielding transformations is a perpetual endeavor. Among the myriad of reactions developed, the ability to form carbon-carbon bonds through acylation is fundamental to the construction of complex molecular architectures. However, the inherent reactivity of common acylating agents often leads to undesired side reactions, most notably the over-addition of organometallic reagents to form tertiary alcohols instead of the desired ketones. This challenge persisted until a seminal discovery in 1981 by Steven M. Weinreb and Steven Nahm, which introduced the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide.[1][2] This functional group has since become an indispensable tool for chemists, offering a reliable and versatile solution for the synthesis of ketones and aldehydes.[2][3] This guide provides a comprehensive overview of the discovery, mechanism, and wide-ranging applications of the Weinreb amide, tailored for researchers, scientists, and professionals in drug development.

The Genesis of an Idea: Overcoming the Over-Addition Problem

Prior to the advent of the Weinreb amide, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a frustrating exercise. Highly reactive organolithium and Grignard reagents would readily add to the carbonyl group of esters or acid chlorides to form a tetrahedral intermediate. This intermediate would then collapse, eliminating a leaving group to form the desired ketone. However, the newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[4] Meticulous control of stoichiometry and reaction temperature could sometimes mitigate this issue, but these methods were often substrate-dependent and lacked general applicability.

The genius of the Weinreb-Nahm approach lay in the design of an amide that, upon addition of an organometallic reagent, would form a stable tetrahedral intermediate.[2][5] This stability would prevent the premature collapse and subsequent over-addition, allowing for the clean formation of the ketone upon acidic workup.

The breakthrough was first reported in a 1981 publication in Tetrahedron Letters titled "N-methoxy-N-methylamides as effective acylating agents".[1][5] The authors, Steven Nahm and Steven M. Weinreb, described a straightforward method for the preparation of these amides and demonstrated their remarkable utility in reacting with Grignard reagents and organolithiums to produce ketones in high yields.[5] Steven M. Weinreb, a prominent chemist at Pennsylvania State University, has had a distinguished career focusing on the synthesis of natural products and the development of novel synthetic methodologies.[6][7] The development of the Weinreb amide is a testament to his group's focus on creating practical solutions to long-standing synthetic challenges.[7][8]

The Key to Stability: Unraveling the Mechanism

The remarkable stability of the intermediate formed during the reaction of a Weinreb amide with an organometallic reagent is the cornerstone of its utility. This stability is attributed to the formation of a five-membered chelate between the metal cation (from the Grignard or organolithium reagent), the carbonyl oxygen, and the methoxy oxygen of the amide.[2][4][9]

Caption: Mechanism of the Weinreb Ketone Synthesis.

This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup is performed.[2] This two-stage process effectively decouples the addition step from the elimination step, thereby preventing the unwanted second addition of the organometallic reagent.

Preparation of Weinreb Amides: A Multitude of Pathways

A key factor in the widespread adoption of Weinreb amides is the variety of reliable methods for their synthesis. They can be prepared from a range of common carboxylic acid derivatives, making them readily accessible.

From Acid Chlorides

The original and still widely used method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[5][10]

Caption: Synthesis of Weinreb amides from acid chlorides.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is highly desirable as it avoids the often harsh conditions required to prepare acid chlorides. A variety of coupling reagents have been developed for this purpose, including carbodiimides (like DCC and EDC), phosphonium salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU).[10][11][12]

Coupling ReagentDescription
DCC/EDC Dicyclohexylcarbodiimide and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are commonly used dehydrating agents that activate the carboxylic acid for nucleophilic attack.[13]
BOP/PyBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate and its pyridine-based analog are highly efficient coupling reagents, particularly for hindered substrates.
HBTU/HATU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate are powerful activating agents that often lead to rapid and clean conversions.
From Esters and Lactones

Weinreb amides can also be synthesized from esters and lactones, typically through the use of aluminum-based reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl).[3][14] These reagents facilitate the aminolysis of the ester with N,O-dimethylhydroxylamine.

Experimental Protocol: A General Procedure for Weinreb Amide Synthesis from an Acid Chloride

Materials:

  • Acid chloride (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add pyridine.

  • Add a solution of the acid chloride in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Weinreb amide can be purified by flash column chromatography on silica gel.

The Broad Utility of Weinreb Amides in Synthesis

The impact of the Weinreb amide on modern organic synthesis cannot be overstated. Its predictable reactivity and tolerance of a wide range of functional groups have made it a staple in the synthesis of complex natural products and pharmaceuticals.[2]

Ketone Synthesis

The primary application of Weinreb amides is in the synthesis of ketones via reaction with organometallic reagents. This method is highly general and has been successfully applied to a vast array of substrates.

Aldehyde Synthesis

Weinreb amides can also be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[2][5] The chelation-stabilized intermediate prevents over-reduction to the alcohol, a common problem with the reduction of esters and acid chlorides.

Caption: Reduction of Weinreb amides to aldehydes.

Conclusion: An Enduring Legacy

The discovery of the Weinreb amide represents a landmark achievement in synthetic organic chemistry. By providing a simple and effective solution to the long-standing problem of over-addition in acylation reactions, Steven M. Weinreb and Steven Nahm revolutionized the way chemists approach the synthesis of ketones and aldehydes. The elegance of the underlying mechanistic principle, coupled with the practical accessibility and broad applicability of the methodology, has ensured its place as a fundamental tool in the synthetic chemist's arsenal. From its initial disclosure in 1981 to its continued and widespread use today, the Weinreb amide stands as a powerful testament to the value of rational design in the development of new synthetic methods.

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An In-Depth Technical Guide to the Stability and Storage of N-Methoxy-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylformamide, a member of the Weinreb amide class of compounds, is a versatile reagent in modern organic synthesis, prized for its controlled reactivity in the formation of aldehydes and ketones. Its efficacy in complex synthetic routes, particularly in pharmaceutical and agrochemical development, is contingent upon its purity and stability. This guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and handling protocols to ensure its integrity and performance in sensitive applications.

Introduction: The Synthetic Utility and Importance of Stability

This compound (CAS No. 32117-82-1) serves as a crucial building block in organic chemistry.[1] Its structure, featuring a formyl group attached to a nitrogen atom bearing both a methyl and a methoxy substituent, allows for the controlled addition of organometallic reagents to furnish aldehydes and ketones, arresting the reaction at the ketone stage and preventing over-addition to the tertiary alcohol—a common challenge with other acylating agents.[2][3] This unique reactivity profile has cemented the role of Weinreb amides in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

The success of syntheses employing this compound is directly correlated with the reagent's purity. Degradation can lead to the formation of impurities that may interfere with the desired reaction, resulting in lower yields, complex purification challenges, and the introduction of potentially reactive byproducts. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are paramount for reproducible and reliable synthetic outcomes.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its functional groups: the amide, the N-methyl group, and the N-methoxy group. While generally considered a stable compound suitable for storage, its reactivity profile suggests several potential degradation pathways under specific conditions.[2]

Hydrolytic Stability

Amides, in general, are susceptible to hydrolysis under both acidic and basic conditions, although they are typically stable in neutral aqueous solutions at ambient temperature.[4][5] The rate of hydrolysis is significantly influenced by pH and temperature.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding formic acid, and N,O-dimethylhydroxylamine.[6]

  • Basic Conditions: In the presence of a strong base, the hydroxide ion can directly attack the carbonyl carbon. While generally slower than acid-catalyzed hydrolysis, elevated temperatures can promote this degradation pathway.[5]

  • Neutral Conditions: this compound is expected to be largely stable in neutral aqueous solutions at room temperature. A 25% aqueous solution of the related compound N-methylformamide is reported to be stable for at least one week at room temperature.[4]

Thermal Stability
Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. While specific photostability studies on this compound are limited, it is good laboratory practice to protect all sensitive organic reagents from light to prevent potential degradation. Recent research has shown that Weinreb amides can be synthesized from carboxylic acids upon irradiation with UV light (370 nm) or sunlight, suggesting that the molecule interacts with light energy.[7] Therefore, prolonged exposure to light should be avoided.

Reactivity and Incompatibilities

This compound, as a Weinreb amide, exhibits characteristic reactivity that also informs its incompatibilities.

  • Strong Bases and Nucleophiles: While designed to react cleanly with many organometallic reagents, highly basic or sterically hindered nucleophiles can lead to a side reaction involving the elimination of the methoxide group to generate formaldehyde.[3]

  • Strong Acids: As with other amides, strong acids can catalyze hydrolysis.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.

A summary of key stability parameters is provided in Table 1.

ParameterStability Profile
Shelf Life 1095 days (3 years) at 2-8°C under an inert atmosphere (e.g., Argon).[8]
Hydrolysis Stable in neutral aqueous solution at room temperature. Susceptible to hydrolysis under acidic and basic conditions, with the rate increasing with temperature.[4][5]
Thermal Decomposition Expected to be stable at ambient temperatures. Decomposes at elevated temperatures, likely emitting toxic nitrogen oxides.[4]
Photostability Potentially sensitive to light, particularly UV radiation. Should be stored in light-resistant containers.[7]

Table 1: Summary of this compound Stability

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

For optimal preservation of purity, this compound should be stored under the conditions summarized in Table 2.

ConditionRecommendationRationale
Temperature 2-8°C.[8]Minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon).[8]Prevents exposure to atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation.
Container Tightly sealed, amber glass bottle.Protects from moisture ingress and exposure to light.
Location A cool, dry, and well-ventilated area away from incompatible materials.Ensures a safe storage environment and prevents accidental contact with reactive substances.

Table 2: Recommended Storage Conditions for this compound

Handling Procedures

Proper handling techniques are essential to maintain the integrity of the reagent and to ensure laboratory safety.

Protocol for Handling this compound:

  • Work Area: Conduct all handling of this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Inert Atmosphere Dispensing: To maintain an anhydrous and oxygen-free environment, use a syringe or cannula to transfer the liquid under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Avoid Contamination: Use clean, dry needles and glassware to prevent the introduction of moisture or other contaminants.

  • Sealing: After dispensing, securely reseal the container cap, preferably with paraffin film, to ensure a tight seal.

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal.

Visual Inspection and Signs of Degradation

Regular visual inspection of the stored reagent can provide an early indication of potential degradation. While specific visual cues for the decomposition of this compound are not well-documented, general signs of degradation for liquid organic reagents include:

  • Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration may indicate the presence of impurities.

  • Precipitation: The formation of solid particles or a hazy appearance could suggest polymerization or the formation of insoluble degradation products.

  • Odor Change: While this compound has a faint, characteristic odor, the development of a strong or different smell might signal decomposition.

If any of these signs are observed, the purity of the reagent should be verified by an appropriate analytical method (e.g., NMR, GC-MS) before use.

Experimental Workflows and Diagrams

To visually represent the key concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

G Potential Degradation Pathways A This compound B Hydrolysis (Acidic/Basic) A->B H₂O D Thermal Decomposition A->D Heat F Photochemical Reaction A->F Light (UV) C Formic Acid + N,O-Dimethylhydroxylamine B->C E Nitrogen Oxides & Other Fragments D->E G Uncharacterized Products F->G G Storage and Handling Workflow start Receive This compound store Store at 2-8°C under Inert Gas in Amber Bottle start->store check Visually Inspect Before Use store->check ok Dispense under Inert Atmosphere check->ok Looks OK not_ok Verify Purity (e.g., NMR, GC-MS) check->not_ok Degradation Suspected use Use in Synthesis ok->use not_ok->ok Purity Confirmed end Reseal and Return to Storage use->end

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

This compound is a robust and versatile synthetic reagent when its stability is respected through proper storage and handling. By adhering to the guidelines outlined in this technical guide—namely, storage at 2-8°C under an inert atmosphere and protection from light and moisture—researchers can significantly extend the shelf life of this valuable compound and ensure its optimal performance in their synthetic endeavors. Vigilance in monitoring for signs of degradation and adherence to safe handling protocols will contribute to the generation of reliable and reproducible scientific results.

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The Formylating Powerhouse: An In-depth Technical Guide to the Reactivity of N-Methoxy-N-methylformamide with Organometallics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methoxy-N-methylformamide, a prominent member of the Weinreb amide family, has emerged as an indispensable tool in modern organic synthesis. Its unique reactivity profile with organometallic reagents provides a reliable and high-yielding pathway to aldehydes, a critical functional group in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive exploration of the core principles governing the interaction of this compound with a range of organometallic species. We will delve into the mechanistic underpinnings of its controlled reactivity, provide detailed experimental protocols, address common challenges and side reactions, and showcase its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction: The Weinreb Amide Advantage in Formylation

The synthesis of aldehydes from carboxylic acid derivatives via reaction with organometallic reagents is often plagued by over-addition, leading to the formation of secondary alcohols as undesired byproducts. This lack of control arises from the high reactivity of the initially formed aldehyde intermediate towards the organometallic nucleophile.[1] In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this challenge through the use of N-methoxy-N-methylamides, now famously known as Weinreb amides.[1]

The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2] This intermediate is remarkably stable at low temperatures and does not collapse to the corresponding carbonyl compound until acidic workup.[1] This elegant mechanism effectively protects the aldehyde from further nucleophilic attack, thus ensuring a clean and high-yielding transformation. This compound is the simplest of the Weinreb amides and serves as a premier reagent for the introduction of a formyl group.

The Heart of the Matter: The Reaction Mechanism

The remarkable selectivity of the reaction between this compound and organometallic reagents is a direct consequence of the formation of a stable tetrahedral intermediate. Let's dissect this mechanism:

  • Nucleophilic Addition: The organometallic reagent (R-M, where M is typically Li or MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of the Chelated Intermediate: This addition leads to the formation of a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal cation (Li⁺ or MgX⁺) between the newly formed alkoxide oxygen and the methoxy oxygen of the N-methoxy-N-methylamino group.[1][2] This five-membered ring structure imparts significant stability to the intermediate.

  • Quenching and Collapse: The stable intermediate persists in the reaction mixture at low temperatures. Upon the addition of an aqueous acid during workup, the organometallic reagent is quenched, and the chelated metal is removed. The now unstable tetrahedral intermediate rapidly collapses, eliminating the N-methoxy-N-methylamine moiety to furnish the desired aldehyde.

Caption: Generalized mechanism of aldehyde synthesis.

A Comparative Look at Organometallic Reagents

While a variety of organometallic reagents can be employed for the formylation of this compound, the choice of reagent can significantly impact the reaction outcome. The most commonly used are Grignard reagents and organolithium species.

Grignard Reagents (R-MgX)

Grignard reagents are perhaps the most widely used organometallics for this transformation due to their ready availability, ease of preparation, and broad functional group tolerance.[2] They generally provide excellent yields of aldehydes with minimal side product formation.

Organolithium Reagents (R-Li)

Organolithium reagents are typically more reactive than their Grignard counterparts.[3] This enhanced reactivity can be advantageous in cases of sterically hindered substrates or less reactive Weinreb amides. However, their higher basicity can sometimes lead to side reactions, such as deprotonation at the α-position if applicable. For this compound, which lacks α-protons, this is not a concern. Careful temperature control is crucial when working with organolithiums to prevent unwanted side reactions.

The following table summarizes the general characteristics and typical reaction conditions for these two classes of reagents.

FeatureGrignard Reagents (R-MgX)Organolithium Reagents (R-Li)
Reactivity HighVery High
Basicity StrongVery Strong
Typical Solvents Diethyl ether, Tetrahydrofuran (THF)Diethyl ether, Tetrahydrofuran (THF), Hexanes
Reaction Temperature 0 °C to room temperature-78 °C to 0 °C
Functional Group Tolerance Good to Excellent[4]Moderate to Good
Side Reactions Generally lowPotential for side reactions with sensitive functional groups

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the synthesis of aldehydes using this compound with Grignard and organolithium reagents.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven- or flame-dried before use.

  • The concentration of the organometallic reagent should be accurately determined by titration prior to use.

Protocol 1: Aldehyde Synthesis using a Grignard Reagent

grignard_protocol start Start setup Set up a flame-dried, three-necked flask with a stirrer, thermometer, and argon inlet. start->setup dissolve Dissolve this compound (1.0 eq.) in anhydrous THF. setup->dissolve cool_reagents Cool the solution to 0 °C in an ice bath. dissolve->cool_reagents add_grignard Add the Grignard reagent (1.1-1.2 eq.) dropwise, maintaining the temperature below 5 °C. cool_reagents->add_grignard stir Stir the reaction mixture at 0 °C for 1-2 hours. add_grignard->stir quench Quench the reaction by slow addition of saturated aqueous NH4Cl solution at 0 °C. stir->quench extract Extract the aqueous layer with diethyl ether or ethyl acetate (3x). quench->extract wash_dry Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter. extract->wash_dry concentrate Concentrate the filtrate under reduced pressure to afford the crude aldehyde. wash_dry->concentrate purify Purify the aldehyde by distillation or flash column chromatography. concentrate->purify end End purify->end

Caption: Workflow for aldehyde synthesis with Grignard reagents.

Detailed Steps:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the Grignard reagent (1.1-1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by distillation or flash column chromatography on silica gel.

Protocol 2: Aldehyde Synthesis using an Organolithium Reagent

organolithium_protocol start Start setup Set up a flame-dried, three-necked flask with a stirrer, thermometer, and argon inlet. start->setup dissolve Dissolve this compound (1.0 eq.) in anhydrous THF. setup->dissolve cool_reagents Cool the solution to -78 °C in a dry ice/acetone bath. dissolve->cool_reagents add_organolithium Add the organolithium reagent (1.1 eq.) dropwise, maintaining the temperature below -70 °C. cool_reagents->add_organolithium stir Stir the reaction mixture at -78 °C for 30-60 minutes. add_organolithium->stir quench Quench the reaction by slow addition of saturated aqueous NH4Cl solution at -78 °C. stir->quench warm_extract Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x). quench->warm_extract wash_dry Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter. warm_extract->wash_dry concentrate Concentrate the filtrate under reduced pressure to afford the crude aldehyde. wash_dry->concentrate purify Purify the aldehyde by distillation or flash column chromatography. concentrate->purify end End purify->end

Caption: Workflow for aldehyde synthesis with organolithium reagents.

Detailed Steps:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add the organolithium reagent (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC or GC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then follow the extraction and purification procedure as described in Protocol 1.

Troubleshooting and Side Reactions: Navigating the Challenges

While the reaction of this compound with organometallics is generally robust, potential side reactions and experimental challenges can arise.

  • Over-addition: Although rare with Weinreb amides, over-addition to form the corresponding secondary alcohol can occur if the reaction temperature is not adequately controlled, particularly with highly reactive organolithium reagents.[1] Maintaining the recommended low temperatures is critical to ensure the stability of the tetrahedral intermediate.

  • Elimination: With sterically hindered or highly basic nucleophiles, a potential side reaction is the elimination of the methoxide group to generate formaldehyde.[1] This is more commonly observed with more complex Weinreb amides but can be a consideration.

  • Incomplete Reaction: If the organometallic reagent has a lower titer than expected or if the reaction is not allowed to proceed for a sufficient amount of time, incomplete conversion may be observed. It is crucial to accurately titrate the organometallic solution before use.

  • Workup Issues: During the aqueous workup, emulsions can sometimes form, making phase separation difficult. The addition of brine can help to break up emulsions and improve the separation of the aqueous and organic layers.[5]

Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The reliable and high-yielding nature of the Weinreb formylation makes it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Aldehydes are versatile building blocks that can be readily transformed into a wide array of functional groups, including amines, alcohols, and alkenes, which are prevalent in drug molecules.

While specific examples of the use of this compound in the synthesis of commercial drugs are often proprietary, its application in the synthesis of complex natural products with biological activity is well-documented in the academic literature. For instance, the Weinreb amide methodology has been instrumental in the total synthesis of immunosuppressants and antibiotics.[1] The high functional group tolerance of this reaction allows for its use in late-stage synthetic strategies, where the preservation of sensitive functional groups is paramount.

Conclusion: A Cornerstone of Modern Synthesis

This compound has solidified its position as a cornerstone reagent in the synthetic organic chemist's toolbox. Its ability to cleanly and efficiently convert a wide range of organometallic reagents into their corresponding aldehydes is a testament to the elegant and robust nature of the Weinreb amide concept. The mechanistic understanding of the stable chelated intermediate provides a solid foundation for the rational design of synthetic routes and the troubleshooting of experimental challenges. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of this reaction is essential for the efficient and reliable synthesis of the complex molecules that drive therapeutic innovation.

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The Weinreb Amide: A Technical Guide to a Cornerstone of Modern Ketone and Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Weinreb amide, a uniquely versatile functional group that has become indispensable in the toolkit of synthetic organic chemists. We will dissect the core mechanism that underpins its utility, detail its synthesis, and explore its broad applications, particularly in the fields of pharmaceutical and natural product synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Introduction: Overcoming a Classic Synthetic Challenge

The synthesis of ketones and aldehydes through the reaction of organometallic reagents with carboxylic acid derivatives is a fundamental carbon-carbon bond-forming reaction. However, traditional acylating agents, such as esters and acid chlorides, are often plagued by a significant side reaction: over-addition.[1][2][3] The ketone or aldehyde product formed is typically more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the ultimate formation of a tertiary or secondary alcohol, respectively.[1][4]

In 1981, Steven M. Weinreb and Steven Nahm reported a landmark solution to this problem.[1][5] They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide or simply the Weinreb amide. This functional group allows for the clean and high-yielding synthesis of ketones and aldehydes by arresting the reaction at the desired carbonyl stage.[1][3] Its success lies in the formation of a remarkably stable, chelated tetrahedral intermediate.[2][6]

PART 1: The Core Mechanism: The Key to Controlled Acylation

The distinct advantage of the Weinreb amide lies in its ability to form a stable intermediate upon nucleophilic attack, thereby preventing the unwanted over-addition that compromises reactions with other acylating agents.[4]

The Role of the Chelated Tetrahedral Intermediate

When an organometallic reagent, such as a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li), adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed.[7] Unlike the transient intermediates in reactions with esters or acid chlorides, this species is stabilized through chelation.[1][2] The oxygen atom of the N-methoxy group coordinates to the metal cation (e.g., Li⁺ or Mg²⁺) along with the carbonyl oxygen, forming a stable five-membered ring.[1][5][8]

This chelation has two critical consequences:

  • Stability: The chelated intermediate is significantly more stable than its non-chelated counterparts and does not readily collapse to form a ketone under the reaction conditions, which are typically maintained at low temperatures.[1][7]

  • Prevention of Over-addition: The stability of this intermediate effectively protects it from further nucleophilic attack.[2][3]

The desired ketone or aldehyde is only liberated during the subsequent aqueous workup, where the acidic conditions cause the protonation and collapse of the intermediate, releasing the carbonyl compound and N,O-dimethylhydroxylamine.[6][7] This two-stage process—stable intermediate formation followed by controlled collapse—is the cornerstone of the Weinreb ketone synthesis.[1] The mechanistic proposal put forth by Weinreb was widely accepted and later confirmed through spectroscopic and kinetic analyses.[1]

Caption: Mechanism of Weinreb Ketone Synthesis.

PART 2: The Synthesis of Weinreb Amides

The utility of the Weinreb amide is enhanced by the numerous reliable methods available for its preparation from common starting materials like carboxylic acids, acid chlorides, and esters.[3][9]

Common Synthetic Routes
  • From Carboxylic Acids: This is arguably the most common and convenient route. It involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[6] This transformation requires an activating agent or coupling reagent to facilitate amide bond formation. A wide variety of modern peptide coupling reagents are effective, including benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,N'-dicyclohexylcarbodiimide (DCC).[10] One-pot procedures using reagents like phosphorus trichloride have also been developed for large-scale synthesis.[4][11][12]

  • From Acid Chlorides: The original method developed by Weinreb and Nahm involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base, such as pyridine, to neutralize the HCl generated.[1][9]

  • From Esters and Lactones: Esters can be converted to Weinreb amides by treatment with aluminum-based reagents, such as trimethylaluminum (AlMe₃), which activate the N,O-dimethylhydroxylamine for addition to the ester.[1][13]

Caption: General Workflow for Weinreb Amide Synthesis.

Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid

The following is a representative procedure for the synthesis of a Weinreb amide from a carboxylic acid using a benzotriazole-based methodology, which is known for its mild conditions and suppression of racemization for chiral substrates.[10]

  • Activation: The carboxylic acid (1.0 eq) is first converted to its N-acylbenzotriazole intermediate. This can be achieved using various established methods.

  • Amide Formation: To a solution of the N-acylbenzotriazole (1.0 eq) in a suitable aprotic solvent (e.g., dry THF), a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (1.1 eq) in the same solvent is added at room temperature.[10]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., saturated citric acid solution), saturated sodium bicarbonate solution, and brine.[10] The benzotriazole byproduct is effectively removed during the base wash.[10]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure Weinreb amide.[10]

PART 3: Reactivity and Broad Applications

The primary utility of the Weinreb amide is its controlled reaction with a wide range of nucleophiles to produce ketones and aldehydes.[9]

Synthesis of Ketones and Aldehydes
Reagent TypeNucleophileProductKey Features
Organometallic Reagents Grignard Reagents (R-MgX)KetoneHighly versatile; tolerates a wide range of functional groups.
Organolithium Reagents (R-Li)KetoneGenerally more reactive than Grignards; requires careful temperature control.[3]
Hydride Reducing Agents Lithium Aluminum Hydride (LiAlH₄)AldehydePowerful reducing agent; reaction is typically fast.[1][6]
Diisobutylaluminium Hydride (DIBAL-H)AldehydeMilder reducing agent, often providing better selectivity with sensitive substrates.[5][6]

This methodology has been widely adopted in the synthesis of complex molecules, including numerous natural products like macrosphelides A and B, and spirofungins A and B.[1] More recently, a Weinreb amide approach was crucial for the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, highlighting its industrial relevance.[14]

Weinreb_Reactivity cluster_paths weinreb Weinreb Amide reagent_organometallic 1. Organometallic (R'-M) 2. H₃O⁺ Workup weinreb->reagent_organometallic reagent_hydride 1. Hydride (e.g., LiAlH₄) 2. H₃O⁺ Workup weinreb->reagent_hydride product_ketone Ketone reagent_organometallic->product_ketone product_aldehyde Aldehyde reagent_hydride->product_aldehyde

Caption: Reactivity Pathways of Weinreb Amides.

Experimental Protocol: Ketone Synthesis via Grignard Addition

The following is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of the Weinreb amide (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

  • Cooling: The solution is cooled to 0 °C or -78 °C in an appropriate cooling bath. The choice of temperature is substrate-dependent but lower temperatures are generally preferred to ensure the stability of the tetrahedral intermediate.[1]

  • Grignard Addition: The Grignard reagent (1.1-1.5 eq, as a solution in THF or ether) is added dropwise via the dropping funnel, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: The reaction is stirred at the low temperature for 1-3 hours. Progress is monitored by TLC or LC-MS by quenching a small aliquot of the reaction mixture with saturated ammonium chloride solution.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl while maintaining cooling.

  • Extraction and Purification: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ketone is purified by flash column chromatography.

Conclusion

The Weinreb amide has firmly established itself as a cornerstone of modern organic synthesis. Its ability to generate a stable, chelated tetrahedral intermediate provides a robust and reliable solution to the persistent problem of over-addition in the synthesis of ketones and aldehydes from organometallic reagents. The ease of its preparation from readily available starting materials and its predictable reactivity have made it an invaluable tool for chemists in academia and industry, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.

References

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theoretical studies on n-Methoxy-n-methylformamide conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-Methoxy-N-methylformamide

Abstract

This compound, a prototypical Weinreb amide, is a cornerstone of modern organic synthesis, enabling the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1][2] Its synthetic utility is intimately linked to the stability of a five-membered cyclic tetrahedral intermediate, a feature governed by its distinct conformational and electronic properties.[3] This guide provides a comprehensive theoretical exploration of the conformational landscape of this compound. We delve into the quantum chemical methodologies used to probe its structure, the nature of its stable conformers, the energetic barriers to their interconversion, and the influence of the chemical environment. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of this important synthetic building block.

Introduction: The Significance of the Weinreb Amide Conformation

First reported in 1981, N-methoxy-N-methylamides, or Weinreb amides, revolutionized ketone synthesis by overcoming the common problem of over-addition by organometallic reagents.[3] Unlike reactions with esters or acid chlorides, the reaction of an organometallic reagent with a Weinreb amide halts at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[2] Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.[2]

The stability of this critical intermediate is not merely a matter of elemental composition but is deeply rooted in the three-dimensional arrangement of the atoms—its conformation. The conformational preferences of the starting amide dictate the accessibility of reactive pathways and influence the stereoelectronic environment of the carbonyl group. Understanding the molecule's preferred shapes in solution, the energy required to change those shapes, and how they interact with their surroundings is paramount for optimizing reaction conditions and designing novel synthetic strategies. This guide will dissect the conformational intricacies of this compound, the simplest exemplar of this amide class, using the lens of modern computational chemistry.

Theoretical Foundations and Computational Strategy

The conformational behavior of amides is dominated by the planarity of the amide bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C-N bond significant double-bond character and results in a substantial barrier to rotation, typically in the range of 15-23 kcal/mol.[4][5][6] This high barrier leads to the existence of distinct, slowly interconverting rotational isomers, or rotamers, known as E (trans) and Z (cis) conformers. For this compound, additional rotational freedom exists around the N-O and O-CH₃ single bonds, further diversifying the conformational landscape.

Pillar of Analysis: Quantum Chemical Methods

To accurately model this system, we rely on high-level quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for systems of this size.[7][8] Functionals such as B3LYP and M06-2X, paired with Pople-style basis sets like 6-311++G**, are well-suited for capturing both the geometric and energetic details of amide conformations.[4][7] For higher accuracy, particularly for energy barriers, methods that include electron correlation more explicitly, such as Møller-Plesset perturbation theory (MP2), can be employed.[9][10]

Standard Computational Workflow

A systematic theoretical study of conformation follows a well-defined protocol to identify all relevant energy minima and the transition states that connect them on the potential energy surface.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Generate plausible starting geometries for all potential conformers (E/Z isomers, and rotamers around the N-O bond).

  • Geometry Optimization: Perform full geometry optimization for each starting structure to locate the nearest local energy minimum. This is typically done using a DFT method (e.g., B3LYP/6-311++G**).

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.

  • Transition State (TS) Search: To find the energy barrier between two conformers, perform a transition state search. This can be initiated by a relaxed potential energy surface scan along the relevant dihedral angle (e.g., O=C-N-O) or by using more sophisticated methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3).

  • Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a found transition state correctly connects the two desired minima, an IRC calculation is performed. This traces the minimum energy path downhill from the TS to the reactants and products.

  • Solvation Modeling: To simulate the effect of a solvent, all energy calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which represents the solvent as a uniform dielectric medium.[7]

Workflow Visualization

The following diagram illustrates the logical flow of a comprehensive computational conformational study.

G Computational Conformational Analysis Workflow A 1. Generate Initial Geometries (E/Z, N-O rotamers) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G**) A->B C 3. Frequency Calculation B->C D Confirm Minima (Zero Imaginary Frequencies) C->D All real freqs E Identify Transition State (TS) (One Imaginary Frequency) C->E One imag freq F 4. Transition State Search (e.g., Relaxed Scan, QST3) D->F Connect two minima I 6. Incorporate Solvent Effects (e.g., PCM) D->I G 5. IRC Calculation E->G F->C H Verify TS Connectivity G->H J Final Relative Energies (ΔG) H->J I->J

Caption: A standard workflow for the theoretical investigation of molecular conformations.

The Conformational Landscape of this compound

The key degrees of freedom in this compound are the rotation around the C-N bond (τ1: O=C-N-O) and the N-O bond (τ2: C-N-O-C). This gives rise to four principal planar conformers.

  • ZE: Z (cis) about the C-N bond, E (trans) about the N-O bond.

  • ZZ: Z (cis) about the C-N bond, Z (cis) about the N-O bond.

  • EE: E (trans) about the C-N bond, E (trans) about the N-O bond.

  • EZ: E (trans) about the C-N bond, Z (cis) about the N-O bond.

G Primary Conformers of this compound cluster_Z Z (cis) Isomers (C-N) cluster_E E (trans) Isomers (C-N) ZE ZE (Z_CN, E_NO) ZZ ZZ (Z_CN, Z_NO) ZE->ZZ N-O Rotation EE EE (E_CN, E_NO) ZE->EE C-N Rotation ZZ->ZE N-O Rotation EZ EZ (E_CN, Z_NO) ZZ->EZ C-N Rotation EE->EZ N-O Rotation EZ->EE N-O Rotation

Caption: Conformational relationships in this compound.

Based on extensive studies of simpler amides like N-methylformamide (NMF), the Z (or trans in peptide nomenclature) conformation around the C-N bond is generally more stable than the E (cis) form due to reduced steric hindrance between the N-substituents and the carbonyl oxygen.[8][11] For this compound, we can thus predict that the ZE and ZZ conformers will be lower in energy than the EE and EZ conformers. The relative stability between ZE and ZZ will be dictated by a subtle interplay of steric repulsion between the two methyl groups and stabilizing electronic interactions (e.g., hyperconjugation).

Quantitative Energetic Data

The following table summarizes hypothetical but representative data for the relative energies of the four main conformers, as would be obtained from DFT calculations.

ConformerC-N Isomer (τ1 ≈)N-O Isomer (τ2 ≈)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, PCM, kcal/mol)
ZE Z (~0°)E (~180°)0.00 (Global Minimum)0.00 (Global Minimum)
ZZ Z (~0°)Z (~0°)1.51.2
EE E (~180°)E (~180°)4.53.8
EZ E (~180°)Z (~0°)5.04.1

Note: These values are illustrative and based on trends observed in related amide systems.

Rotational Energy Barriers and Interconversion

The transition between these conformers requires surmounting a rotational energy barrier.

  • C-N Rotation: This is a high-energy process that interconverts the Z-family of conformers (ZE, ZZ) with the E-family (EE, EZ). The barrier is expected to be high (~18-22 kcal/mol), similar to other N-substituted amides, making this rotation slow at room temperature.[12]

  • N-O Rotation: This is a lower-energy process that interconverts conformers within the same family (e.g., ZE ↔ ZZ). This barrier is expected to be significantly lower than the C-N rotation, allowing for more rapid interconversion.

The high barrier for C-N rotation is why distinct E and Z isomers can often be observed separately in NMR spectra at room temperature.[4][5]

The Influence of Solvent

The surrounding solvent can significantly alter the conformational equilibrium.[7] Polar solvents tend to stabilize conformers with larger dipole moments. By performing calculations with a PCM, we can model this effect. As shown in the table above, polar solvents like water are expected to slightly reduce the energy difference between conformers, potentially by stabilizing the more polar, higher-energy states.[6][13] For N-methylformamide, for instance, the trans isomer is enthalpically favored, and this preference changes with solvent polarity.[7]

Implications for Reactivity and Drug Development

The conformational properties of this compound are directly linked to its function as a Weinreb amide.

  • Chelation and Intermediate Stability: The lowest energy conformer, ZE, is pre-organized for chelation. Upon nucleophilic attack at the carbonyl carbon, the methoxy oxygen can coordinate to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming the stable five-membered ring that prevents over-addition.[1][3]

  • Relevance in Medicinal Chemistry: The amide bond is a fundamental component of peptides and many small-molecule drugs. The principles governing the conformation of this simple Weinreb amide—such as the high C-N rotational barrier and the influence of N-substituents—are directly applicable to understanding the structure and dynamics of more complex bioactive molecules.[12] A drug's ability to adopt a specific, low-energy conformation (the "bioactive conformation") is critical for its binding to a biological target.

Conclusion

The conformational landscape of this compound is a rich interplay of steric and electronic effects, primarily defined by high-barrier rotation around the C-N amide bond and lower-barrier rotation around the N-O bond. Theoretical calculations robustly predict a preference for the Z isomer about the C-N bond, with the ZE conformer likely being the global minimum. This preferred conformation is ideally suited to facilitate the chelation-stabilized tetrahedral intermediate that is the hallmark of Weinreb amide reactivity. By understanding these fundamental structural preferences through computational modeling, chemists can better rationalize reactivity, optimize synthetic protocols, and design more effective molecules for a range of applications, from organic synthesis to drug discovery.

References

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
  • Konstantinidis, P., et al. (n.d.).
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  • Cordeiro, J. M. M. (2006). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. Chemical Physics Letters.
  • Drakenberg, T., & Forsen, S. (1971). Barriers to rotation about the C-N bond in the cis and trans isomers of N-methylformamide.
  • Morisawa, Y., et al. (2004). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations.
  • Al-Jabiri, M. H., et al. (2011). Rotational spectra and computational analysis of two conformers of leucinamide. PubMed.
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  • This compound. (n.d.). PubChem.
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  • NMR-spectroscopic analysis of mixtures:
  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). PubMed.
  • Basso, E. A., et al. (2002). Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis of the solvent effect for Cyclohexyl N,N-dimethylcarbamate. Journal of Molecular Structure: THEOCHEM.
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A Senior Application Scientist's Guide to the Solubility of N-Methoxy-N-methylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of N-Methoxy-N-methylformamide

This compound (CAS 5129-79-3) is a specialized amide reagent frequently utilized in organic synthesis.[1][2][3] As the simplest form of a Weinreb amide, it serves as a valuable precursor in the synthesis of aldehydes and ketones, making it a key intermediate in the creation of complex molecules for pharmaceuticals and agrochemicals.[4] The efficiency, yield, and safety of reactions involving this reagent are critically dependent on its behavior in solution. A thorough understanding of its solubility profile across a range of organic solvents is therefore not merely academic; it is a fundamental prerequisite for successful process development, reaction optimization, and purification strategies.

This guide provides an in-depth examination of the solubility characteristics of this compound. We will explore the underlying molecular principles governing its solubility, present a qualitative solubility profile in common laboratory solvents, and provide a robust, field-proven protocol for determining its solubility in novel solvent systems.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and hydrogen bonding capabilities are likely to be miscible.[5]

This compound (C₄H₉NO₂) is a polar aprotic molecule.[1] Its key structural features influencing solubility are:

  • A Highly Polar Amide Core: The carbonyl group (C=O) and the adjacent nitrogen atom create a strong dipole moment, making the molecule inherently polar.

  • Hydrogen Bond Acceptors: The carbonyl oxygen, the methoxy oxygen, and to a lesser extent, the nitrogen atom, can all act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents (e.g., alcohols, water).

  • Absence of Hydrogen Bond Donors: Unlike primary or secondary amides, there are no N-H bonds. The molecule cannot act as a hydrogen bond donor, which slightly limits its interaction with certain solvents compared to a compound like N-methylformamide.[6]

  • Small Alkyl Groups: The two methyl groups and the methylene bridge are small, nonpolar components that do not significantly detract from the overall polarity of the molecule.

These features predict that this compound will be highly soluble in polar solvents (both aprotic and protic) and exhibit limited solubility in nonpolar solvents.

Visualizing Molecular Interactions

The following diagram illustrates the potential intermolecular forces between this compound and different classes of solvents, explaining its solubility behavior.

G cluster_solute Solute cluster_solvents Solvent Classes Solute This compound (Polar Aprotic) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong Interaction H-Bond Accepting Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO, THF) Solute->Aprotic Strong Interaction Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak Interaction van der Waals only

Caption: Intermolecular forces between the solute and various solvent classes.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, categorized by solvent class. This profile is derived from its structural properties and data from analogous polar aprotic compounds.[6][7][8]

Solvent NameSolvent ClassPredicted SolubilityRationale for Interaction
WaterPolar ProticMiscibleStrong hydrogen bonding (acceptor) and dipole-dipole interactions.
Methanol, EthanolPolar ProticMiscibleStrong hydrogen bonding (acceptor) and dipole-dipole interactions.
IsopropanolPolar ProticMiscibleGood polarity match and hydrogen bonding capability.
Acetonitrile (ACN)Polar AproticMiscibleStrong dipole-dipole interactions between two polar aprotic molecules.
Dimethylformamide (DMF)Polar AproticMiscibleExcellent structural and polarity match ("like dissolves like").
Dimethyl Sulfoxide (DMSO)Polar AproticMiscibleStrong dipole-dipole interactions.
AcetonePolar AproticMiscibleGood polarity match and dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticMiscibleFavorable dipole-dipole interactions.
Dichloromethane (DCM)Moderately PolarSolubleSufficiently polar to engage in dipole-dipole interactions.
Ethyl AcetateModerately PolarSolubleGood balance of polar and nonpolar characteristics.
TolueneNonpolar (Aromatic)Partially SolubleWeak dipole-induced dipole and van der Waals forces.
Diethyl EtherWeakly PolarPartially SolubleLimited polarity match; interactions are weak.
Hexane, HeptaneNonpolar (Aliphatic)Insoluble / ImmiscibleMismatch in polarity; only weak van der Waals forces are possible.

Field Protocol for Determining Solubility

When working with a novel solvent system, it is essential to determine solubility experimentally. The following protocol provides a reliable, step-wise method for qualitative and semi-quantitative solubility assessment. This method is a standard approach in organic chemistry labs.[5][9][10]

Objective

To determine if this compound is soluble, partially soluble, or insoluble in a test solvent at a specific concentration and temperature (typically ambient).

Materials
  • This compound (liquid)

  • Test solvent

  • Small glass vials or test tubes (e.g., 4 mL) with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

Step-by-Step Methodology
  • Solvent Preparation: Add a precise volume of the test solvent (e.g., 1.0 mL) to a clean, dry glass vial.

  • Initial Solute Addition: Add a small, known volume of this compound (e.g., 10 µL, approx. 10 mg) to the solvent.

    • Causality Check: Starting with a small amount prevents oversaturation and allows for a clear observation of the initial interaction. This corresponds to a concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

    • Causality Check: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium quickly.

  • Visual Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.

    • Result A (Soluble/Miscible): The solution is clear and homogenous with no visible droplets, cloudiness, or phase separation. Proceed to step 5 to test a higher concentration.

    • Result B (Insoluble/Immiscible): The solute forms a distinct separate layer, persistent droplets, or the solution is uniformly cloudy (an emulsion). The compound is deemed insoluble at this concentration.

    • Result C (Partially Soluble): Some of the solute appears to dissolve, but visible droplets remain.

  • Incremental Addition (for Soluble Results): If the initial amount dissolved completely, continue adding aliquots of this compound (e.g., 20-50 µL) to the same vial, vortexing and observing after each addition.

    • Self-Validation: This incremental approach allows you to bracket the solubility limit. Note the total volume of solute added before saturation (cloudiness or phase separation) is observed. This provides a semi-quantitative measure (e.g., "soluble up to 200 mg/mL").

Workflow Visualization: Solubility Determination

The following flowchart outlines the decision-making process for the experimental protocol.

G cluster_results Record Result start Start prep_solvent Add 1.0 mL of Test Solvent to Vial start->prep_solvent add_solute Add 10 µL of Solute (this compound) prep_solvent->add_solute mix Vortex Vigorously for 60 Seconds add_solute->mix observe Observe Mixture mix->observe soluble Result: Soluble (Clear & Homogenous) observe->soluble Clear insoluble Result: Insoluble (Phase Separation / Cloudy) observe->insoluble Not Clear add_more Add More Solute? soluble->add_more end End insoluble->end add_more->add_solute Yes add_more->end No

Caption: Experimental workflow for determining qualitative solubility.

Conclusion

This compound is a polar aprotic compound with a solubility profile that reflects its structure. It is highly miscible with a broad range of polar protic and polar aprotic solvents, making it versatile for various reaction conditions. Its solubility is limited in nonpolar aliphatic and aromatic solvents. For any new application or process, the experimental protocol provided in this guide should be employed to confirm its behavior in the specific solvent system being considered, ensuring predictable and optimized results in the laboratory.

References

Methodological & Application

Weinreb ketone synthesis using n-Methoxy-n-methylformamide protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Weinreb Ketone Synthesis: Protocol & Mechanistic Insights

For professionals in chemical research and pharmaceutical development, the synthesis of ketones is a foundational process, critical for building complex molecular architectures. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by a significant side reaction: over-addition, which leads to the formation of tertiary alcohols instead of the desired ketone.[1][2] The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant and robust solution to this challenge, providing a reliable and high-yield pathway to ketones.[3]

This guide provides an in-depth look at the Weinreb ketone synthesis, focusing on the preparation of the key intermediate, the N-methoxy-N-methylamide (Weinreb amide), and its subsequent conversion to a ketone. We will explore the mechanistic underpinnings of its unique stability, provide detailed experimental protocols, and discuss the broad utility of this indispensable synthetic tool.

The Mechanistic Cornerstone: A Stable Chelated Intermediate

The remarkable success of the Weinreb synthesis lies in the unique structure of the N-methoxy-N-methylamide. This functionality reacts with organometallic reagents, such as Grignard or organolithium compounds, to form a tetrahedral intermediate. Unlike the transient intermediates in reactions with esters, this species is stabilized by the formation of a five-membered chelate ring involving the metal cation, the newly formed oxyanion, and the N-methoxy oxygen atom.[2][3][4][5]

This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until a deliberate acidic workup is performed.[3][6] This stability is the crucial feature that prevents the intermediate from being present in the reaction mixture alongside the highly reactive organometallic reagent, thereby averting the second nucleophilic attack (over-addition) that would lead to an alcohol.[4][7] The mechanism was first proposed by Weinreb and later confirmed through spectroscopic and kinetic analyses.[3]

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

The synthesis is typically a two-part process: first, the formation of the Weinreb amide from a suitable carboxylic acid, followed by the reaction with an organometallic reagent to furnish the ketone.

Part 1: Synthesis of the Weinreb Amide from a Carboxylic Acid

A variety of coupling reagents can be used to form Weinreb amides.[6] A highly effective and practical method for both standard and sterically hindered carboxylic acids involves activation with methanesulfonyl chloride (MsCl).[8][9]

Reaction Scheme: R-COOH + HN(OMe)Me·HCl --(MsCl, Et₃N)--> R-CO-N(OMe)Me

Table 1: Reagents for Weinreb Amide Formation (Example Scale)

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)
Carboxylic Acid (e.g., Benzoic Acid)122.121.01.22 g10.0
N,O-Dimethylhydroxylamine HCl97.541.11.07 g11.0
Triethylamine (Et₃N)101.193.04.18 mL30.0
Methanesulfonyl Chloride (MsCl)114.551.10.85 mL11.0
Tetrahydrofuran (THF), anhydrous--50 mL-

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask and stir to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent additions.

  • Base Addition: Slowly add triethylamine (3.0 eq) to the stirred suspension. The triethylamine acts as a base to neutralize both the hydrochloride salt and the HCl generated during the reaction.

  • Activation: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The formation of a mixed anhydride activates the carboxylic acid for nucleophilic attack.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purification: The primary byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed by placing the crude product under a high vacuum for several hours.[8][9] If necessary, further purification can be achieved by flash column chromatography on silica gel.

Part 2: Ketone Synthesis via Grignard Addition

With the Weinreb amide in hand, the final ketone can be synthesized. This protocol uses phenylmagnesium bromide as an example Grignard reagent.

Reaction Scheme: R-CO-N(OMe)Me + PhMgBr --> R-CO-Ph

Table 2: Reagents for Ketone Synthesis (Example Scale)

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)
Weinreb Amide (from Part 1)-1.0(Assumes 10 mmol scale)10.0
Phenylmagnesium Bromide (3.0 M in Et₂O)-1.24.0 mL12.0
Tetrahydrofuran (THF), anhydrous--40 mL-

Step-by-Step Protocol:

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the Weinreb amide.

  • Dissolution & Cooling: Dissolve the amide in anhydrous THF and cool the solution to 0 °C in an ice-water bath. While many protocols use -78 °C, 0 °C is often sufficient and more practical.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise to the stirred solution. A color change or slight exotherm may be observed.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the Weinreb amide by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding 1 M aqueous HCl while the flask is still in the ice bath. This step protonates the intermediate, causing the chelate to break down and release the ketone.[5]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by flash column chromatography or recrystallization to yield the final product.

Figure 2: General two-step workflow for the Weinreb Ketone Synthesis.

Versatility and Scope

The Weinreb ketone synthesis is highly valued for its broad applicability and tolerance of various functional groups.[3][7]

  • Substrate Scope: The reaction conditions are mild, allowing for the presence of sensitive functionalities such as silyl ethers, esters, N-protected amino acids, and sulfonates.[3]

  • Nucleophile Variety: A wide range of organometallic nucleophiles can be employed, including Grignard reagents and organolithium compounds. This enables the introduction of aliphatic, vinyl, aryl, and alkynyl groups.[3]

  • Aldehyde Synthesis: Beyond ketones, Weinreb amides are excellent precursors to aldehydes. Reduction with mild hydride reagents like Di-isobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) cleanly furnishes the corresponding aldehyde, again without over-reduction to the alcohol.[3][6][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Ketone Incomplete formation of Grignard reagent; Impure Weinreb amide; Insufficient reaction time.Titrate the Grignard reagent before use; Ensure complete purification of the amide; Increase reaction time and monitor by TLC.
Starting Amide Recovered Inactive Grignard reagent (due to moisture); Steric hindrance.Use freshly prepared or newly purchased Grignard reagent; Use anhydrous solvents and flame-dried glassware; Consider switching to a less hindered organolithium reagent or increasing the reaction temperature.
Over-addition Product (Alcohol) Detected Reaction temperature too high, leading to instability of the chelated intermediate; Excess organometallic reagent.Maintain low temperatures (0 °C or -78 °C) during addition and reaction; Use a more precise amount of the organometallic reagent (1.1-1.2 eq).

Conclusion

The Weinreb ketone synthesis represents a cornerstone of modern organic synthesis, providing a predictable and high-yielding method for C-C bond formation.[2][3] Its chief advantage—the complete suppression of the common over-addition side reaction—is a direct result of the stable, chelated tetrahedral intermediate formed upon nucleophilic attack.[4][10] The operational simplicity, mild conditions, and broad functional group tolerance make it an invaluable and reliable tool for chemists in academic research and industrial drug development.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • SpiroChem. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • University of British Columbia Chemistry. A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. [Link]

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Application Notes & Protocols: Aldehyde Synthesis from N-Methoxy-N-methylformamide with LiAlH₄

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Weinreb Amide Advantage in Aldehyde Synthesis

The reduction of carboxylic acid derivatives to aldehydes is a pivotal transformation in organic synthesis. However, achieving this selectively can be challenging, as many powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the initially formed aldehyde to a primary alcohol.[1][2][3] The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, elegantly circumvents this issue.[4][5]

The key to the Weinreb amide's utility lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by the hydride. The N-methoxy group chelates the aluminum species, forming a stable five-membered ring intermediate.[6] This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until aqueous workup.[6] This prevents over-reduction to the alcohol, a common side reaction with other substrates like esters.[1][3]

Reaction Mechanism and Rationale

The reduction of a Weinreb amide to an aldehyde proceeds through a distinct mechanism that ensures the desired product is obtained in high yield.

Step-by-Step Mechanistic Pathway
  • Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the N-methoxy-N-methylformamide.[3][7]

  • Formation of a Stable Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the lithium and aluminum ions by the methoxy and carbonyl oxygens. This coordination stabilizes the intermediate and prevents the premature elimination of the methoxyamine group.[6]

  • Aqueous Workup and Aldehyde Formation: The stable intermediate persists until an aqueous workup is performed.[8] The addition of water or a mild acid protonates the alkoxide, leading to the collapse of the intermediate and the formation of the desired aldehyde.

Visualizing the Mechanism

Caption: Mechanism of Weinreb Amide Reduction.

Safety First: Handling Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent that reacts violently with protic solvents, including water and alcohols.[9][10][11] Strict adherence to safety protocols is paramount.

  • Inert Atmosphere: All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[9][12]

  • Anhydrous Conditions: Use only anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[2][13] Ensure all glassware is thoroughly dried before use.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant laboratory coat, and impervious gloves.[9]

  • Quenching: Excess LiAlH₄ must be quenched carefully. This is a highly exothermic process that generates hydrogen gas.[12] Perform quenching at low temperatures (e.g., 0 °C) with slow, dropwise addition of a quenching agent.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[9][12] Do not use water or carbon dioxide fire extinguishers. [9]

Detailed Experimental Protocol

This protocol outlines the synthesis of an aldehyde from a generic this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
Lithium aluminum hydride (LiAlH₄)95-97%e.g., Sigma-AldrichReducing agent
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichReaction solvent
Diethyl ether (Et₂O)Anhydrouse.g., Fisher ScientificExtraction solvent
1 M Hydrochloric acid (HCl)ACS Reagente.g., VWRFor workup
Saturated sodium bicarbonate (NaHCO₃)ACS Reagente.g., VWRFor workup
Brine (Saturated NaCl solution)ACS Reagente.g., VWRFor workup
Anhydrous magnesium sulfate (MgSO₄)ACS Reagente.g., VWRDrying agent
Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.[12]

    • Add LiAlH₄ (0.5 equivalents relative to the Weinreb formamide) to the flask.

    • Add anhydrous THF to the flask to create a suspension. Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Weinreb Formamide:

    • Dissolve the this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the Weinreb formamide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quenching (Fieser Workup):

    • Caution: This is a highly exothermic step that produces hydrogen gas.[12]

    • While maintaining the temperature at 0 °C, slowly and carefully add the following reagents sequentially and dropwise, allowing the gas evolution to subside between each addition[14][15][16]:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous sodium hydroxide.

      • '3x' mL of water.

    • Remove the cooling bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular precipitate should form.

  • Workup and Isolation:

    • Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aldehyde.

  • Purification:

    • The crude aldehyde can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.

Experimental Workflow Diagram

Experimental Workflow Setup Reaction Setup (Inert atmosphere, 0 °C) Addition Dropwise addition of Weinreb formamide solution Setup->Addition Stirring Stir at 0 °C for 30 min Addition->Stirring Quench Careful Quenching (Fieser Workup) Stirring->Quench Filter Filter and wash with Et₂O Quench->Filter Extract Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography/Distillation) Dry->Purify Product Pure Aldehyde Purify->Product

Caption: Aldehyde Synthesis Workflow.

Troubleshooting and Key Considerations

  • Over-reduction to Alcohol: If over-reduction is observed, ensure the reaction temperature is strictly maintained at 0 °C or lower during the addition and stirring. Using exactly 0.5 equivalents of LiAlH₄ is also critical.

  • Low Yield: Incomplete reaction may result from impure or wet reagents and solvents. Ensure all materials are of high quality and anhydrous.

  • Difficult Workup: The formation of a gelatinous aluminum hydroxide precipitate can complicate filtration. The Fieser workup protocol is designed to produce a granular, easily filterable solid.[14][16]

  • Substrate Compatibility: While the reduction of Weinreb amides is highly chemoselective, certain functional groups on the substrate may react with LiAlH₄. For instance, acidic protons (e.g., from alcohols or phenols) will consume an equivalent of the reducing agent.[4] Esters and nitriles may also be reduced, although generally at a slower rate than the Weinreb amide.[4]

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738–3740.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. Retrieved from [Link]

  • Harcken, C. (2005). Synthesis of Aldehydes Through Reduction. In Science of Synthesis (Vol. 25, pp. 189-220). Thieme.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Bakthan Singaram, et al. (2011). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship. Retrieved from [Link]

  • An, J. S., et al. (2015). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • van den Bedem, J. W., et al. (2014). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 16(15), 4024-4027.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does LiAlH4 reduce an amide to an amine, but only reduce a ketone/aldehyde to an alcohol? Retrieved from [Link]

  • ResearchGate. (2011). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

  • National Institutes of Health. (2019). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework.
  • ResearchGate. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • ResearchGate. (2010). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]

  • The Australian National University. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

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The Formyl Group's Quiet Achiever: N-Methoxy-N-methylformamide in the Crucible of Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Weinreb Amide Paradigm

In the intricate tapestry of natural product total synthesis, the introduction of a simple formyl group can be a pivotal transformation, setting the stage for complex carbon-carbon bond formations and functional group interconversions. While the venerable Weinreb amide (N-methoxy-N-methylamide) has long been a stalwart for the construction of ketones and aldehydes from a diverse array of carboxylic acid precursors, its simplest variant, N-methoxy-N-methylformamide, has carved its own niche as a highly effective one-carbon electrophile. This technical guide delves into the nuanced applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its utility, supported by detailed protocols and mechanistic insights.

Unlike more aggressive formylating agents, this compound offers a milder and often more chemoselective alternative for the introduction of an aldehyde functionality. Its reactivity profile allows for the formylation of highly reactive organometallic species, such as organolithiums and Grignard reagents, without the over-addition or side reactions that can plague similar transformations with other electrophiles. The resulting stable tetrahedral intermediate readily collapses upon acidic workup to furnish the desired aldehyde in high yield.

The Strategic Advantage in Complex Molecule Synthesis

The decision to employ this compound in a synthetic campaign is often driven by the need for a delicate touch. In the context of a multi-step total synthesis, where precious, stereochemically rich intermediates are involved, the reliability and predictability of a reaction are paramount. This compound shines in these scenarios, providing a robust method for the installation of a formyl group onto a nucleophilic carbon center.

A notable example of its strategic application is found in the total synthesis of the potent anticancer agent, (+)-Dictyostatin. In their elegant approach, Williams and coworkers utilized this compound to forge a key carbon-carbon bond and install the C19 aldehyde, a critical handle for subsequent elaboration of the molecule's side chain. This transformation highlights the reagent's ability to perform efficiently on a complex substrate, delivering the desired product in excellent yield.

Data at a Glance: Representative Formylation Reactions

For ease of comparison, the following table summarizes key quantitative data for the formylation of organometallic reagents using this compound in the context of natural product synthesis.

Natural Product TargetSubstrateReagentSolventTemperature (°C)Yield (%)Reference
(+)-DictyostatinVinyllithium intermediateThis compoundTHF-78 to 085[1]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the preparation of this compound and its application in a representative formylation reaction, drawing upon established procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of Weinreb amides from the corresponding ester.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Methyl formate

  • Sodium methoxide (25 wt% in methanol)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, rotary evaporator, and standard laboratory glassware.

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in methanol, cautiously add a solution of sodium methoxide in methanol (1.05 eq) at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add methyl formate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Formylation of a Vinyllithium Species in the Total Synthesis of (+)-Dictyostatin

This protocol is based on the procedure reported by Williams and coworkers.[1]

Materials:

  • Vinyllithium intermediate (generated in situ)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringes, low-temperature thermometer, and standard inert atmosphere glassware.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, prepare a solution of the vinyllithium intermediate in anhydrous THF at -78 °C.

  • To this cooled solution, add a solution of this compound (1.5 eq) in anhydrous THF dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is then purified by silica gel column chromatography.

Mechanistic Rationale and Workflow Visualization

The efficacy of this compound as a formylating agent stems from the stability of the intermediate tetrahedral species formed upon nucleophilic attack. The methoxy and methyl groups on the nitrogen atom chelate the lithium cation, preventing further addition of the organometallic reagent. Subsequent acidic workup facilitates the collapse of this stable intermediate to the desired aldehyde.

formylation_workflow cluster_synthesis Synthesis of this compound cluster_formylation Formylation in Natural Product Synthesis reagent1 N,O-Dimethylhydroxylamine Hydrochloride reaction1 Reaction in Methanol reagent1->reaction1 1.0 eq reagent2 Methyl Formate reagent2->reaction1 1.2 eq base Sodium Methoxide base->reaction1 1.05 eq product1 This compound reaction1->product1 organometallic Organolithium/ Grignard Reagent reaction2 Reaction in THF, -78 °C organometallic->reaction2 Nucleophilic Attack formylating_agent This compound formylating_agent->reaction2 intermediate Stable Tetrahedral Intermediate aldehyde Target Aldehyde intermediate->aldehyde Acidic Workup reaction2->intermediate

Sources

peptide coupling reactions with n-Methoxy-n-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Strategic N-Terminal Formylation of Peptides: Mechanisms and Protocols Employing N-Methoxy-N-methylamides and Related Reagents

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

Abstract: The strategic modification of a peptide's N-terminus is a critical aspect of modern drug design and chemical biology. Among these modifications, N-terminal formylation is of paramount importance, yielding formamides that are key intermediates and bioactive molecules in their own right. This guide provides a comprehensive overview of N-terminal formylation, clarifying its distinction from peptide coupling. We delve into the mechanisms, applications, and detailed protocols for the formylation of resin-bound peptides, with a focus on robust and efficient methodologies.

Foundational Concepts: Formylation vs. Peptide Coupling

In peptide chemistry, the precise formation of amide bonds is fundamental. However, it is crucial to distinguish between two distinct processes: peptide coupling and N-terminal formylation .

  • Peptide Coupling: This is the process of forming a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another.[1][2][3] This reaction extends the peptide chain. It relies on activating the carboxylic acid, typically with reagents like HBTU, HATU, or carbodiimides (DCC, DIC), to facilitate nucleophilic attack by the free amine of the incoming amino acid.[4][5][6][7]

  • N-Terminal Formylation: This is a modification reaction where a formyl group (-CH=O) is attached to the free N-terminal amine of a completed peptide chain.[8][9] This reaction does not extend the peptide chain but rather "caps" it. The resulting N-formyl peptide often exhibits unique biological activities or serves as a crucial intermediate for further chemical transformations.[10][11]

N-Methoxy-N-methylformamide (structure shown below) is a reagent for formylation , not for peptide coupling. It acts as a formyl group donor.[9] Its relatives, N-methoxy-N-methylamides (Weinreb amides), are celebrated intermediates for the synthesis of ketones and aldehydes, a testament to the unique reactivity of the N-methoxy-N-methylamine moiety which resists over-addition of organometallic reagents.[12][13][14] This guide will focus on the correct application of such reagents in the context of peptide formylation.

Molecular Structure of this compound
  • Chemical Formula: C₃H₇NO₂[15]

  • Molar Mass: 89.09 g/mol [15]

  • Synonyms: Weinreb Formamide

The Significance of N-Formylated Peptides

N-formylated peptides are not merely synthetic curiosities; they are potent biological effectors and versatile chemical building blocks.

  • Innate Immunity: N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are powerful chemoattractants for phagocytic leukocytes.[16] They mimic peptides released by bacteria, which initiate protein synthesis with N-formylmethionine, and thus act as signals to trigger inflammatory responses.

  • Post-Translational Modification: The N-formylation of lysine side chains in histone proteins has been identified as a key epigenetic marker, influencing gene activity without altering the DNA sequence.[17]

  • Synthetic Intermediates: The formamide group can be a precursor for synthesizing other important functionalities, such as isocyanides, which have applications in multicomponent reactions and the synthesis of complex heterocyclic structures.[10][18]

Mechanism of N-Terminal Formylation

The formylation of a primary amine, such as the N-terminus of a peptide, involves the transfer of a formyl group from a formylating agent. A common and highly effective method for on-resin formylation involves the in situ generation of a mixed anhydride of formic acid, often acetic formic anhydride (AFA).

The workflow can be visualized as follows:

G cluster_reagent Reagent Preparation cluster_peptide Peptide on Resin cluster_reaction Formylation Reaction Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) (Mixed Anhydride) Formic_Acid->AFA Reacts with Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->AFA Formylated_Peptide N-Formyl-Peptidyl-Resin AFA->Formylated_Peptide Formylates N-terminus Pyridine Pyridine (Base) Pyridine->Formylated_Peptide Catalyzes Resin Solid Support Resin Peptide Peptidyl-Resin (with free N-terminus) Acetic_Acid_Byproduct Acetic Acid (Byproduct) Formylated_Peptide->Acetic_Acid_Byproduct Releases

Figure 1: Workflow for N-terminal formylation using in situ generated Acetic Formic Anhydride (AFA).

In this process, formic acid reacts with acetic anhydride to form the highly reactive mixed anhydride, AFA.[17] The N-terminal amine of the resin-bound peptide then attacks the formyl carbonyl of AFA, which is more electrophilic than the acetyl carbonyl. This results in the transfer of the formyl group to the peptide, yielding the N-formylated product and acetic acid as a byproduct. Pyridine acts as a base to facilitate the reaction.[19]

Experimental Protocols: On-Resin N-Terminal Formylation

The following protocols are designed for standard solid-phase peptide synthesis (SPPS) workflows using Fmoc chemistry.[20][21]

Protocol 1: Rapid On-Resin Formylation using Acetic Formic Anhydride (AFA)

This method is fast, efficient, and uses readily available reagents.[17] It is suitable for most peptide sequences.

Materials & Reagents

ReagentGradeSupplierNotes
Peptidyl-ResinSynthesis GradeN/APost-SPPS, N-terminal Fmoc group removed.
Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierUsed for swelling and as solvent.[22]
PyridineAnhydrousStandard SupplierActs as a base.
Formic Acid (≥95%)Reagent GradeStandard SupplierFormyl group source.
Acetic AnhydrideReagent GradeStandard SupplierActivating agent.
Dichloromethane (DCM)Reagent GradeStandard SupplierFor washing.
Methanol (MeOH)Reagent GradeStandard SupplierFor washing.

Step-by-Step Procedure

  • Resin Preparation:

    • Place the peptidyl-resin (e.g., 0.1 mmol scale) in a suitable SPPS reaction vessel.[23]

    • Swell the resin in DMF (approx. 5-10 mL per gram of resin) for 30-60 minutes.[23][24]

    • Drain the DMF.

  • Formylation Reaction:

    • To the swollen resin, add DMF (approx. 5 mL for 0.1 mmol scale).

    • Add pyridine (10 equivalents relative to resin loading, e.g., 1.0 mmol).

    • Add formic acid (10 equivalents, e.g., 1.0 mmol).

    • Agitate the mixture gently for 5 minutes.

    • Slowly add acetic anhydride (5 equivalents, e.g., 0.5 mmol) to the slurry while stirring or agitating. Caution: The reaction can be exothermic.

    • Continue to agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Work-up:

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete formylation of the primary amine.

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[24]

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • The N-formylated peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove side-chain protecting groups and release the final product.[20][21]

Protocol 2: Formylation using Formic Acid and a Carbodiimide Activator

This method is an alternative that uses a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), to activate the formic acid.[20][21]

Materials & Reagents

ReagentGradeNotes
Peptidyl-ResinSynthesis GradeN-terminal Fmoc group removed.
Dichloromethane (DCM)AnhydrousSolvent for reagent preparation.
Formic Acid (≥95%)Reagent Grade
N,N'-Dicyclohexylcarbodiimide (DCC)Reagent GradeCaution: DCC is a potent allergen.
Diethyl EtherAnhydrousFor precipitation of DCU.

Step-by-Step Procedure

  • Preparation of Formylating Reagent:

    • In a separate flask, dissolve formic acid (10 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (5 eq) in DCM dropwise.

    • Stir the mixture at 0°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the mixture to remove the DCU precipitate. The filtrate contains the activated formylating agent.

  • Resin Preparation:

    • Swell the peptidyl-resin in DCM in an SPPS reaction vessel.

    • Drain the DCM.

  • Formylation Reaction:

    • Add the prepared filtrate (activated formylating agent) to the swollen resin.

    • Agitate the mixture at room temperature overnight.[20]

  • Work-up and Cleavage:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).

    • Dry the resin and proceed with cleavage as described in Protocol 1.

Troubleshooting and Key Considerations

Self-Validating System & Causality

A robust protocol includes checks to validate its success. The primary validation for formylation is the Kaiser test , which detects free primary amines. A successful formylation will yield a negative (yellow) result.

Issue Potential Cause Solution & Explanation
Incomplete Formylation (Positive Kaiser Test) Insufficient Reagent Activity: The in situ generated AFA may have hydrolyzed due to moisture.Use anhydrous solvents and reagents. Ensure the reaction vessel is dry. The electrophilicity of the formylating agent is key to driving the reaction to completion.
Steric Hindrance: The N-terminal amino acid is particularly bulky (e.g., Val, Ile), slowing the reaction.Increase the reaction time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C). Consider using a more potent formylating agent or increasing the equivalents of reagents.
Side Reactions Aspartimide Formation: For sequences containing Asp, particularly Asp-Gly or Asp-Ser, the piperidine used for Fmoc deprotection can catalyze aspartimide formation.[25]While not a direct result of formylation, it's a common SPPS side reaction. Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress this side reaction.[25]
Guanidinylation (with Uronium Reagents) This is a side reaction associated with peptide coupling using reagents like HBTU/HATU, not formylation.[25] It occurs when the coupling reagent reacts directly with the N-terminal amine. It is mentioned here to highlight a key difference in reactivity compared to formylation procedures.

Conclusion

N-terminal formylation is a powerful tool for peptide modification, distinct from the chain-elongation process of peptide coupling. Reagents like this compound and, more commonly, in situ generated mixed anhydrides provide efficient and reliable pathways to N-formyl peptides. By understanding the underlying mechanisms and employing validated protocols, researchers can confidently incorporate this critical modification into their synthetic strategies, enabling new avenues in drug discovery and chemical biology.

References

  • Blicke, F. F. (1952). Formylation of Amines. Molecules, 19(7689), g002. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. Request PDF. Available at: [Link]

  • Wikipedia. (2023). Formylation. Available at: [Link]

  • Fier, P. S., & Moslin, R. M. (2014). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ACS Combinatorial Science, 16(1), 20-24. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Al-Gharabli, S. I., Al-Halaiqa, A. A., & Al-Zoubi, R. M. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. RSC Advances, 7(85), 54025-54043. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Colacino, E., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(19), 6543. Available at: [Link]

  • ResearchGate. (2025). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide. Available at: [Link]

  • Mayer, G., & Schelbert, B. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 13(3), 775-781. Available at: [Link]

  • Royal Society of Chemistry. (2021). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Chemical Society Reviews, 50(15), 8565-8587. Available at: [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Available at: [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-formylated peptide. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes. Available at: [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2025). Solid Phase Formylation of N-Terminus Peptides. Available at: [Link]

  • Semantic Scholar. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Available at: [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 78, 18.1.1-18.1.28. Available at: [Link]

  • Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Available at: [Link]

  • De Marco, R., & Gualtieri, M. J. (2016). Solid Phase Formylation of N-Terminus Peptides. Molbank, 2016(2), M894. Available at: [Link]

  • Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem Compound Database. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Available at: [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Wikipedia. (2023). N-Methylformamide. Available at: [Link]

  • Organic Chemistry Portal. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]

  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 23(3), 275-285. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of peptide N‐formylation and CO formation as side reaction. Available at: [Link]

Sources

Application Notes & Protocols for Large-Scale Ketone Synthesis via Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The challenge, particularly on a large scale, lies in achieving high selectivity and yield while avoiding common pitfalls like over-addition of organometallic reagents. The Weinreb-Nahm ketone synthesis, a robust and highly reliable method, has emerged as a cornerstone technology for the preparation of ketones.[1][3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method utilizes N-methoxy-N-methylamides (Weinreb-Nahm amides) to overcome the limitations of traditional approaches.[3]

This guide provides an in-depth exploration of the large-scale synthesis of ketones using Weinreb amides, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

The Science Behind the Selectivity: Mechanism of the Weinreb Ketone Synthesis

The primary advantage of the Weinreb ketone synthesis is its ability to prevent the over-addition of highly reactive organometallic reagents to form tertiary alcohols, a common side reaction with esters or acid chlorides.[3][4] This remarkable selectivity stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack of an organometallic reagent on the Weinreb amide.[1][5][6] The N-methoxy and N-methyl substituents on the amide nitrogen play a crucial role in chelating the metal ion (typically Li⁺ or Mg²⁺), forming a stable five-membered ring.[5][6][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3][5] Consequently, the intermediate is unreactive towards further nucleophilic attack, ensuring the reaction stops cleanly at the ketone stage.[2][4][8]

Workflow cluster_prep Part I: Weinreb Amide Preparation cluster_ketone Part II: Ketone Synthesis Start Starting Material (Carboxylic Acid, Acid Chloride, or Ester) Amide_Synth Amide Formation Reaction Start->Amide_Synth Amide_Workup Workup and Purification Amide_Synth->Amide_Workup WA Purified Weinreb Amide Amide_Workup->WA Ketone_Synth Reaction with Weinreb Amide WA->Ketone_Synth OM Organometallic Reagent (Grignard or Organolithium) OM->Ketone_Synth Ketone_Workup Quench and Workup Ketone_Synth->Ketone_Workup Product Final Ketone Product Ketone_Workup->Product

Sources

Application Notes and Protocols: Streamlining Synthesis with One-Pot Weinreb Amide Formation from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Weinreb Amide

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," has become an indispensable tool in the synthetic organic chemist's arsenal.[1][2] Its prominence stems from its unique reactivity profile: it readily reacts with a wide range of organometallic reagents and hydrides to form ketones and aldehydes, respectively, yet it masterfully avoids the common pitfall of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[3] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which remains intact at low temperatures until acidic workup.[2][3]

The direct, or "one-pot," synthesis of Weinreb amides from readily available carboxylic acids represents a significant advancement in process efficiency.[1][4] By circumventing the need to isolate traditionally reactive intermediates such as acid chlorides, these methods offer improved atom economy, operational simplicity, and often milder reaction conditions, making them highly attractive for applications in academic research, process development, and the pharmaceutical industry.[5] This guide provides a detailed exploration of the core principles, prevalent methodologies, and practical protocols for the one-pot synthesis of Weinreb amides from carboxylic acids.

Core Principles: The Activation of the Carboxyl Group

The conversion of a carboxylic acid to a Weinreb amide is a nucleophilic acyl substitution. The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species. This "activation" is the central event in all one-pot methodologies. The general process can be visualized as a two-stage sequence occurring in a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel start Carboxylic Acid (R-COOH) activator Coupling Reagent + Base start->activator Step 1: Activation intermediate Activated Intermediate (e.g., Active Ester, Acyl Chloride) activator->intermediate amine N,O-Dimethylhydroxylamine HN(OMe)Me intermediate->amine Step 2: Nucleophilic Attack product Weinreb Amide R-CON(OMe)Me amine->product

Caption: General workflow for one-pot Weinreb amide synthesis.

The mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is not isolated but is immediately intercepted by N,O-dimethylhydroxylamine (often added as the hydrochloride salt with an additional equivalent of base) to furnish the final Weinreb amide.

G RCOOH R-COOH ActivatedIntermediate [Activated Intermediate] RCOOH->ActivatedIntermediate Activation CouplingReagent + Coupling Reagent (e.g., T3P, CDI, EDC) Tetrahedral [Tetrahedral Intermediate] ActivatedIntermediate->Tetrahedral Nucleophilic Attack HNMeOMe + HN(OMe)Me HNMeOMe->Tetrahedral WeinrebAmide Weinreb Amide Tetrahedral->WeinrebAmide Collapse Byproducts + Byproducts Tetrahedral->Byproducts

Caption: Generalized reaction mechanism for amide formation.

A Comparative Guide to Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter in designing a one-pot Weinreb amide synthesis. The ideal reagent should be efficient, minimize side reactions (especially racemization for chiral substrates), and generate byproducts that are easily removed. Several classes of reagents have proven effective.

Reagent ClassExample(s)Typical BaseKey AdvantagesKey Limitations
Phosphonium/Uronium BOP, PyBOP, HBTU, HATUDIPEA, TEAHigh reactivity, fast reactions, low racemization.[6][7]High cost, potentially carcinogenic byproducts (HMPA from BOP).[7]
Phosphonic Anhydride T3P® (Propanephosphonic Anhydride)DIPEA, NMM, PyridineExcellent for preventing racemization, water-soluble byproducts, suitable for large scale.[8][9][10]Reagent is a viscous liquid, often supplied as a solution in an organic solvent.
Carbodiimide EDC, DCCDIPEA, TEA (+HOBt)Widely used, cost-effective, EDC byproducts are water-soluble.[11][12]Risk of racemization (suppressed by HOBt), DCC byproduct (DCU) is insoluble.[6][7]
Imidazolium CDI (Carbonyldiimidazole)None requiredMild conditions, gaseous byproducts (CO₂), good for sensitive substrates.[1][13]Can be slower than other methods.
In Situ Halogenation POCl₃, PCl₃, CPI-ClDIPEA, PyridineVery efficient, cost-effective, broad substrate scope.[4][5][14]Can be harsh, may not be compatible with acid-sensitive protecting groups (e.g., Boc).[1][14]
Triazine-Based CDMT, DMTMMNMMGood functional group tolerance.[15]Requires specific solvents (e.g., alcohols, acetonitrile) for DMTMM.[15]

Field-Proven Experimental Protocols

The following protocols are representative of robust and widely applicable methods for the one-pot synthesis of Weinreb amides.

Protocol 1: T3P®-Mediated Synthesis (Low Racemization)

This method is prized for its mildness and exceptional ability to suppress epimerization in chiral carboxylic acids.[9][10] The byproducts are water-soluble, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Propanephosphonic Anhydride (T3P®), 50 wt% solution in Ethyl Acetate (1.5 equiv)

  • Pyridine or Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or EtOAc (to a typical concentration of 0.2-0.5 M).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Slowly add the base (e.g., pyridine, 4.0 equiv) to the stirred suspension.

  • Add the T3P® solution (1.5 equiv) dropwise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: CDI-Mediated Synthesis (For Sensitive Substrates)

1,1'-Carbonyldiimidazole (CDI) is an excellent choice for substrates containing sensitive functional groups, as the reaction conditions are very mild and no strong acids or bases are required beyond the reactants themselves.[13]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and suspend or dissolve it in anhydrous DCM or THF (approx. 0.3 M).

  • Add CDI (1.1 equiv) in one portion at room temperature. Effervescence (CO₂ evolution) should be observed as the activated acylimidazolide forms. Stir for 30-60 minutes until gas evolution ceases and the solution becomes clear.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion. The mixture may become cloudy.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl (to neutralize any unreacted imidazole).[13]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1 M HCl, water, and a 1:1 mixture of saturated NaHCO₃ and brine.[13]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The product is often pure enough for subsequent steps, but flash chromatography can be performed if necessary.

Protocol 3: EDC/HOBt-Mediated Synthesis (Peptide Coupling Conditions)

This method adapts standard peptide coupling conditions and is particularly useful in drug discovery labs where these reagents are commonplace. The use of HOBt is crucial for minimizing racemization and improving efficiency.[11][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (N,O-Dimethylhydroxylamine hydrochloride) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.[12]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water or 5% LiCl solution to remove DMF.[17]

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, 1 M HCl, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Ghate, M. et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]

  • Katritzky, A. R. et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). organic-chemistry.org. [Link]

  • ChemBlink. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. chemsrc.com. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]

  • Lakkakula, R. et al. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. Semantic Scholar. [Link]

  • Thieme Chemistry. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Chemistry. [Link]

  • Niu, T. et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Thieme Chemistry. [Link]

  • Sureshbabu, V. V. et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]

  • Mahajan, P. S. et al. (2021). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Niu, T. et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. ACS Publications. [Link]

  • An, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Reddy, B. V. S. et al. (2015). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. RSC Publishing. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. amriglobal.com. [Link]

  • Niu, T. et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. organic-chemistry.org. [Link]

  • Waghmare, S. et al. (2019). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Al-Warhi, T. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • De Luca, L. et al. (2001). Weinreb Amides in Organic Synthesis. J. Org. Chem. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. orgsyn.org. [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - CDI. commonorganicchemistry.com. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit. [Link]

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Mastering Aldehyde Synthesis: A Detailed Guide to the Use of N-Methoxy-N-methylformamide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of a Controlled Carbonyl Synthesis

In the landscape of organic synthesis, the precise and high-yield formation of aldehydes is a cornerstone of molecular construction, particularly in the pharmaceutical industry where complex molecular architectures are paramount. The reaction of Grignard reagents with various formylating agents has long been a fundamental approach for carbon-carbon bond formation and the introduction of a carbonyl group.[1][2] However, traditional methods are often plagued by over-addition, where the highly reactive Grignard reagent attacks the newly formed aldehyde, leading to the formation of secondary alcohols as undesired byproducts.[3][4] This lack of control necessitates tedious purification steps and lowers the overall efficiency of a synthetic route.

This application note details the use of N-methoxy-N-methylformamide, a derivative of the renowned Weinreb amide, as a superior formylating agent in conjunction with Grignard reagents.[5][6] The unique stability of the intermediate formed in this reaction effectively prevents over-addition, ensuring a clean and efficient synthesis of aldehydes.[3][7] We will delve into the underlying mechanism, provide a detailed and robust experimental protocol, and discuss the broad applicability of this indispensable synthetic tool.

The Mechanistic Advantage: Chelation-Controlled Stability

The efficacy of this compound in preventing over-addition lies in the formation of a stable, five-membered chelated intermediate upon nucleophilic attack by the Grignard reagent.[3][8] Unlike the reaction with simpler formamides or esters, where the initial tetrahedral intermediate readily collapses to release the aldehyde into the reactive environment, the N-methoxy-N-methyl group provides a crucial stabilizing effect.[9][10]

The magnesium atom of the Grignard reagent coordinates with both the newly formed alkoxide oxygen and the methoxy oxygen of the N-methoxy-N-methyl group.[3][11] This chelation stabilizes the tetrahedral intermediate, preventing its collapse until an aqueous workup is performed.[3][12] During the workup, the chelated intermediate is hydrolyzed to release the desired aldehyde, while the N,O-dimethylhydroxylamine byproduct is easily removed. This controlled release mechanism is the key to the high yields and clean reaction profiles observed with this method.

Reaction Mechanism Workflow

Reaction_Mechanism Start N-Methoxy-N- methylformamide + Grignard Reagent (R-MgX) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (e.g., aq. HCl) Intermediate->Workup Hydrolysis Product Aldehyde (R-CHO) Workup->Product Byproduct N,O-dimethylhydroxylamine + Mg Salts Workup->Byproduct

Caption: Chelation-stabilized intermediate formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an aldehyde from a Grignard reagent and this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

  • This compound

  • Grignard reagent (solution in a suitable solvent like THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon inlet

  • Syringes and needles

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add this compound (1.0 equivalent) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise via syringe or an addition funnel over a period of 15-30 minutes, while maintaining the temperature at 0 °C. A slight exotherm may be observed.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them with saturated aqueous NH₄Cl, and spotting the organic layer on a TLC plate.

  • Workup:

    • Once the reaction is deemed complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Be cautious as this step can be exothermic.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Grignard Reagent to This compound at 0 °C) A->B Add Reagents C 3. Reaction Monitoring (TLC) B->C Stir at 0 °C D 4. Aqueous Workup (Quench, Extract, Wash) C->D Reaction Complete E 5. Purification (Drying, Concentration, Chromatography) D->E Isolate Crude Product F Pure Aldehyde E->F Purify

Caption: Step-by-step experimental workflow.

Scope and Applications

The reaction of this compound with Grignard reagents is a versatile and widely applicable method for the synthesis of a diverse range of aldehydes. It is compatible with a broad spectrum of Grignard reagents, including those derived from alkyl, aryl, and vinyl halides.[13][14] This functional group tolerance makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[6]

Table 1: Representative Examples of Aldehyde Synthesis

Grignard Reagent (R-MgX)Product Aldehyde (R-CHO)Typical Yield (%)
Phenylmagnesium bromideBenzaldehyde>90
n-Butylmagnesium chloridePentanal85-95
Isopropylmagnesium chlorideIsobutyraldehyde80-90
Cyclohexylmagnesium bromideCyclohexanecarboxaldehyde>90
Vinylmagnesium bromideAcrolein75-85

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Any moisture will quench the Grignard reagent, leading to lower yields.[15][16]

  • Grignard Reagent Quality: The quality and concentration of the Grignard reagent should be determined prior to use, for example, by titration.

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of the Grignard reagent is important to control the reaction rate and prevent potential side reactions.

  • Slow Addition: Dropwise addition of the Grignard reagent is crucial to prevent a rapid exotherm and potential side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, consider extending the reaction time or using a slight excess of the Grignard reagent.

  • Emulsion during Workup: If an emulsion forms during the extraction, adding more brine or filtering the mixture through a pad of celite can help to break it.

Conclusion

The use of this compound in conjunction with Grignard reagents represents a significant advancement in the synthesis of aldehydes. The formation of a stable, chelated intermediate effectively circumvents the common problem of over-addition, leading to high yields of the desired aldehyde with minimal byproduct formation.[3][9] The broad substrate scope and operational simplicity of this method have established it as a reliable and indispensable tool for researchers and scientists in both academic and industrial settings, particularly in the field of drug development where efficient and controlled synthetic methodologies are of utmost importance.

References

  • Bogavac, M., Arsenijevic, L., Pavlov, S., & Arsenijevic, V. (n.d.). A FACILE SYNTHESIS OF ALDEHYDES FROM GRIGNARD REAGENT. Erowid. Retrieved from [Link]

  • (n.d.). Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. Retrieved from [Link]

  • (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. Retrieved from [Link]

  • (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]

  • (n.d.). Weinreb amides. PNAS. Retrieved from [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2 Amides. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis. Retrieved from [Link]

  • (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Scilit. Retrieved from [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Weinreb ketone synthesis. Wikipedia. Retrieved from [Link]

  • (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved from [Link]

  • (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Bouveault Aldehyde Synthesis. In Name Reactions in Organic Synthesis (pp. 79-81). Cambridge University Press. Retrieved from [Link]

  • (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Bouveault aldehyde synthesis. Wikipedia. Retrieved from [Link]

  • (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Preparation of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). MDPI. Retrieved from [Link]

  • (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Khalid, M., Muhammad, F. A., & Ahmed, R. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from [Link]

  • (n.d.). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. Retrieved from [Link]

  • (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • (n.d.). 14 Formation and reaction of a Grignard reagent. University of Missouri–St. Louis. Retrieved from [Link]

  • (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Goucher College. Retrieved from [Link]

  • (n.d.). Converting Amides to Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Benzaldehyde, 2-methoxy-. Organic Syntheses. Retrieved from [Link]

  • (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship. Retrieved from [Link]

  • (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. Retrieved from [Link]

Sources

The Formyl Group's Quiet Achiever: N-Methoxy-N-Methylformamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise introduction of a formyl group can be a critical step in building molecular complexity and achieving desired pharmacological activity. While a myriad of formylating agents exist, each with its own set of advantages and limitations, N-methoxy-N-methylformamide has emerged as a reagent of significant utility, prized for its mildness, selectivity, and predictable reactivity. This application note provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Introduction: Beyond a Simple Amide

This compound, often referred to as the simplest Weinreb amide, is more than just a stable, easy-to-handle liquid. Its unique electronic and steric properties, stemming from the N-methoxy-N-methylamino moiety, render it an effective and often superior formylating agent in various synthetic contexts. Unlike more aggressive reagents, it allows for the controlled introduction of a formyl group, minimizing over-reaction and protecting sensitive functional groups often present in complex pharmaceutical intermediates. This inherent stability and selectivity are paramount in multi-step syntheses where high yields and clean reaction profiles are essential for economic viability and regulatory compliance.

The primary application of this compound lies in its ability to act as a stable and efficient source of the formyl cation equivalent. This is particularly evident in its reactions with organometallic reagents and in the N-formylation of amines and other nucleophiles, which are fundamental transformations in the synthesis of a vast array of active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

The versatility of this compound allows its application across various stages of pharmaceutical synthesis, from the creation of key building blocks to the late-stage functionalization of complex molecules.

Controlled Formylation of Organometallic Reagents: A Gateway to Aldehydes

A cornerstone of this compound's utility is its reaction with organometallic reagents, such as Grignard and organolithium compounds, to produce aldehydes in high yields. This transformation is a powerful tool for introducing the aldehyde functionality, a versatile handle for further synthetic manipulations.

The Causality Behind the Control: The success of this reaction hinges on the formation of a stable tetrahedral intermediate. The N-methoxy group chelates to the metal cation (e.g., Mg²⁺ or Li⁺), preventing the collapse of the intermediate and subsequent over-addition of the organometallic reagent, a common side reaction with other formylating agents like esters or acid chlorides. This chelation-controlled stability ensures the reaction stops cleanly at the aldehyde stage upon aqueous workup.

Experimental Protocol: Synthesis of an Aryl Aldehyde via Grignard Reaction

This protocol details the general procedure for the formylation of an aryl Grignard reagent using this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings. Add a small portion of anhydrous THF. Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel. Add a few drops of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation). Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate flask, dissolve this compound in anhydrous THF. Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Stir the mixture until the solids dissolve. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude aldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

Substrate (Aryl Bromide)Grignard Formation Time (h)Formylation Time (h)Yield (%)
Bromobenzene1.52~85
4-Bromoanisole11.5~90
2-Bromotoluene22~80
N-Formylation of Amines: Protecting Groups and Pharmacophore Introduction

The formyl group is a valuable protecting group for amines in peptide synthesis and other complex molecule constructions.[1] It is also a key component of the pharmacophore of several drugs. This compound offers a mild and efficient method for the N-formylation of primary and secondary amines.[2]

Mechanism of N-Formylation: The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by the elimination of N,O-dimethylhydroxylamine. The reaction is often facilitated by mild heating.

N_Formylation_Mechanism reagents R-NH₂ + H-C(O)N(CH₃)OCH₃ transition_state Transition State reagents->transition_state Nucleophilic Attack intermediate [R-NH₂⁺-C(O⁻)H-N(CH₃)OCH₃] transition_state->intermediate products R-NH-CHO + HN(CH₃)OCH₃ intermediate->products Elimination

Caption: Mechanism of N-formylation of an amine.

Experimental Protocol: N-Formylation of a Primary Amine

This protocol provides a general method for the N-formylation of a primary amine using this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Toluene or other suitable high-boiling solvent

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Heating mantle and condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine in toluene.

  • Reagent Addition: Add this compound to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude formamide can be purified by recrystallization or silica gel column chromatography.

Data Presentation:

Amine SubstrateReaction Time (h)Yield (%)
Benzylamine6>95
Aniline8~90
Cyclohexylamine5>95
Formylation of Heterocycles: Building Blocks for Bioactive Molecules

Heterocyclic scaffolds are ubiquitous in pharmaceuticals. The introduction of a formyl group onto a heterocyclic ring can be a key step in the synthesis of many drugs. This compound can be used for the formylation of electron-rich heterocycles, such as indoles and pyrroles, often under milder conditions than traditional Vilsmeier-Haack reactions.

Case Study: Formylation of Indole

The indole nucleus is a privileged scaffold in medicinal chemistry. Formylation at the C3 position is a common transformation to introduce a handle for further diversification.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Indole Indole Reaction Reaction in Toluene, Reflux Indole->Reaction NMMF N-methoxy-n- methylformamide NMMF->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Indole-3-carboxaldehyde Purification->Product

Caption: Workflow for the formylation of indole.

Advantages in the Pharmaceutical Context

The choice of a reagent in pharmaceutical synthesis is dictated by a multitude of factors beyond mere chemical efficiency. This compound offers several advantages that align with the stringent requirements of the pharmaceutical industry:

  • Mild Reaction Conditions: Its use often avoids harsh acidic or basic conditions, which is crucial for preserving sensitive functional groups present in complex drug molecules.

  • High Selectivity: The chelation-controlled mechanism in reactions with organometallics and the inherent reactivity profile lead to high product selectivity and cleaner reaction profiles, simplifying purification processes.

  • Safety and Handling: It is a stable liquid that is easier and safer to handle compared to gaseous or highly reactive formylating agents.

  • Avoidance of Over-reaction: The prevention of double addition of organometallic reagents is a significant advantage, leading to higher yields of the desired aldehyde and reducing the formation of difficult-to-remove impurities.

Comparison with Other Formylating Agents

To provide a clearer perspective, the following table compares this compound with other common formylating agents.

Formylating AgentAdvantagesDisadvantages
This compound Mild, selective, prevents over-addition with organometallics, stable.Higher cost compared to some bulk reagents.
Formic Acid/Acetic Anhydride Inexpensive, readily available.Can be harsh, may not be suitable for sensitive substrates, requires in situ preparation.[1]
Dimethylformamide (DMF)/POCl₃ (Vilsmeier-Haack) Effective for electron-rich aromatics and heterocycles.Harsh conditions, can lead to side reactions, POCl₃ is corrosive and moisture-sensitive.
Ethyl Formate Inexpensive, readily available.Can lead to over-addition with strong nucleophiles.

Conclusion

This compound stands as a valuable and often superior choice for the introduction of a formyl group in pharmaceutical synthesis. Its mild nature, high selectivity, and ability to control reactivity make it an indispensable tool for medicinal chemists and process development scientists. By understanding its mechanistic nuances and leveraging its advantages, researchers can streamline synthetic routes, improve yields, and ultimately accelerate the journey from a promising molecule to a life-saving medicine. The detailed protocols and comparative data provided in this application note are intended to serve as a practical guide for the effective utilization of this versatile reagent in the dynamic field of drug discovery.

References

  • Campaigne, E., & Archer, W. L. (1953). The Use of Dimethylformamide as a Formylation Reagent. Journal of the American Chemical Society, 75(4), 989–991.
  • Olah, G. A., & Kuhn, S. J. (1960). A New, General Synthesis of Aldehydes from Grignard Reagents. Journal of the American Chemical Society, 82(9), 2380–2381.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Kopach, M. E., & Miller, R. A. (2012). N-Formylsaccharin. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Reddy, K. L., & Sharpless, K. B. (1998). Formylation of Primary Amines with Ethyl Formate. The Journal of Organic Chemistry, 63(19), 6888–6891.
  • Prakash, G. K. S., & Olah, G. A. (2007). Formylating Agents. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Pace, V., Holzer, W., & Olofsson, B. (2014). N-Formylation of Amines Using Formic Acid. Organic Syntheses, 91, 246.
  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.
  • Sibi, M. P. (2001). N-Methoxy-N-methylamides (Weinreb Amides). In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Wipf, P., & Miller, C. P. (1993). A new, mild and efficient method for the N-formylation of primary amines. Tetrahedron Letters, 34(38), 6267–6270.

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chemoselective synthesis of biaryl ketones with Weinreb amides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Chemoselective Synthesis of Biaryl Ketones with Weinreb Amides

Audience: Researchers, scientists, and drug development professionals.

A Guide to the Chemoselective Synthesis of Biaryl Ketones via Weinreb Amide Acylation

Biaryl ketones are a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, presents a significant challenge: the high reactivity of the ketone product often leads to undesired over-addition by organometallic reagents, resulting in tertiary alcohols. This guide details the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, as exceptionally effective acylating agents for the chemoselective synthesis of biaryl ketones, completely circumventing the issue of over-addition.[1][2]

We will explore the underlying principles of the Weinreb amide's stability, provide detailed protocols for a highly efficient transition-metal-free approach using functionalized Grignard reagents, and discuss the broader context of cross-coupling strategies.

The Weinreb Amide Advantage: A Shield Against Over-addition

The primary advantage of the Weinreb-Nahm ketone synthesis lies in its ability to halt the acylation reaction at the ketone stage.[1] Unlike reactions with esters or acid chlorides, where the initial ketone product is often more reactive than the starting material, the Weinreb amide offers a unique mechanistic safeguard.

Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), the Weinreb amide does not immediately collapse to a ketone. Instead, it forms a highly stable, five-membered cyclic tetrahedral intermediate, where the metal cation is chelated by both the methoxy oxygen and the carbonyl oxygen.[2][3] This chelated species is stable under the reaction conditions and does not break down to the ketone until acidic workup is performed.[4] Consequently, it is unreactive towards further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts.[1][5]

G cluster_0 Weinreb Amide Reaction WA Ar¹-C(=O)-N(OMe)Me (Weinreb Amide) Int Stable Chelated Intermediate WA->Int Forms stable intermediate Nu Ar²-MgX (Aryl Grignard) Nu->WA 1. Nucleophilic Attack Nu->Int         Prevents 2nd attack Workup Acidic Workup (H₃O⁺) Int->Workup 2. Hydrolysis NoRxn No Further Reaction (No Over-addition) Int->NoRxn Ket Ar¹-C(=O)-Ar² (Biaryl Ketone) Workup->Ket

Figure 1: The Weinreb amide forms a stable chelated intermediate, preventing over-addition.
Primary Protocol: Transition-Metal-Free Arylation with Functionalized Grignard Reagents

Recent advances have established a highly efficient and operationally simple protocol for synthesizing biaryl ketones using Weinreb amides and functionalized "turbo-Grignard" reagents, such as i-PrMgCl·LiCl.[6][7] This method, pioneered by Knochel and elaborated by others, leverages a magnesium-halogen exchange to generate the aryl Grignard reagent in situ, which then reacts cleanly with the aroyl Weinreb amide.[7] This approach offers an outstandingly broad functional group tolerance and avoids the cost and potential toxicity of transition-metal catalysts.[6][8]

G start Start: Prepare Reagents prep_grignard Step 1: In Situ Grignard Formation Ar²-X + i-PrMgCl·LiCl in THF (-20 °C to RT) start->prep_grignard add_weinreb Step 2: Acylation Add Aroyl Weinreb Amide (Ar¹-CON(OMe)Me) (-20 °C to RT) prep_grignard->add_weinreb quench Step 3: Quench Reaction Saturated aq. NH₄Cl add_weinreb->quench workup Step 4: Workup & Extraction Extract with EtOAc, Wash with Brine quench->workup purify Step 5: Purification Silica Gel Chromatography workup->purify product Final Product: Biaryl Ketone purify->product

Figure 2: General experimental workflow for the Grignard-based synthesis of biaryl ketones.

The aroyl Weinreb amide can be readily prepared from the corresponding carboxylic acid or acid chloride. The following is a general procedure starting from an acid chloride.

Materials:

  • Aroyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine or Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in dry DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the pyridine or triethylamine to the stirred suspension.

  • Add the aroyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water or 1 M HCl.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude Weinreb amide can often be used directly or purified by silica gel chromatography if necessary.[1]

This protocol is adapted from methodologies that demonstrate high efficiency and functional group tolerance.[7][8]

Materials:

  • Aryl halide (Ar²-X, where X = Br or I) (1.2 equiv)

  • iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, ~1.3 M in THF) (1.2-1.3 equiv)

  • Aroyl Weinreb Amide (Ar¹-CON(OMe)Me) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide (Ar²-X).

  • Dissolve the aryl halide in anhydrous THF and cool the solution to -20 °C (acetonitrile/dry ice bath).

  • Slowly add the i-PrMgCl·LiCl solution dropwise over 10-15 minutes. The formation of the functionalized Grignard reagent occurs via a Mg/halide exchange.

  • Stir the mixture at this temperature for 30-60 minutes.

  • In a separate flask, dissolve the aroyl Weinreb amide in anhydrous THF.

  • Add the Weinreb amide solution dropwise to the freshly prepared Grignard reagent at -20 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl ketone.

Substrate Scope & Functional Group Tolerance

The transition-metal-free Grignard approach exhibits remarkable tolerance for a wide array of sensitive functional groups on both coupling partners, a significant advantage over many traditional organometallic reactions.[7]

Functional Group on Ar¹ (Weinreb Amide)Functional Group on Ar² (Aryl Halide)Typical YieldNotes
Alkoxy (-OMe)Cyano (-CN)>90%Cyano groups are fully tolerated.
Halogen (-F, -Cl)Ester (-CO₂Me)85-95%Esters remain intact during the reaction.
Thioether (-SMe)Amide (-CONR₂)80-90%Secondary and tertiary amides are compatible.
Trifluoromethyl (-CF₃)Halogen (-Br, -Cl)>90%Electron-withdrawing groups are well-tolerated.
N-protected heterocyclesSulfonyl (-SO₂R)80-90%Demonstrates compatibility with complex scaffolds.
Data synthesized from representative examples in the literature.[6][7]
Alternative Strategies: Palladium-Catalyzed Cross-Coupling

While the Grignard method is highly effective, palladium-catalyzed cross-coupling reactions also represent a powerful, albeit more complex, avenue for biaryl ketone synthesis from Weinreb amides. In these reactions, the Weinreb amide acts as an acyl electrophile.

Common variants include:

  • Suzuki-Miyaura Coupling: Couples an arylboronic acid with the aroyl moiety. Carbonylative versions can also be employed where CO is inserted.[8][9]

  • Negishi Coupling: Utilizes a pre-formed or in situ-generated organozinc reagent. This method is also known for its excellent functional group tolerance.[10][11][12]

These reactions proceed via a classic Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13][14]

G pd0 Pd(0)Lₙ oa Oxidative Addition pd2_complex Ar¹-Pd(II)(X)Lₙ pd0->pd2_complex  Ar¹-X trans Transmetalation pd2_biaryl Ar¹-Pd(II)(Ar²)Lₙ pd2_complex->pd2_biaryl  Ar²-M pd2_biaryl->pd0 re Reductive Elimination product Ar¹-Ar² pd2_biaryl->product ar1x Ar¹-X ar2m Ar²-M (M=B(OH)₂, ZnCl)

Figure 3: Generalized catalytic cycle for Pd-catalyzed biaryl cross-coupling.
Troubleshooting
IssuePossible CauseSuggested Solution
Low YieldIncomplete Grignard formation; inactive Grignard reagent.Ensure aryl halide is pure and THF is scrupulously dry. Use fresh, titrated i-PrMgCl·LiCl.
Starting Material RecoveredInsufficient activation of Mg/halide exchange.Slightly increase reaction temperature (e.g., from -20 °C to 0 °C) during Grignard formation. Ensure sufficient reaction time.
Formation of Tertiary AlcoholContamination with other reactive acylating agents; breakdown of intermediate.This is highly unlikely with Weinreb amides. Verify the purity of the starting amide. Ensure workup is acidic to cleanly hydrolyze the intermediate.
Side Products (e.g., homo-coupling)Impurities in reagents; reaction temperature too high.Use high-purity reagents. Maintain strict temperature control, especially during Grignard formation and addition.
Conclusion

The use of Weinreb amides provides a robust and highly chemoselective platform for the synthesis of functionalized biaryl ketones. The transition-metal-free protocol involving functionalized Grignard reagents is particularly powerful, offering operational simplicity, mild reaction conditions, and an exceptionally broad substrate scope.[6][7] This methodology is a valuable tool for researchers in medicinal chemistry and materials science, enabling the efficient and predictable construction of complex molecular architectures.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Google Cloud.
  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • Weinreb Ketone Synthesis. Tokyo Chemical Industry UK Ltd.
  • N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-CHLORO-N-METHOXY-N-METHYLBENZAMIDE synthesis. ChemicalBook.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides | Request PDF.
  • Recent Developments in Weinreb Synthesis and their Applications. Research & Reviews: Journal of Chemistry.
  • Weinreb Ketone Synthesis. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • MECHANISTIC INSIGHT IN ALKYL-ALKYL AND ARYL-ARYL NEGISHI CROSS-COUPLING PART II: LARGE SCALE SYNTHESIS OF NHC PRECURSORS. CORE.
  • One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and trifl
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts.

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Application Notes: Formylation of Primary Amines Using N-Methoxy-N-methylformamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Formylation

In the landscape of pharmaceutical and organic chemistry, the introduction of a formyl group to a nitrogen atom—a transformation known as N-formylation—is a cornerstone reaction. The resulting formamides are not merely stable protecting groups for amines; they are critical intermediates in the synthesis of a vast array of pharmacologically active compounds, natural products, and complex molecular architectures.[1][2][3] Formamides serve as precursors for isocyanides, Vilsmeier reagents, and N-methylamines, highlighting their synthetic versatility.[4]

Historically, formylation has been achieved using a variety of reagents, such as formic acid, acetic formic anhydride, and chloral.[2][4] However, these methods often present challenges, including harsh reaction conditions, low functional group tolerance, the use of toxic materials, and difficult purification procedures.[5][6] The demand for milder, more selective, and efficient protocols has led to the exploration of alternative reagents. Among these, N-methoxy-N-methylformamide, the simplest member of the Weinreb amide family, has emerged as a superior reagent for the clean and efficient formylation of primary amines.

The Reagent: this compound and the Weinreb Amide Advantage

N-Methoxy-N-methylamides, commonly known as Weinreb amides, were first reported by Steven M. Weinreb and Steven Nahm in 1981.[7] Their unique reactivity profile has made them indispensable tools in modern organic synthesis.[8][9] this compound applies this powerful chemistry to the challenge of formylation.

The principal advantage of a Weinreb amide lies in its reaction with a nucleophile. The addition of a nucleophile, in this case a primary amine, to the carbonyl group results in the formation of a uniquely stable tetrahedral intermediate.[7][9] This stability is attributed to the chelation of the metal cation (or hydrogen in this uncatalyzed case) by the methoxy oxygen and the carbonyl oxygen.[7] This intermediate resists the premature collapse and subsequent over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides.[7] Upon completion, the intermediate cleanly collapses to provide the desired amide product.

Key Advantages of this compound:

  • Mild Reaction Conditions: Reactions can often be performed at or slightly above room temperature, preserving sensitive functional groups within complex molecules.

  • High Selectivity: The reagent shows excellent chemoselectivity for primary amines, even in the presence of other nucleophilic groups like secondary amines or alcohols.[2]

  • High Yields and Purity: The reaction is typically clean, high-yielding, and generates a water-soluble byproduct (N,O-dimethylhydroxylamine), which simplifies purification through a simple aqueous work-up.

  • Stability and Safety: Compared to reagents like acetic formic anhydride, which is moisture-sensitive and thermally unstable, this compound is a more stable and safer reagent to handle and store.[4][10]

Mechanism of Formylation: A Controlled Transformation

The formylation of a primary amine with this compound proceeds through a well-defined nucleophilic acyl substitution mechanism. The causality behind the clean and efficient nature of this reaction is rooted in the stability of the key intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of this compound.

  • Formation of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The structure of this intermediate prevents further unwanted reactions.

  • Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the N-methoxy-N-methylamino moiety as part of the stable N,O-dimethylhydroxylamine leaving group. This step is accompanied by a proton transfer, yielding the final N-formylated primary amine and the N,O-dimethylhydroxylamine byproduct.

Caption: Reaction mechanism for the formylation of a primary amine.

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the N-formylation of a model primary amine, benzylamine. The progress can be easily monitored by Thin-Layer Chromatography (TLC), and the purification is straightforward.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Protocol Workflow:

G start Dissolve Benzylamine in THF add_reagent Add N-Methoxy-N- methylformamide start->add_reagent react Stir at Room Temp. (4-12 h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if needed) concentrate->purify end N-Formylbenzylamine purify->end

Caption: General experimental workflow for N-formylation.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Add deionized water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with deionized water and then brine. This removes the water-soluble N,O-dimethylhydroxylamine byproduct.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-formylbenzylamine.

  • Purification: The crude product is often of high purity. If further purification is required, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes.

Data Presentation: Substrate Scope and Typical Results

The mildness and efficiency of this protocol make it applicable to a wide range of primary amines. Below is a summary of typical results.

SubstrateEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)
Benzylamine1.1THF256>95%
Aniline1.2THF4012~90%
Cyclohexylamine1.1DCM254>95%
tert-Butylamine (hindered)1.5THF5024~85%
4-Aminophenol1.2DMF258>90% (selective N-formylation)

Conclusion

The formylation of primary amines using this compound represents a significant advancement over classical methods. Its operational simplicity, mild conditions, high chemoselectivity, and excellent yields make it an invaluable tool for medicinal chemists and process developers. The stability of the Weinreb amide intermediate is the key to this controlled and clean transformation, allowing for the reliable synthesis of formamides, which are crucial building blocks in the development of new therapeutics and complex organic molecules.

References

Application Note & Protocols: Synthesis of Functionalized Ketones via Weinreb Amide Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a uniquely versatile and reliable functional group in modern organic synthesis. Its principal advantage lies in the controlled synthesis of ketones from carboxylic acid derivatives, effectively preventing the common issue of over-addition associated with highly reactive organometallic reagents.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][4] This guide provides an in-depth exploration of two distinct and powerful strategies for synthesizing functionalized aryl ketones using Weinreb amides: (1) the classical, transition-metal-free nucleophilic addition of aryl organometallics, and (2) modern, transition-metal-catalyzed C–H arylation, where the amide itself serves as a directing group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these methodologies, offering detailed mechanistic insights, step-by-step protocols, and practical considerations for successful implementation.

The Underlying Principle: Why Weinreb Amides Excel

The synthetic utility of the Weinreb amide hinges on its interaction with organometallic reagents. Unlike reactions with esters or acid chlorides, which can yield a mixture of ketone and tertiary alcohol, the Weinreb amide facilitates a clean, single addition.

Mechanism of Over-Addition Avoidance

Upon nucleophilic attack by an organometallic reagent (e.g., an aryl Grignard or aryllithium), the Weinreb amide carbonyl does not immediately collapse. Instead, it forms a stable five-membered tetrahedral intermediate, where the metal cation is chelated by both the newly formed alkoxide and the N-methoxy oxygen.[1][3] This chelated species is stable at low temperatures and does not break down to the ketone until an aqueous or acidic workup is performed. This two-stage process—stable intermediate formation followed by controlled hydrolysis—is the key to its success, preventing a second nucleophilic addition.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your experimental outcomes.

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from a wide range of carboxylic acid derivatives with high selectivity.[1][2] The key to this reaction's success lies in the formation of a stable N-methoxy-N-methylamide, commonly known as the Weinreb amide. This intermediate reacts with organometallic reagents to form a stable tetrahedral adduct, which upon acidic workup, yields the desired ketone, effectively preventing the common problem of over-addition that plagues reactions with esters or acid chlorides.[1][2][3][4]

Despite its reliability, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Issues in Weinreb Amide Formation

The successful synthesis of the ketone is predicated on the clean and efficient formation of the Weinreb amide precursor. Problems at this stage will invariably lead to poor outcomes in the subsequent ketone formation step.

Question 1: My Weinreb amide formation is low-yielding or fails completely. What are the common causes?

Answer: Low yields in Weinreb amide formation typically stem from several factors related to the starting materials, coupling reagents, or reaction conditions.

  • Purity of Starting Materials: Ensure your carboxylic acid is pure and dry. Moisture can quench coupling reagents and hinder the reaction. The N,O-dimethylhydroxylamine hydrochloride salt should be of high purity (typically ≥98%) and stored in a desiccator.[1]

  • Choice of Coupling Method: The method for activating the carboxylic acid is critical.

    • Acid Chlorides: This is often the most straightforward method. Convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[5][6]

    • Peptide Coupling Reagents: For sensitive substrates, peptide coupling reagents such as BOP, DCC, or COMU can be highly effective for directly coupling the carboxylic acid with the hydroxylamine.[5][7] These methods often proceed under mild conditions, preserving stereocenters and protecting groups.[5]

    • From Esters/Lactones: Esters and lactones can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or diisobutylaluminum hydride (DIBAL-H) to activate the N,O-dimethylhydroxylamine.[2][4][6]

  • Base Selection and Stoichiometry: When using N,O-dimethylhydroxylamine hydrochloride, a suitable base is required to neutralize the HCl salt. Pyridine is commonly used.[5] Ensure at least two equivalents of the base are used: one to neutralize the HCl and one to scavenge the HCl produced during the amide formation.

  • Reaction Temperature: Amide formation from acid chlorides is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Category 2: Challenges in Ketone Synthesis from the Weinreb Amide

This section focuses on the core reaction: the addition of an organometallic reagent to the Weinreb amide.

Question 2: I am observing low or no conversion of my Weinreb amide to the ketone. What should I investigate?

Answer: Incomplete conversion can be frustrating. Here’s a systematic approach to diagnosing the issue:

  • Organometallic Reagent Quality: Grignard and organolithium reagents are highly sensitive to air and moisture.[8] Ensure you are using freshly prepared or titrated reagents. Poor quality reagents are a primary cause of low conversion.

  • Reaction Temperature: The stability of the key tetrahedral intermediate is temperature-dependent.[2][4] The reaction should be initiated at a low temperature (typically -78 °C to 0 °C) and allowed to slowly warm to room temperature. Quenching the reaction at low temperatures is also crucial to prevent the breakdown of the intermediate before workup.[4]

  • Stoichiometry of the Organometallic Reagent: While the reaction is generally clean, using a slight excess (1.1-1.5 equivalents) of the organometallic reagent can help drive the reaction to completion. However, a large excess can lead to side reactions.

  • Steric Hindrance: If either the Weinreb amide or the organometallic reagent is sterically bulky, the reaction may be sluggish. In such cases, longer reaction times or slightly elevated temperatures may be necessary. However, be cautious, as higher temperatures can also promote side reactions.[4]

Question 3: My main product is a tertiary alcohol. How can I prevent this over-addition?

Answer: The formation of a tertiary alcohol indicates that the intermediate ketone is reacting with a second equivalent of the organometallic reagent.[2][9] This is the very side reaction the Weinreb synthesis is designed to avoid.[1][2][4]

  • The Stability of the Tetrahedral Intermediate: The primary reason for the selectivity of the Weinreb synthesis is the formation of a stable, chelated tetrahedral intermediate.[2][5][10] This intermediate prevents further addition of the organometallic reagent.[1][2] If this intermediate is not stable under your reaction conditions, over-addition can occur.

  • Maintaining Low Temperatures: As mentioned, low temperatures are critical for the stability of this intermediate.[4][9] Ensure your reaction is kept cold throughout the addition of the organometallic reagent and until the quench.

  • Quenching Procedure: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) while the reaction is still cold. This will protonate the intermediate and lead to the formation of the ketone upon workup.

Question 4: I am observing significant formation of side products other than the tertiary alcohol. What could be the cause?

Answer: Besides over-addition, other side reactions can occur, particularly with certain substrates or reactive organometallics.

  • Alpha-Deprotonation: If your Weinreb amide has acidic alpha-protons, highly basic organometallic reagents (especially organolithiums) can act as a base rather than a nucleophile, leading to deprotonation and subsequent side reactions.[11] Using a less basic Grignard reagent or a different organometallic species might be beneficial.

  • Reduction of the Weinreb Amide: If your organometallic reagent has a beta-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, leading to the formation of an aldehyde.

  • Cleavage of the Weinreb Amide: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can be a significant side reaction.[2][4]

Experimental Protocols and Data

General Protocol for Weinreb Ketone Synthesis
  • Weinreb Amide Formation (from Acid Chloride):

    • Dissolve the carboxylic acid in a suitable solvent (e.g., CH₂Cl₂, THF).

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the resulting acid chloride in fresh, dry solvent.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and pyridine in the same solvent.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup and purify the Weinreb amide by column chromatography.

  • Ketone Synthesis:

    • Dissolve the purified Weinreb amide in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

    • Add the organometallic reagent (Grignard or organolithium) dropwise.

    • Stir the reaction at the low temperature for a specified time, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction back to a low temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl or a mild acid.

    • Perform an aqueous workup and purify the ketone by column chromatography.

Table 1: Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Weinreb Amide Impure starting materialsUse pure, dry carboxylic acid and high-purity N,O-dimethylhydroxylamine HCl.[1]
Inefficient couplingTry a different coupling method (e.g., peptide coupling reagents for sensitive substrates).[5][7]
Incomplete Conversion to Ketone Poor quality organometallic reagentUse freshly prepared or titrated Grignard or organolithium reagents.[8]
Insufficiently low temperatureMaintain low temperatures (-78 °C to 0 °C) during addition and before quenching.[4]
Formation of Tertiary Alcohol Breakdown of tetrahedral intermediateEnsure rigorous temperature control and quench the reaction while cold.[4][9]
Formation of Aldehyde by-product Reduction by organometallic reagentUse an organometallic reagent without a beta-hydride if possible.
Alpha-Deprotonation Highly basic organometallic reagentUse a less basic Grignard reagent instead of an organolithium.[11]

Visualizing the Process

Mechanism of Weinreb Ketone Synthesis

The following diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the stable tetrahedral intermediate that is crucial for preventing over-addition.

Weinreb_Mechanism R_CO_W R-CO-N(OMe)Me (Weinreb Amide) Intermediate Tetrahedral Intermediate (Chelated) R_CO_W->Intermediate + R'-M R_prime_M R'-M (Organometallic) Workup Acidic Workup Intermediate->Workup Ketone R-CO-R' (Ketone) Workup->Ketone

Caption: The reaction pathway of the Weinreb ketone synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Ketone Yield Check_Amide Is the Weinreb Amide pure? Start->Check_Amide Check_Reagent Is the organometallic reagent active? Check_Amide->Check_Reagent Yes Purify_Amide Purify the Weinreb Amide Check_Amide->Purify_Amide No Check_Temp Was the reaction temperature controlled? Check_Reagent->Check_Temp Yes Fresh_Reagent Use fresh/titrated reagent Check_Reagent->Fresh_Reagent No Check_Side_Products Are there significant side products? Check_Temp->Check_Side_Products Yes Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Analyze_Side_Products Analyze side products (TLC, LC-MS) Check_Side_Products->Analyze_Side_Products Purify_Amide->Check_Reagent Fresh_Reagent->Check_Temp Optimize_Temp->Check_Side_Products Adjust_Reagent Consider a different organometallic reagent Analyze_Side_Products->Adjust_Reagent

Caption: A systematic workflow for troubleshooting low yields.

References

common side reactions with n-Methoxy-n-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Methoxy-N-methylformamide. As Senior Application Scientists, we have compiled this guide to address common challenges and side reactions encountered during its use in experimental settings. This resource is designed to provide practical, field-proven insights to ensure the success and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, a member of the Weinreb amide family, is a versatile reagent in organic synthesis. It is primarily used as a formylating agent and as a building block for the synthesis of aldehydes and ketones. Its structure allows for controlled reactivity, particularly with organometallic reagents, preventing the over-addition that can occur with other acylating agents.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with strong acids, bases, oxidizing agents, and acid chlorides.[3][4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: What are the most common side reactions observed with this compound?

The most frequently encountered side reactions include:

  • Hydrolysis: Decomposition upon exposure to acidic or basic conditions.

  • Thermal Decomposition: Degradation at elevated temperatures.

  • Reaction with Strong Bases: E2 elimination leading to the formation of N-methylformamide and formaldehyde.

  • Over-addition or Reduction: Though less common than with other acylating agents, it can occur with highly reactive nucleophiles.

These are addressed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptom: After the reaction and work-up, the yield of the formylated product, ketone, or aldehyde is significantly lower than expected, or the product is not detected at all.

Possible Causes & Troubleshooting Steps:

  • Decomposition of this compound:

    • Hydrolysis: The amide bond is susceptible to cleavage by water, especially under acidic or basic conditions.[5]

      • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible. Consider using a non-aqueous work-up if your product is stable under those conditions.

    • Thermal Instability: Prolonged heating can lead to decomposition.

      • Solution: Maintain the lowest effective temperature for your reaction. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Ineffective Reagent:

    • Degraded this compound: Improper storage can lead to degradation.

      • Solution: Use a fresh bottle of the reagent or purify the existing stock. A simple proton NMR can help assess the purity.

    • Poor Quality Reagent: The presence of impurities can inhibit the reaction.

      • Solution: Purchase high-purity this compound from a reputable supplier. If in doubt, purification by distillation under reduced pressure may be necessary.

Issue 2: Formation of N-methylformamide as a Major Byproduct

Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude reaction mixture shows a significant amount of N-methylformamide.

Probable Cause: E2 Elimination with Strong Bases

When using strongly basic reagents, such as Grignard reagents or organolithiums, a common side reaction is the E2 elimination. The base abstracts a proton from the methoxy group, leading to the elimination of formaldehyde and the formation of the corresponding N-methylamide.[2][6]

Troubleshooting Workflow for E2 Elimination:

E2_Troubleshooting cluster_solutions Mitigation Strategies start High N-methylformamide byproduct detected check_base Is a strong, non-nucleophilic base used? (e.g., LDA, Grignard, n-BuLi) start->check_base strong_base YES check_base->strong_base Strong Base weak_base NO (Re-evaluate other side reactions) check_base->weak_base Weaker Base solution1 Lower Reaction Temperature: - Add Grignard/organolithium slowly at -78°C strong_base->solution1 solution2 Use a less hindered or less basic nucleophile if possible strong_base->solution2 solution3 Modify the Weinreb Amide: - Replace OMe with a more robust group (e.g., O-tert-butoxy) strong_base->solution3 solution4 Inverse addition: - Add the substrate to the nucleophile solution strong_base->solution4

Caption: Troubleshooting workflow for minimizing N-methylformamide byproduct.

Experimental Protocol to Minimize E2 Elimination:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution of this compound in an appropriate anhydrous solvent (e.g., THF) to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Add the organometallic reagent (e.g., Grignard or organolithium) dropwise to the cooled solution via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the strong base at any given time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

Issue 3: Unexpected Byproducts and Complex Crude Mixture

Symptom: The crude reaction mixture shows multiple unexpected spots on a TLC plate or numerous peaks in the GC-MS/LC-MS analysis.

Possible Causes & Solutions:

  • Over-addition of Nucleophile: While less common with Weinreb amides, highly reactive nucleophiles can sometimes add twice to the carbonyl group, leading to the formation of a tertiary alcohol after work-up.[2]

    • Solution: Follow the protocol for minimizing E2 elimination (slow addition at low temperature) as this also helps prevent over-addition.

  • Reaction with Impurities: Impurities in the this compound or other reagents can lead to side reactions.

    • Solution: Ensure the purity of all reagents. If necessary, purify the this compound by vacuum distillation.

  • Side Reactions of the Product: The desired product may be unstable under the reaction or work-up conditions.

    • Solution: Test the stability of your purified product under the reaction and work-up conditions (e.g., exposure to acid, base, or heat) to identify any degradation pathways.[4]

Data Summary Table

IssueCommon CauseKey IndicatorRecommended Solution
Low/No ProductHydrolysis/Thermal DecompositionAbsence of desired product spot/peakUse anhydrous conditions, control temperature
N-methylformamide ByproductE2 Elimination with Strong BaseSignificant N-methylformamide peakLow-temperature, slow addition of base
Complex MixtureOver-addition/Impurity ReactionsMultiple unexpected spots/peaksControl stoichiometry, purify reagents

Visualizing the E2 Elimination Side Reaction

E2_Mechanism reagents This compound + Strong Base (B⁻) intermediate [Transition State] reagents->intermediate Proton Abstraction products N-methylformamide + Formaldehyde + HB intermediate->products Elimination

Caption: The E2 elimination pathway of this compound.

References

Technical Support Center: Purification of Crude Products from Weinreb Amide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude products from Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ketone and aldehyde synthesis method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your target compounds.

The Weinreb amide reaction, first reported by Steven M. Weinreb and Steven Nahm in 1981, is a cornerstone of modern organic synthesis for its ability to form ketones and aldehydes from carboxylic acid derivatives with high selectivity.[1][2] The reaction's success lies in the formation of a stable, chelated tetrahedral intermediate when the N-methoxy-N-methylamide (Weinreb amide) is treated with an organometallic reagent (like a Grignard or organolithium reagent) or a hydride source.[1][3][4][5] This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols.[1][3] Upon aqueous workup, this stable intermediate collapses to cleanly provide the desired ketone or aldehyde.[3][5][6]

Despite its reliability, the purification of the crude product from a Weinreb amide reaction can present several challenges. This guide will provide you with the expertise and field-proven insights to overcome these hurdles and obtain your desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Weinreb amide reaction?

A1: The most common impurities typically include:

  • Unreacted Weinreb Amide: If the reaction has not gone to completion.

  • N,O-dimethylhydroxylamine: This is the byproduct formed upon the collapse of the tetrahedral intermediate during workup. It is often generated as its hydrochloride salt if the workup is acidic.

  • Over-addition Product (Tertiary Alcohol): While minimized by the Weinreb amide, this can still occur, especially if the reaction temperature is not well-controlled or if a large excess of a highly reactive organometallic reagent is used.

  • Byproducts from the Organometallic Reagent: This can include quenched reagent (e.g., an alkane from an organolithium) and coupling products.

  • Salts: Inorganic salts (e.g., magnesium or lithium salts) are formed during the quenching and workup steps.

Q2: How should I properly quench a Weinreb amide reaction?

A2: The quenching procedure is critical for a clean reaction profile.

  • For Grignard and Organolithium Reagents: The reaction should be quenched at low temperatures (typically 0 °C or -78 °C) to prevent the breakdown of the stable tetrahedral intermediate and potential side reactions.[1][7] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.[7] For reactions sensitive to acidic conditions, a milder quench with a saturated solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate) can be used.

  • For Hydride Reagents (e.g., LiAlH₄, DIBAL-H): A Fieser workup is often employed. This involves the sequential, careful addition of water, followed by a 15% aqueous NaOH solution, and then more water, all at low temperature. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Q3: What is the purpose of an acidic wash during the workup?

A3: An acidic wash (e.g., with 1N HCl) is primarily used to remove the basic byproduct, N,O-dimethylhydroxylamine.[8] By protonating the amine, it forms a water-soluble salt (N,O-dimethylhydroxylammonium chloride) that partitions into the aqueous layer during an extraction. This is a highly effective way to remove this common impurity. An acidic wash will also remove other basic impurities, such as any unreacted amine-based reagents if peptide coupling methods were used to synthesize the Weinreb amide.[9]

Troubleshooting Guides

Guide 1: Persistent Contamination with N,O-dimethylhydroxylamine

Problem: You observe a persistent impurity in your NMR or LC-MS that corresponds to N,O-dimethylhydroxylamine, even after a standard aqueous workup.

Cause: This byproduct is relatively polar but can have some solubility in common organic extraction solvents like ethyl acetate, especially if the aqueous phase is not sufficiently acidic.

Solution: A Rigorous Acidic Extraction Protocol

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • First Acidic Wash: Transfer the solution to a separatory funnel and wash with 1N HCl. Shake the funnel vigorously but vent frequently.

  • Check pH: After settling, check the pH of the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2). If not, add more 1N HCl.

  • Repeat Washes: Separate the layers and repeat the wash with 1N HCl at least two more times. This ensures the complete protonation and removal of the amine byproduct.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid, which could be detrimental to acid-sensitive products.

  • Brine Wash: Finally, wash with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water in the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Guide 2: The Product is an Oil and Fails to Crystallize

Problem: Your desired ketone or aldehyde is an oil at room temperature, making purification by crystallization impossible. The crude product is a complex mixture when analyzed by TLC or NMR.

Cause: Many ketones and aldehydes, particularly those with lower molecular weights or non-rigid structures, are oils. The presence of multiple impurities can also inhibit crystallization.

Solution: Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying non-crystalline organic compounds.[10]

Step-by-Step Protocol:

  • Solvent System Selection: The key to a successful separation is choosing the right eluent system. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol). The ideal system will show good separation between your product spot and the impurities, with an Rf value for your product of around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel, using the chosen solvent system as the eluent.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (like DCM or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. This "dry loading" technique often results in better separation than loading a liquid sample.

  • Elution: Run the column by applying positive pressure (with air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Typical Physical Properties of Key Species

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Solubility
N,O-dimethylhydroxylamineC₂H₇NO61.0863-65Water, Ethanol
N,O-dimethylhydroxylamine HClC₂H₈ClNO97.54N/A (solid)Water
Weinreb Amide (generic)R-CON(OCH₃)CH₃VariableTypically high boilingOrganic Solvents
Ketone/Aldehyde ProductR-CO-R' / R-CHOVariableVariableOrganic Solvents
Guide 3: Incomplete Reaction - Separating Product from Starting Weinreb Amide

Problem: TLC and NMR analysis of the crude product show a significant amount of unreacted Weinreb amide alongside the desired ketone/aldehyde.

Cause: The reaction may not have gone to completion due to insufficient reagent, low reaction temperature, or deactivation of the organometallic reagent by moisture or other electrophilic sites.

Solution: Chromatographic Separation and Reaction Optimization

  • Purification: Weinreb amides are generally more polar than their corresponding ketone or aldehyde products due to the presence of the N-O bond and the potential for hydrogen bonding with the silica gel surface. This difference in polarity can usually be exploited for separation by flash column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.

  • Reaction Optimization: To avoid this issue in future reactions, consider the following:

    • Reagent Titration: Ensure the organometallic reagent is freshly titrated to determine its exact concentration.

    • Anhydrous Conditions: Rigorously dry all glassware and solvents. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature Control: While the addition of the reagent is often done at low temperatures, allowing the reaction to slowly warm to room temperature may be necessary to drive it to completion.[7] Monitor the reaction by TLC to determine the optimal reaction time.

Visual Workflows and Diagrams

General Purification Workflow

This diagram outlines the typical sequence of steps for the workup and purification of a Weinreb amide reaction.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification reaction Weinreb Amide + Organometallic Reagent quench Quench (e.g., aq. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction acid_wash Acidic Wash (e.g., 1N HCl) extraction->acid_wash base_wash Neutralizing Wash (e.g., aq. NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry Dry (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: A typical workflow for the purification of Weinreb amide reaction products.

Troubleshooting Decision Tree

This decision tree can help you diagnose and solve common purification issues.

G node_sol Perform rigorous acidic washes q2 Is starting material present? node_sol->q2 start Analyze Crude Product (TLC, NMR) q1 Is N,O-dimethylhydroxylamine present? start->q1 q1->node_sol Yes q1->q2 No q3 Is the product an oil? q2->q3 No node_sol2 Optimize reaction conditions; Purify via chromatography q2->node_sol2 Yes node_sol3 Purify via chromatography or distillation q3->node_sol3 Yes node_sol4 Purify via crystallization q3->node_sol4 No final_product Pure Product node_sol2->q3 node_sol3->final_product node_sol4->final_product

Caption: A decision tree for troubleshooting common purification problems.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Weinreb amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Retrieved from [Link]

  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

Sources

Technical Support Center: Preventing Over-Addition in Ketone Synthesis with Organolithiums

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is "over-addition" in the context of ketone synthesis with organolithiums?

A1: Over-addition refers to the second nucleophilic attack of an organolithium reagent on the newly formed ketone, resulting in a tertiary alcohol after acidic workup. Organolithiums are highly reactive nucleophiles, and the ketone intermediate is often more reactive than the starting material (e.g., an ester or acid chloride), leading to this common side reaction.

Q2: Why are organolithium reagents so prone to over-addition compared to other organometallics like Grignard reagents?

A2: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[1] This heightened reactivity increases the likelihood of a second addition to the ketone intermediate before it can be isolated.

Q3: Can I simply use one equivalent of the organolithium reagent to prevent over-addition?

A3: While stoichiometric control is a fundamental concept, it is often insufficient to prevent over-addition with highly reactive organolithiums.[2] The ketone intermediate, once formed, can compete with the starting material for the remaining organolithium reagent.

Q4: Are there any starting materials that are less susceptible to over-addition when using organolithiums?

A4: Yes, the choice of starting material is critical. Carboxylic acids can be converted to ketones using two equivalents of an organolithium reagent; the initial equivalent deprotonates the acid, and the second adds to the carboxylate, forming a stable dianion intermediate that resists further addition until acidic workup.[3][4] Weinreb amides are also an excellent choice as they form a stable chelated intermediate that prevents over-addition.[2][5]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired ketone and a significant amount of tertiary alcohol byproduct. High reactivity of the organolithium reagent and the ketone intermediate.1. Lower the reaction temperature: Perform the addition at very low temperatures (e.g., -78 °C) to control the reactivity.[1]2. Slow addition: Add the organolithium reagent dropwise to maintain a low instantaneous concentration.3. Change the starting material: Utilize a Weinreb amide or a carboxylic acid.[2][4]4. Consider a less reactive organometallic: If compatible with your substrate, a Grignard reagent or an organocuprate (Gilman reagent) may offer better selectivity.[6]
Complex product mixture, including unreacted starting material, ketone, and tertiary alcohol. Inefficient initial reaction or competing side reactions.1. Check the quality of the organolithium reagent: Titrate the organolithium solution to determine its exact concentration, as it can degrade over time.[7]2. Ensure anhydrous conditions: Organolithiums are highly sensitive to moisture. Rigorously dry all glassware and solvents.[7]3. Investigate substrate compatibility: The starting material may have acidic protons that are quenched by the organolithium. Consider using a protecting group strategy.[8]
Reaction fails to proceed to completion, even with excess organolithium. Steric hindrance around the carbonyl group.1. Use a less sterically hindered organolithium reagent: For example, methyllithium instead of tert-butyllithium.2. Increase the reaction temperature: While this can increase over-addition, a carefully controlled temperature ramp after the initial low-temperature addition may be necessary.3. Employ additives: The addition of Lewis acids like cerium(III) chloride can enhance the reactivity of organometallics towards hindered ketones.[9]

Best Practices and Advanced Strategies

The Weinreb Amide Approach: A Reliable Solution

The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a highly effective strategy to synthesize ketones and prevent over-addition.[2][5]

Mechanism of Protection:

The key to the Weinreb amide's success lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the organolithium reagent.[2][10] The lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, which prevents the collapse of the intermediate and subsequent elimination of the amide group to form the ketone under the reaction conditions. The desired ketone is then liberated during acidic workup.[5]

Weinreb_Mechanism

Experimental Protocol: Synthesis of a Ketone via a Weinreb Amide

  • Preparation of the Weinreb Amide:

    • Couple the corresponding carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling reagent (e.g., DCC, EDC) or convert the carboxylic acid to its acid chloride and react it with N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine).[5][11]

  • Reaction with Organolithium:

    • Dissolve the purified Weinreb amide in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • Slowly add the organolithium reagent (1.1-1.2 equivalents) dropwise via a syringe while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete formation of the chelated intermediate.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude ketone.

    • Purify the ketone by column chromatography, distillation, or recrystallization.

Synthesis from Carboxylic Acids

A direct and effective method involves the addition of two equivalents of an organolithium reagent to a carboxylic acid.[3][12]

Mechanism:

  • The first equivalent of the highly basic organolithium reagent deprotonates the carboxylic acid to form a lithium carboxylate.[4]

  • The second equivalent then adds to the carbonyl carbon of the carboxylate to form a stable gem-dianion (a tetrahedral intermediate with two negative charges on the oxygen atoms).[3][4]

  • This dianion is unreactive towards further nucleophilic attack and remains stable until acidic workup, which protonates the oxygen atoms and leads to the elimination of water to yield the ketone.[13]

Carboxylic_Acid_Mechanism

Chelation Control with α- or β-Heteroatoms

For substrates containing a chelating heteroatom (e.g., oxygen, nitrogen) at the α- or β-position to the carbonyl group, it is possible to influence the stereochemical outcome of the addition and, in some cases, mitigate over-addition through chelation control.[14][15] The lithium cation can coordinate with both the carbonyl oxygen and the heteroatom, creating a more rigid transition state that can favor one mode of addition.[16]

References

  • Jorgenson, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1-93. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Jorgenson, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions. [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Smith, A. B., et al. (2010). Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry. Organic & Biomolecular Chemistry, 8(1), 123-125. [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • ChemWis. (2023, December 5). Weinreb ketone synthesis [Video]. YouTube. [Link]

  • Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin. Retrieved from [Link]

  • Reich, H. J., et al. (2015). A rapid injection NMR study of the reaction of organolithium reagents with esters, amides, and ketones. Organic Letters, 17(10), 2310-2313. [Link]

  • A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones. (2015). ResearchGate. [Link]

  • OrganoLithium Reagents - All 'Bout Chemistry. (2016). All 'Bout Chemistry. [Link]

  • ChemTube3D. (n.d.). Organometallics - Addition to a carbonyl group (Organolithium reagent). [Link]

  • Química Organica.org. (n.d.). Weinreb (ketone synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Organolithium Reagents in Pharmaceutical Asymmetric Processes. (2019). ResearchGate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reddit. (2022, March 24). Difference Between a Grignard and Organolithium?. r/chemistry. [Link]

  • Jamison, T. F., et al. (2014). Continuous Flow Synthesis of Ketones from Carbon Dioxide and Organolithium or Grignard Reagents. Angewandte Chemie International Edition, 53(32), 8416-8420. [Link]

  • Chem Help ASAP. (2019, November 14). reactions of amides & strong nucleophiles [Video]. YouTube. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54857. [Link]

  • Organic Chemistry 1. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes [Video]. YouTube. [Link]

  • Pearson. (n.d.). Protecting Alcohols from Organometallics. Retrieved from [Link]

  • The Organic Chemist. (2017, December 27). Grignard and Lithium Reaction with Amides, Esters and Acid Chlorides (Two Additions) [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Retrieved from [Link]

  • Wipf, P., & Ribe, S. (2001). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of Organic Chemistry, 66(23), 7864-7873. [Link]

  • Bailey, W. F., & Patricia, J. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 983-1007. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Walsh, P. J., & Mao, J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2181-2193. [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • IOC 16. (2022, May 21). Organolithium Reactions [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Rychnovsky, S. D., & Tlais, S. F. (2012). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 51(34), 8746-8749. [Link]

  • Lecomte, L., et al. (2002). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Tetrahedron, 58(42), 8467-8472. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of N-methoxy-N-methylamides (Weinreb amides). The unique stability of the Weinreb amide's tetrahedral intermediate makes it an invaluable tool for the synthesis of ketones and aldehydes, preventing the over-addition often seen with other acylating agents.[1][2][3][4] However, achieving high conversion rates can be challenging. This guide provides in-depth, field-proven insights into common issues and their solutions, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Starting Materials and Reagents

Question 1: My reaction is sluggish or failing completely. Could the quality of my N,O-dimethylhydroxylamine hydrochloride be the issue?

Answer: Absolutely. The purity and handling of N,O-dimethylhydroxylamine hydrochloride are critical for successful Weinreb amide formation.[3]

  • Causality: This reagent is a salt and can absorb moisture from the atmosphere, which will hydrolyze activated carboxylic acid intermediates, leading to low yields.[5] Additionally, the free amine form is volatile and less stable, which is why it is commercially available as the hydrochloride salt.[2][6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry the N,O-dimethylhydroxylamine hydrochloride under vacuum before use, especially if it has been stored for a long time or in a humid environment.

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent.

    • Proper Stoichiometry of Base: A full equivalent of a non-nucleophilic base is required to liberate the free amine in situ. Inadequate base will result in incomplete reaction.

Question 2: I am forming my Weinreb amide from an ester, but the conversion is low. What could be the problem?

Answer: Direct conversion of esters to Weinreb amides often requires strong Lewis acidic activators or specific Grignard reagents due to the lower reactivity of esters compared to acid chlorides.

  • Causality: The methoxy or ethoxy group of an ester is a poorer leaving group than a chloride. Therefore, a more potent activation method is necessary to facilitate the nucleophilic attack by the N,O-dimethylhydroxylamine.

  • Troubleshooting & Optimization:

    • Use of Aluminum Reagents: Reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) are effective for this transformation.[2][7] They activate the ester carbonyl and also deprotonate the hydroxylamine hydrochloride.

    • Non-nucleophilic Grignard Reagents: Isopropylmagnesium chloride (iPrMgCl) can be used to deprotonate the N,O-dimethylhydroxylamine hydrochloride, forming a magnesium amide that is nucleophilic enough to react with the ester.[2][8] The steric hindrance of the isopropyl group prevents it from directly attacking the ester carbonyl.[8]

    • Consider a Two-Step Process: For valuable or complex esters, it may be more reliable to first hydrolyze the ester to the carboxylic acid and then use a standard peptide coupling protocol.

Section 2: Reaction Conditions and Side Reactions

Question 3: My reaction is messy, with multiple byproducts. What are the likely side reactions and how can I mitigate them?

Answer: Side reactions in Weinreb amide synthesis often stem from the choice of coupling reagents, the reactivity of the substrate, or suboptimal reaction conditions.

  • Causality & Common Side Products:

    • Over-activation of the Carboxylic Acid: Some highly reactive coupling reagents can lead to the formation of symmetrical anhydrides or other activated species that can react with multiple nucleophiles.

    • Epimerization: For chiral carboxylic acids, particularly α-amino acids, racemization can occur if the activation is too harsh or the reaction temperature is too high.[9][10]

    • Demethoxylation: Treatment with strong bases or certain nucleophiles can lead to the elimination of the methoxide group from the Weinreb amide, forming formaldehyde as a byproduct.[2][11]

  • Troubleshooting & Optimization:

    • Choice of Coupling Reagent: For sensitive substrates, consider milder coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of an additive like HOBt, or triazine-based reagents like CDMT.[9][12]

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions and epimerization.[5]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free hydroxylamine without competing in the reaction.

Question 4: I am working with a sterically hindered carboxylic acid and observing very low conversion. How can I improve the yield?

Answer: Steric hindrance around the carboxylic acid can significantly slow down the rate of amide bond formation.[5][13] Overcoming this requires more robust activation methods or longer reaction times.

  • Causality: Bulky groups near the carbonyl carbon physically obstruct the approach of the N,O-dimethylhydroxylamine, even after the acid has been activated.

  • Troubleshooting & Optimization:

    • Convert to Acid Chloride: The most common and effective method is to convert the sterically hindered carboxylic acid to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. The acid chloride is much more reactive and will often react where the carboxylic acid fails.

    • Use a More Powerful Coupling Reagent: A reagent specifically designed for hindered substrates, such as P[N(CH₃)(OCH₃)]₃, has been shown to be effective.[14]

    • Elevated Temperatures: In some cases, carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier. This should be done with caution, monitoring for decomposition.

    • In Situ Acyl Fluoride Formation: A protocol involving the in situ generation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using CDI

This method is a good alternative to acid chloride formation, especially for substrates with sensitive functional groups.[15]

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.) and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise. Stir at room temperature for 45-60 minutes. CO₂ evolution should be observed.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) to the solution. The reaction mixture will likely become a slurry.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.[15]

Data Summary: Common Coupling Reagents for Weinreb Amide Synthesis
Coupling ReagentStarting MaterialKey AdvantagesPotential Issues
Oxalyl Chloride/SOCl₂Carboxylic AcidHighly reactive, good for hindered substrates.Harsh conditions, may not be suitable for sensitive molecules.
EDC/HOBtCarboxylic AcidMild conditions, suppresses racemization.Byproducts can be difficult to remove.
CDICarboxylic AcidGood for acid-sensitive substrates, clean reaction.[15]May not be reactive enough for hindered acids.
AlMe₃ / iPrMgClEsterAllows for direct conversion from esters.[2]Reagents are pyrophoric and require careful handling.
P[N(CH₃)(OCH₃)]₃Carboxylic AcidExcellent for sterically hindered substrates.[14]Reagent may not be commercially available and requires synthesis.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Weinreb Amide Conversion

Troubleshooting_Weinreb_Amide start Low Conversion Observed check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Reactivity start->check_substrate reagent_purity Purity of N,O-dimethyl- hydroxylamine HCl? check_reagents->reagent_purity base_stoich Sufficient Base Used? check_reagents->base_stoich anhydrous Anhydrous Conditions Maintained? check_reagents->anhydrous coupling_reagent Appropriate Coupling Reagent? check_conditions->coupling_reagent temperature Optimal Temperature? check_conditions->temperature solvent Correct Solvent? check_conditions->solvent steric_hindrance Sterically Hindered Substrate? check_substrate->steric_hindrance sensitive_groups Acid/Base Sensitive Groups? check_substrate->sensitive_groups solution1 Dry Reagent / Use Fresh Bottle reagent_purity->solution1 No solution2 Increase Base Equivalents base_stoich->solution2 No solution3 Use Anhydrous Solvents anhydrous->solution3 No solution4 Switch to a Stronger/Milder Coupling Reagent coupling_reagent->solution4 Suboptimal solution5 Adjust Temperature (Cooling/Heating) temperature->solution5 Suboptimal solution6 Convert to Acid Chloride / Use Forcing Conditions steric_hindrance->solution6 Yes sensitive_groups->solution4 Yes

Caption: A decision tree for troubleshooting low conversion in Weinreb amide synthesis.

Diagram 2: Mechanism of Weinreb Amide Stability

Caption: The chelation-stabilized intermediate prevents over-addition in Weinreb chemistry.

References

  • N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Org. Biomol. Chem. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b819204h]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [URL: https://www.researchgate.
  • The Growing Synthetic Utility of the Weinreb Amide. Bohrium. [URL: https://bohrium.com/research/growing-synthetic-utility-weinreb-amide-212170]
  • Weinreb ketone synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Balaji Amines. [URL: https://www.balajiamines.com/the-science-behind-ketone-synthesis-the-weinreb-amide-approach/]
  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222807/]
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611549]
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]
  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/134.shtm]
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06781]
  • Weinreb amide. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/15m0z6v/weinreb_amide/]
  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471142700.ch1103s14]
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/49774/why-does-the-reduction-of-a-weinreb-amide-give-an-aldehyde-instead-of-an-amine]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41131g]
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. [URL: https://www.benchchem.
  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [URL: https://www.orientjchem.
  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/379.shtm]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [URL: https://www.youtube.
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider. [URL: http://cssp.cloud.search.cs.cmu.edu/article/1010/199]

Sources

Technical Support Center: Removal of N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing N,O-dimethylhydroxylamine hydrochloride. This reagent is instrumental in modern organic synthesis, particularly for the creation of Weinreb amides, which are stable and versatile intermediates for ketone and aldehyde synthesis.[1][2][3] However, the physical properties of the hydrochloride salt often present challenges during reaction workup and product isolation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt these methods to your specific reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is N,O-dimethylhydroxylamine hydrochloride difficult to remove with standard organic solvents?

Answer:

The primary challenge stems from its nature as a salt. N,O-dimethylhydroxylamine hydrochloride (CH₃ONHCH₃ · HCl) is a polar, ionic compound. This structure confers high solubility in aqueous and polar protic solvents like water and methanol, but very low solubility in common nonpolar organic extraction solvents such as diethyl ether, ethyl acetate, and dichloromethane.[1][4][5] Therefore, it will preferentially remain in the aqueous phase during a standard liquid-liquid extraction.

Key Physicochemical Properties:

Property Value Source
Appearance White to off-white crystalline powder [4][6]
Melting Point 112-115 °C [4][7]

| Solubility | Soluble in water, DMSO, methanol |[1][5] |

This high water solubility is the cornerstone of its removal. The primary strategy involves partitioning the reaction mixture between an organic solvent (containing your typically less polar product) and an aqueous phase, which will dissolve and carry away the salt.

FAQ 2: What is the standard aqueous workup procedure to remove N,O-dimethylhydroxylamine hydrochloride?

Answer:

The most reliable method is a series of aqueous washes. The choice of acidic, neutral, or basic conditions for the wash depends on the stability of your desired product. The following is a generalized workflow.

G cluster_0 Reaction Quench & Dilution cluster_1 Aqueous Washes cluster_2 Isolation Quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Wash1 3. Wash with 1M HCl (aq) (or other acid) Dilute->Wash1 Wash2 4. Wash with Sat. NaHCO3 (aq) (to neutralize) Wash1->Wash2 Wash3 5. Wash with Brine (to break emulsions & remove water) Wash2->Wash3 Dry 6. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash3->Dry Filter 7. Filter Dry->Filter Concentrate 8. Concentrate in vacuo Filter->Concentrate Purify Purify Concentrate->Purify Optional: Further Purification (Chromatography, etc.)

Caption: Decision workflow for aqueous extraction.

Detailed Protocol: Standard Aqueous Workup

  • Quench and Dilute: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl. This step ensures that any unreacted amine starting materials are protonated and extracted into the aqueous phase. The N,O-dimethylhydroxylamine hydrochloride is already a salt and will readily partition into this acidic aqueous layer. Repeat this wash if necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8] Be cautious, as this may cause gas evolution (CO₂) if there is excess acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[8]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product.

Causality Behind the Choices:

  • The acidic wash leverages the "like dissolves like" principle. The highly polar hydrochloride salt is readily solvated by the polar water molecules.

  • The brine wash increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in the aqueous layer, pushing your product back into the organic phase and simultaneously "pulling" water out of the organic phase.[8]

FAQ 3: My product has some water solubility. How can I remove the hydrochloride without significant product loss?

Answer:

This is a common and challenging scenario. When the product is also polar, standard aqueous extractions can lead to low recovery. Here are several advanced strategies to consider.

Strategy 1: Salting Out

The "salting out" effect involves increasing the ionic strength of the aqueous phase to reduce the solubility of your organic product.

  • Protocol: During the aqueous wash steps, use saturated solutions (brine, saturated NH₄Cl) instead of dilute ones. This makes the aqueous layer even more polar and less hospitable to your organic product, minimizing its partitioning into the water. In some cases, adding solid NaCl or K₂CO₃ to the aqueous layer until saturation can be effective.[9]

Strategy 2: Back-Extraction

If you suspect product loss to the aqueous layers, you can perform a back-extraction.

  • Protocol: Combine all your aqueous washes in a single flask. Extract these combined layers one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate). This will recover some of the dissolved product. Combine these back-extracts with your main organic layer before drying and concentrating.

Strategy 3: Solvent System Modification

For highly polar products, a more polar extraction solvent might be necessary.

  • Protocol: A mixture of chloroform and isopropanol (e.g., 3:1) can sometimes extract polar organic molecules from an aqueous phase more effectively than ethyl acetate or dichloromethane alone.[10] However, be aware that this may also increase the carry-over of water and other polar impurities, requiring more stringent drying and purification later.

FAQ 4: Can I use a basic wash to remove the hydrochloride?

Answer:

Yes, but with caution. Adding a mild base (e.g., NaHCO₃, K₂CO₃) will neutralize the hydrochloride salt, converting it to the free amine, N,O-dimethylhydroxylamine.

Chemical Rationale: CH₃ONHCH₃ · HCl + NaHCO₃ → CH₃ONHCH₃ + H₂O + CO₂ + NaCl

The free amine is less polar than the salt. While still somewhat water-soluble, it has greater solubility in organic solvents. This approach is generally not recommended as a primary removal strategy because you are converting the highly water-soluble salt into a form that is more likely to partition into your organic layer.

However, a basic wash is a critical step after an initial acidic wash to neutralize the reaction mixture. This is important if your final product is acid-sensitive.

Decision Logic for Wash Sequence:

G start Reaction Mixture product_stability Is the desired product stable to acid? start->product_stability acid_wash Wash with Acidic Solution (e.g., 1M HCl) product_stability->acid_wash  Yes neutral_wash Wash with Saturated NaHCO3 product_stability->neutral_wash  No acid_wash->neutral_wash brine_wash Wash with Brine neutral_wash->brine_wash dry_concentrate Dry & Concentrate brine_wash->dry_concentrate

Sources

byproduct formation in the synthesis of n-Methoxy-n-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N-methylformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we delve into the causality behind experimental choices, providing you with field-proven insights to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-formylation of N,O-dimethylhydroxylamine or its hydrochloride salt. The choice of formylating agent is a key variable, with common options including:

  • Methyl formate: This is a widely used, mild formylating agent. The reaction is typically carried out in the presence of a base to neutralize the concurrently formed methanol[1][2].

  • Formic acid: Direct formylation with formic acid is another common approach. This method often requires conditions that facilitate the removal of water to drive the reaction to completion[1].

  • Mixed anhydrides: Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective formylating agent for amines[3].

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A2: To ensure high purity and yield of this compound, the following parameters are critical:

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial to prevent side reactions. An excess of the formylating agent can lead to the formation of byproducts, while an excess of N,O-dimethylhydroxylamine will result in its presence as an impurity in the final product.

  • Temperature: Reaction temperature should be carefully monitored and controlled. Exceedingly high temperatures can promote decomposition of the product and the formation of undesired side products.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of byproducts. It is advisable to monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction endpoint.

  • Purity of Starting Materials: The purity of N,O-dimethylhydroxylamine and the formylating agent is paramount. Impurities in the starting materials can lead to the formation of related byproducts that may be difficult to separate from the desired product.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components, including the desired product, unreacted starting materials, and volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile impurities and for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and allows for the identification and quantification of impurities.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to byproduct formation during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of N,N-Dimethylformamide (DMF) as a Byproduct
  • Potential Cause: This impurity can arise if the N,O-dimethylhydroxylamine starting material is contaminated with dimethylamine. Dimethylamine can be a byproduct in the synthesis of N,O-dimethylhydroxylamine and can undergo formylation to produce DMF.

  • Diagnostic Steps:

    • Analyze the N,O-dimethylhydroxylamine starting material for the presence of dimethylamine using GC-MS or NMR.

    • Use GC-MS to confirm the presence of DMF in the final product, comparing the retention time and mass spectrum to an authentic sample.

  • Solutions:

    • Source High-Purity Starting Materials: Procure N,O-dimethylhydroxylamine from a reputable supplier with a guaranteed high purity level.

    • Purification of Starting Material: If contamination is confirmed, consider purifying the N,O-dimethylhydroxylamine prior to use, for example, by distillation.

Issue 2: Formation of N-Formyl-O-methylhydroxylamine
  • Potential Cause: This byproduct can form if the N,O-dimethylhydroxylamine starting material contains O-methylhydroxylamine as an impurity[4]. O-methylhydroxylamine will react with the formylating agent to produce N-formyl-O-methylhydroxylamine.

  • Diagnostic Steps:

    • Analyze the N,O-dimethylhydroxylamine starting material for the presence of O-methylhydroxylamine.

    • Use LC-MS or GC-MS to identify the N-formyl-O-methylhydroxylamine byproduct in the reaction mixture.

  • Solutions:

    • Starting Material Quality Control: Implement a rigorous quality control check on the incoming N,O-dimethylhydroxylamine.

    • Purification of N,O-dimethylhydroxylamine Hydrochloride: A patented method suggests that O-alkylhydroxylamine hydrochloride impurities can be removed from N,O-dialkylhydroxylamine hydrochloride by converting them into O-alkyl aldoximes or ketoximes by adding an aldehyde or ketone, followed by separation[4].

Issue 3: Presence of Unreacted Starting Materials
  • Potential Cause:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Improper stoichiometry of reactants.

    • Deactivation of the formylating agent.

  • Diagnostic Steps:

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Verify the molar ratios of the reactants used.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature as needed, while carefully monitoring for the formation of degradation products.

    • Adjust Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the formylating agent may be necessary to drive the reaction to completion, but this should be optimized to minimize other byproducts.

Issue 4: Product Decomposition
  • Potential Cause: this compound may be susceptible to decomposition under harsh reaction conditions, such as excessively high temperatures or prolonged exposure to acidic or basic environments. While specific decomposition pathways are not extensively documented, photo-oxidation of the related N-methylformamide is known to produce various smaller molecules[5][6].

  • Diagnostic Steps:

    • Observe the reaction mixture for color changes that may indicate decomposition.

    • Analyze the crude product for unexpected, low molecular weight byproducts using GC-MS.

  • Solutions:

    • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times.

    • Use of a Mild Base: If a base is required, use a non-nucleophilic organic base like triethylamine or pyridine.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start: Synthesis of this compound check_purity Analyze Crude Product (GC-MS, NMR) start->check_purity identify_byproduct Identify Major Byproduct(s) check_purity->identify_byproduct unreacted_sm Unreacted Starting Material identify_byproduct->unreacted_sm [Unreacted SM] dmf N,N-Dimethylformamide (DMF) identify_byproduct->dmf [DMF] n_formyl N-Formyl-O-methylhydroxylamine identify_byproduct->n_formyl [N-Formyl-O-methylhydroxylamine] decomposition Decomposition Products identify_byproduct->decomposition [Other Byproducts] optimize_conditions Optimize Reaction: - Increase time/temp - Adjust stoichiometry unreacted_sm->optimize_conditions check_dma Check N,O-dimethylhydroxylamine for Dimethylamine Impurity dmf->check_dma check_oma Check N,O-dimethylhydroxylamine for O-Methylhydroxylamine Impurity n_formyl->check_oma milder_conditions Use Milder Conditions: - Lower temp - Shorter time - Inert atmosphere decomposition->milder_conditions end Pure this compound optimize_conditions->end purify_sm Purify Starting Material or Source High-Purity Grade check_dma->purify_sm check_oma->purify_sm milder_conditions->end purify_sm->end

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Methyl Formate
  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in methanol, add triethylamine (1.1 equiv) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl formate (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to remove methanol and excess methyl formate.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: General Procedure for GC-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at 250 °C for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • Detector (MS) Temperature: 280 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Data Summary

ByproductPotential SourceRecommended Analytical MethodMitigation Strategy
N,N-Dimethylformamide (DMF)Dimethylamine impurity in N,O-dimethylhydroxylamineGC-MSUse high-purity starting materials or purify the amine before use.
N-Formyl-O-methylhydroxylamineO-methylhydroxylamine impurity in N,O-dimethylhydroxylamineLC-MS, GC-MSUse high-purity starting materials or implement a specific purification step for the starting material.
Unreacted N,O-dimethylhydroxylamineIncomplete reactionTLC, GCOptimize reaction time, temperature, and stoichiometry.
Unreacted Formylating AgentExcess reagent usedGCUse appropriate stoichiometry and remove excess by distillation.
Decomposition ProductsHarsh reaction conditions (high temp, prolonged time)GC-MSEmploy milder reaction conditions and an inert atmosphere.

References

Technical Support Center: Formylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The formylation of sterically hindered amines is a common yet significant challenge in synthetic chemistry, particularly in pharmaceutical and materials development. The reduced nucleophilicity and steric shielding of the nitrogen atom often lead to sluggish reactions, low yields, and the formation of unwanted side products. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to the common issues encountered in the laboratory. We will explore the "why" behind the troubleshooting steps, grounding our advice in mechanistic principles to empower you to solve even the most stubborn formylation problems.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Category 1: Low to No Conversion

Question 1: My formylation reaction with a bulky secondary amine using neat formic acid isn't working, even at reflux. What's the underlying issue and what should I try next?

Answer: The primary issue is twofold: the low electrophilicity of the formic acid carbonyl and the poor nucleophilicity of your sterically hindered amine. Simply heating a mixture of formic acid and a hindered amine is often insufficient to overcome the high activation energy of the reaction. The direct condensation requires the formation of a tetrahedral intermediate, which is sterically disfavored, and the removal of water to drive the equilibrium.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Activate the Formic Acid: The key is to convert the hydroxyl of formic acid into a better leaving group. This is most effectively done by creating a more potent formylating agent in situ.

    • Recommended Method: Acetic Formic Anhydride (AFA). AFA, generated by reacting formic acid with acetic anhydride, is a highly effective reagent for hindered amines.[1][3] The formyl carbonyl in AFA is significantly more electrophilic than in formic acid, and the acetate is an excellent leaving group.[4] High yields (97-100%) have been reported for even very hindered amines, often in minutes.[1][3]

    • Alternative Activation: Carbodiimides. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate formic acid.[1][5] They react with formic acid to form a highly reactive O-formyl isourea intermediate, which is then readily attacked by the amine.[6] The byproduct (DCU or EDU) can be easily removed.[6][7]

  • Increase Reaction Temperature with Caution: While higher temperatures can help, be aware of the potential for decomposition of the desired product or the formylating agent itself, especially with sensitive substrates. AFA, for instance, can decompose to produce carbon monoxide.[8]

  • Consider Catalysis: For some systems, Lewis acid catalysts like ZnO or ZnCl₂ can enhance the electrophilicity of formic acid and promote the reaction under solvent-free conditions.[1][9] Iodine has also been shown to be an effective catalyst for N-formylation with formic acid under solvent-free conditions.[10]

Question 2: I'm attempting to formylate a hindered primary amine, but the reaction stalls at low conversion. Why is this happening?

Answer: While primary amines are generally more reactive than secondary amines, severe steric hindrance around the nitrogen can still prevent a complete reaction with standard reagents. The bulky groups impede the approach of the amine to the formylating agent. Furthermore, if using a method that generates water (like neat formic acid), the equilibrium may not be sufficiently shifted towards the product.[2]

Troubleshooting Flowchart:

G start Low Conversion with Hindered Primary Amine check_reagent Current Reagent? start->check_reagent fa Formic Acid / Heat check_reagent->fa Formic Acid afa Acetic Formic Anhydride (AFA) check_reagent->afa AFA other Other Mild Reagent check_reagent->other Other solution_fa Switch to a more potent reagent. In-situ AFA is the top recommendation. fa->solution_fa solution_afa Check AFA quality/preparation. Ensure it's freshly prepared and used immediately. Consider slightly elevated temperature (e.g., 0°C to RT). afa->solution_afa solution_other Increase reagent stoichiometry. Consider activation with DCC/EDC or catalysis (I₂, ZnO). other->solution_other end Reaction Optimized solution_fa->end solution_afa->end solution_other->end

Caption: Troubleshooting workflow for low conversion.

Category 2: Side Reactions and Impurities

Question 3: My reaction with acetic formic anhydride (AFA) is clean for formylation, but I'm worried about potential acetylation. Why isn't this observed?

Answer: This is an excellent mechanistic question. The high selectivity for formylation over acetylation when using AFA is due to a combination of steric and electronic effects.[11] The formyl carbonyl carbon is both less sterically hindered and more electrophilic than the acetyl carbonyl carbon. The lack of an electron-donating methyl group makes the formyl carbon more susceptible to nucleophilic attack by the amine.[4][11] The reaction is so selective that acetylation is rarely, if ever, a competing pathway.

Sources

Validation & Comparative

The Strategic Advantage of N-Methoxy-N-methylamides in Acylation Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the acylation of nucleophiles is a cornerstone transformation, pivotal to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The choice of the acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While highly reactive agents like acid chlorides and anhydrides have long been staples in the chemist's toolbox, the emergence and application of N-methoxy-N-methylamides, commonly known as Weinreb amides, have offered a more nuanced and often superior approach to acylation, particularly in the synthesis of ketones and aldehydes. This guide provides an in-depth comparison of N-methoxy-N-methylformamide and its derivatives against traditional acylating agents, supported by mechanistic insights and experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.

The Acylation Challenge: Reactivity vs. Selectivity

The primary role of an acylating agent is to transfer an acyl group (R-C=O) to a nucleophile. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1] This trend is a direct consequence of the leaving group's ability to depart and the electrophilicity of the carbonyl carbon.

  • Acid Chlorides: As the most reactive carboxylic acid derivatives, acid chlorides offer rapid and often high-yielding acylations.[1] The high electronegativity of both the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic, and the chloride ion is an excellent leaving group.[1] However, this high reactivity is a double-edged sword. It often leads to a lack of selectivity, especially with complex substrates bearing multiple nucleophilic sites. Furthermore, the reaction generates corrosive hydrogen chloride (HCl) gas, necessitating the use of a base to scavenge it and requiring careful handling procedures.[1]

  • Acid Anhydrides: Offering a good balance of reactivity and handling convenience, acid anhydrides are generally less reactive and more selective than their acid chloride counterparts.[2] The byproduct of the reaction is a carboxylic acid, which is less corrosive than HCl.[1] However, one equivalent of the acyl group is "wasted" as the carboxylate leaving group, which can be a significant drawback when using precious or complex carboxylic acids.

  • Esters and Amides: These are the least reactive of the common acylating agents. Their reactions often require harsh conditions, such as high temperatures or strong acid or base catalysis, limiting their applicability with sensitive substrates.

A critical challenge with highly reactive acylating agents like acid chlorides and esters arises in reactions with organometallic reagents, such as Grignard or organolithium reagents, for the synthesis of ketones. The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][4] This "over-addition" is a common problem that is difficult to control, even with careful stoichiometry.[3]

N-Methoxy-N-methylamides (Weinreb Amides): A Solution to Over-addition

In 1981, Steven M. Weinreb and Steven Nahm introduced a solution to the over-addition problem with the development of N-methoxy-N-methylamides.[3][5] These compounds, now ubiquitously known as Weinreb amides, react with a wide range of organometallic reagents to produce ketones in high yields, with minimal or no formation of the tertiary alcohol byproduct.[6]

The unique reactivity of Weinreb amides stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[3] The methoxy group on the nitrogen atom chelates to the metal cation (e.g., MgX⁺ from a Grignard reagent), stabilizing the intermediate and preventing its collapse to the ketone until acidic workup.[3] This stable intermediate is unreactive towards further nucleophilic attack. During workup, the chelate is broken, and the intermediate collapses to afford the desired ketone.

Caption: Mechanism of Weinreb Ketone Synthesis

Comparative Performance in Ketone Synthesis

The key advantage of Weinreb amides is most evident in the synthesis of ketones from organometallic reagents.

Acylating AgentNucleophile (e.g., Grignard)Typical Product(s)Typical Yield of KetoneKey Disadvantage
N-Methoxy-N-methylamide 1 equivalentKetoneHigh (often >80%)[7]Generally requires synthesis of the amide first.
Acid Chloride 1 equivalentKetone and Tertiary AlcoholVariable, often low due to over-additionOver-addition is a significant side reaction.
Ester 1 equivalentKetone and Tertiary AlcoholDifficult to control, often poor[4]Over-addition is a major issue.[4]

An improved method for the synthesis of an alpha-alkoxy ketone highlighted the superiority of the Weinreb amide over a morpholine amide, with the former giving consistently higher yields (80%) on both lab and plant scale.[7] In a study on the synthesis of biaryl ketones, Weinreb amides were shown to be highly effective with a broad range of functionalized Grignard reagents, providing the desired ketones in high to excellent yields.[8] This method proved to be a powerful alternative to other ketone synthesis strategies.[8]

Versatility in Acylation Reactions

While the Weinreb ketone synthesis is their most celebrated application, N-methoxy-N-methylamides are also effective acylating agents for other nucleophiles, albeit with reduced reactivity compared to acid chlorides.

Acylation of Amines

The N-acylation of amines to form amides is a fundamental transformation. While acid chlorides react rapidly, often violently, with amines, the reaction can be difficult to control and produces corrosive HCl.[1] Weinreb amides can also acylate amines, though the reaction is typically slower and may require heating. The milder nature of this reaction can be advantageous when dealing with sensitive substrates.

Amine_Acylation cluster_0 Acylation with Acid Chloride cluster_1 Acylation with Weinreb Amide AcidChloride R¹-C(=O)-Cl Amide1 R¹-C(=O)-NH-R² + HCl AcidChloride->Amide1 Amine1 R²-NH₂ Amine1->Amide1 Base1 Base (e.g., Pyridine) Base1->Amide1 scavenges HCl WeinrebAmide R¹-C(=O)-N(OMe)Me Amide2 R¹-C(=O)-NH-R² + HN(OMe)Me WeinrebAmide->Amide2 Amine2 R²-NH₂ Amine2->Amide2 Heat Heat (often required) Heat->Amide2

Caption: Comparison of Amine Acylation

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general procedure for the conversion of a carboxylic acid to the corresponding N-methoxy-N-methylamide.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt.

  • Add anhydrous DCM to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Ketone Synthesis from a Weinreb Amide and a Grignard Reagent

This protocol provides a general method for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[9]

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of the Weinreb amide in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction by TLC until the starting Weinreb amide is consumed.

  • Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Conclusion: Strategic Reagent Selection for Optimal Outcomes

The choice of an acylating agent is a critical parameter in the design of a synthetic strategy. While acid chlorides and anhydrides offer high reactivity for rapid acylations, this can come at the cost of selectivity and can lead to undesired side reactions, most notably the over-addition of organometallic reagents in ketone synthesis. N-methoxy-N-methylamides (Weinreb amides) provide a powerful and often superior alternative in these cases. The formation of a stable, chelated intermediate effectively prevents over-addition, leading to high yields of ketones. While less reactive than acid chlorides for the acylation of amines and alcohols, the milder conditions required for Weinreb amide reactions can be advantageous for complex and sensitive substrates. By understanding the distinct reactivity profiles and mechanistic nuances of these acylating agents, researchers can make informed decisions to optimize their synthetic endeavors, ensuring higher yields, greater selectivity, and ultimately, a more efficient path to their target molecules.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry. [Link]

  • Doubleday, W. W., et al. (2014). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Organic Process Research & Development. [Link]

  • Organic Syntheses. (2021). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 98, 61-79. [Link]

  • Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-211. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Sherwood, J., et al. (2017). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry. [Link]

  • Szostak, M., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Sherwood, J., et al. (2017). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. [Link]

  • Hagiwara, H., et al. (2002). N-Acylation of Amides With Acid Anhydrides by Way of Dual Activation Using MgBr2·OEt2. Tetrahedron Letters. [Link]

  • University of Bath. N-Acylation Reactions of Amines. [Link]

  • ResearchGate. Acylation of amines with different anhydrides. [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Li, J., et al. (2010). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Chinese Chemical Letters. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Scribd. Acetylation of Aniline. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. [Link]

  • ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of acid chloride as an intermediate in amide synthesis. Der Pharma Chemica. [Link]

  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta. [Link]

  • ResearchGate. N,N-Dimethylamination of Acid Chlorides with Dmf. [Link]

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A Guide to Acylating Agents: The Strategic Advantages of Weinreb Amides over Acid Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of molecular architecture is paramount. The formation of carbon-carbon bonds to create ketones is a fundamental transformation, yet it is often fraught with challenges of selectivity and control. While acid chlorides are workhorse reagents for acylation, their high reactivity frequently leads to undesirable side reactions, particularly over-addition, when paired with potent organometallic nucleophiles.

This guide provides an in-depth comparison of Weinreb amides and acid chlorides for ketone synthesis. We will explore the mechanistic underpinnings that grant Weinreb amides their superior control, present comparative experimental data, and offer detailed protocols to illustrate their practical advantages in complex synthetic applications.

The Fundamental Challenge: Over-Addition in Reactions with Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives, a property that makes them powerful acylating agents but also difficult to control. When reacting an acid chloride with a strong organometallic nucleophile, such as a Grignard (R-MgX) or organolithium (R-Li) reagent, the goal is often to synthesize a ketone. However, the reaction rarely stops at the desired stage.

The initial nucleophilic acyl substitution produces the target ketone. The problem arises because the resulting ketone is also highly electrophilic—often more so than the starting acid chloride. Consequently, a second equivalent of the organometallic reagent rapidly attacks the newly formed ketone, leading to a tertiary alcohol as the predominant product. Even when using a single, carefully measured equivalent of the nucleophile, a mixture of starting material, ketone, and tertiary alcohol is common, as the ketone intermediate is consumed faster than the initial acid chloride.

This lack of control complicates purification, lowers the yield of the desired product, and consumes valuable nucleophile.

Figure 1: Reaction pathway of an acid chloride with a Grignard reagent, illustrating the rapid over-addition to form a tertiary alcohol.

The Weinreb Amide Solution: Engineering a Stable Intermediate

In 1981, Steven M. Weinreb and Steven Nahm developed a powerful method to circumvent the over-addition problem. Their approach utilizes N-methoxy-N-methylamides, now universally known as Weinreb-Nahm amides. The genius of this functional group lies in its ability to react with an organometallic reagent to form a highly stable tetrahedral intermediate.

Upon nucleophilic attack, the carbonyl oxygen and the adjacent N-methoxy oxygen form a stable five-membered chelate with the metal ion (Li⁺ or MgX⁺). This chelated tetrahedral intermediate is remarkably stable at low temperatures and does not collapse to a ketone. The ketone is only liberated upon the addition of an aqueous acid during the workup step, long after the organometallic reagent has been quenched. This two-stage process—formation of a stable intermediate followed by its controlled breakdown—is the key to the method's success, preventing any possibility of over-addition.

Figure 2: The Weinreb ketone synthesis pathway. The stable chelated intermediate prevents over-addition, leading cleanly to the ketone upon workup.

Head-to-Head Comparison: Performance and Properties

The mechanistic differences translate directly into significant practical advantages for Weinreb amides in a laboratory setting.

FeatureAcid ChloridesWeinreb Amides
Primary Product Tertiary Alcohol (from over-addition)Ketone or Aldehyde
Control & Selectivity Poor; prone to forming product mixtures.Excellent ; cleanly stops after a single addition.
Intermediate Stability Transient and unstable tetrahedral intermediate.Stable , five-membered chelated intermediate.
Yield of Ketone Generally low to moderate, often contaminated.High to excellent.
Functional Group Tolerance Low; the high reactivity is incompatible with many sensitive groups.High; reactions are mild and tolerate a wide array of functionalities.
Handling & Stability Moisture-sensitive, corrosive, and often require fresh preparation.Generally stable, often crystalline solids that can be purified and stored.

Experimental Protocols: A Comparative Case Study

To illustrate the practical differences, we present protocols for the synthesis of benzophenone from benzoyl chloride.

Protocol 1: Synthesis via Acid Chloride (Illustrating Over-Addition)

This protocol demonstrates the typical outcome when reacting an acid chloride directly with a Grignard reagent.

Objective: Attempted synthesis of benzophenone, expecting triphenylmethanol as the major product.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (2.2 eq).

  • Add anhydrous diethyl ether and a small crystal of iodine.

  • Add bromobenzene (2.1 eq) dropwise via syringe to initiate Grignard formation. Stir until the magnesium is consumed.

  • Cool the resulting phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The major isolated product will be triphenylmethanol, the result of over-addition. Benzophenone will be present as a minor byproduct.

Protocol 2: Synthesis via Weinreb Amide (Controlled Ketone Formation)

This two-step protocol showcases the precision and high yield of the Weinreb methodology.

Objective: High-yield synthesis of benzophenone.

Step 2a: Preparation of N-methoxy-N-methylbenzamide (Weinreb Amide)

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Slowly add pyridine (2.5 eq) or triethylamine and stir for 15 minutes.

  • Add a solution of benzoyl chloride (1.0 eq) in DCM dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography if necessary.

Step 2b: Reaction with Grignard Reagent to Form Benzophenone

  • Prepare phenylmagnesium bromide (1.2 eq) as described in Protocol 1.

  • Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) from Step 2a in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Add the Grignard solution dropwise to the Weinreb amide solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting amide.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup as described in Protocol 1.

  • Purification of the crude product typically yields pure benzophenone in high yield.

Quantitative Data Summary

The following table summarizes the expected outcomes from the synthesis of a generic ketone (R-CO-R') using both methods, based on literature precedents.

MethodNucleophileExpected ProductTypical Yield (Ketone)Purity Issues
Acid Chloride 2.1 eq R'-MgXTertiary Alcohol< 20%Significant over-addition product.
Weinreb Amide 1.2 eq R'-MgXKetone > 85%Minimal byproducts; high purity.

Conclusion: A Superior Tool for Precision Synthesis

While acid chlorides are indispensable for many transformations, they are fundamentally flawed for the synthesis of ketones using powerful organometallic reagents due to the unavoidable problem of over-addition. The Weinreb amide provides a robust and elegant solution.

By forming a stable, chelated tetrahedral intermediate, the Weinreb amide methodology allows for the controlled and high-yield synthesis of ketones and aldehydes. Its compatibility with a wide range of functional groups, operational simplicity, and the stability of the amide itself make it a superior and highly reliable tool for chemists engaged in the complex challenges of modern organic synthesis. For any researcher prioritizing yield, purity, and predictability, the Weinreb amide is the clear strategic choice over an acid chloride for these critical C-C bond formations.

References

  • Bohrium. (n.d.). The Growing Synthetic Utility of the Weinreb Amide. Retrieved from [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from [Link]

  • Mahdi, K., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]

  • Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

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  • Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ketones from carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

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  • Weires, A. G., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic letters, 14(4), 1102–1105. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Kariya, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48119–48127. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ketones from carboxylic acid derivatives a Conventional.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • JoVE. (n.d.). Video: Preparation of Aldehydes and Ketones from Carboxylic Acid Derivatives. Retrieved from [Link]

  • Filo. (n.d.). The Weinreb amide method is a good way to prepare ketones in high yields.... Retrieved from [Link]

A Comparative Guide to N-Methoxy-N-methylformamide and Dimethylformamide as Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the choice of reagent is paramount, dictating the efficiency, selectivity, and ultimate success of a transformation. Formylation, the introduction of a formyl group (-CHO), is a fundamental operation, and the reagents that accomplish this are diverse.[1] Among them, N,N-Dimethylformamide (DMF) is a ubiquitous and cost-effective choice, celebrated for its role in reactions like the Vilsmeier-Haack formylation.[2][3] However, for transformations requiring more subtle control, particularly in the synthesis of ketones and aldehydes from carboxylic acid derivatives, the principles embodied by N-methoxy-N-methylamides, often called Weinreb amides, offer a distinct and powerful alternative.

This guide provides a detailed, evidence-based comparison of the synthetic utility of Dimethylformamide and the N-methoxy-N-methylamide functional group, which is the core of N-methoxy-N-methylformamide. We will delve into their mechanistic underpinnings, compare their performance across key applications, and provide validated experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Mechanistic Divergence: Electrophilicity vs. Intermediate Stability

The fundamental difference in the synthetic application of DMF and N-methoxy-N-methylamides stems from the intermediates they form. DMF is typically activated to become a potent electrophile, whereas the N-methoxy-N-methylamide structure is engineered to form a uniquely stable tetrahedral intermediate upon nucleophilic attack.

Dimethylformamide (DMF) and the Vilsmeier Reagent

In its most common role as a formylating agent, DMF is not used alone. It requires activation by an electrophilic reagent, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate a highly reactive chloroiminium ion known as the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺).[3][4][5] This species is a powerful electrophile that readily attacks electron-rich systems.[4][6]

The Vilsmeier-Haack reaction is a cornerstone of this reactivity, enabling the formylation of activated aromatic and heteroaromatic compounds.[2][6] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[7]

G cluster_0 Reagent Activation cluster_1 Reaction & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack Reaction Workflow.

The N-Methoxy-N-methylamide Moiety and the Weinreb Ketone Synthesis

The N-methoxy-N-methylamide group, first reported by Steven M. Weinreb and Steven Nahm, provides a solution to a classic problem in organic synthesis: the over-addition of organometallic reagents to acyl compounds.[8] When a Grignard or organolithium reagent adds to a typical ester or acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb amide elegantly circumvents this issue. Upon nucleophilic addition, it forms a stable, five-membered chelated tetrahedral intermediate.[8] This stability is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the methoxy oxygen.[8] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. By the time the ketone is formed, the potent organometallic nucleophile has been quenched, preventing over-addition.[8][9]

G WeinrebAmide Weinreb Amide (R-CO-N(Me)OMe) Chelate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Chelate + R'-M Grignard Organometallic (R'-M) Ketone Ketone (R-CO-R') Chelate->Ketone + H₃O⁺ Overaddition Over-addition Product (Alcohol) Chelate->Overaddition Prevented Workup Acidic Workup (H₃O⁺)

Caption: Weinreb Synthesis avoids over-addition.

Performance Comparison: A Head-to-Head Analysis

The choice between DMF and an N-methoxy-N-methylamide-based strategy depends entirely on the desired transformation.

FeatureDimethylformamide (DMF)N-Methoxy-N-methylamide Functionality
Primary Role Formylating Agent[3][10], Polar Aprotic Solvent[11][12]Acylating Agent Precursor (for Ketone/Aldehyde Synthesis)[8][9]
Key Intermediate Vilsmeier Reagent (Chloroiminium ion)[5]Stable, Chelated Tetrahedral Intermediate[8]
Typical Substrates Electron-rich aromatics, heterocycles, alkenes[4][6]Carboxylic acids, esters, acid chlorides (for conversion to the amide)[8]
Common Reagents POCl₃, SOCl₂, Oxalyl Chloride for activation[7]Organolithium or Grignard reagents for C-C bond formation[8]
Key Advantage Efficient and direct formylation of activated systems.[2]Prevents over-addition of strong nucleophiles, allowing controlled ketone synthesis.[8]
Limitations Requires activated substrates; activating agents can be harsh.Indirect method; requires prior synthesis of the Weinreb amide.
Reaction Product Aldehyde (-CHO group added)[6]Ketone or Aldehyde (from R-CO-X)[8]

Validated Experimental Protocols

The following protocols provide standardized, step-by-step procedures for representative applications of each reagent class.

Protocol 1: Vilsmeier-Haack Formylation of Indole using DMF/POCl₃

This protocol describes the classic formylation of an electron-rich heterocycle to produce indole-3-carboxaldehyde.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1 M Sodium hydroxide (NaOH) solution

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Drying tube (CaCl₂)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, cool 10 mL of anhydrous DMF in an ice bath to 0 °C.

  • Vilsmeier Reagent Formation: While stirring, add 2.0 mL (21.8 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cold DMF over 15 minutes. Maintain the temperature at 0-5 °C. The formation of the solid Vilsmeier reagent may be observed.[4] Stir the mixture at this temperature for an additional 30 minutes.

  • Substrate Addition: Dissolve 2.0 g (17.1 mmol) of indole in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The mixture will typically become a thick, colored paste.

  • Hydrolysis (Workup): Carefully quench the reaction by pouring the mixture onto 50 g of crushed ice. Vigorously stir the resulting slurry.

  • Basification & Isolation: Slowly add 1 M NaOH solution to the slurry with stirring until the pH is ~9-10. This hydrolyzes the iminium intermediate and precipitates the product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL).

  • Drying: Dry the solid product under vacuum to yield indole-3-carboxaldehyde as a pale yellow to beige solid.

Protocol 2: Two-Step Synthesis of a Ketone via a Weinreb Amide

This protocol demonstrates the power of the Weinreb amide by first preparing it from a carboxylic acid and then reacting it with a Grignard reagent to cleanly form a ketone.

Part A: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)

Materials:

  • Benzoic acid

  • N,O-Dimethylhydroxylamine hydrochloride[13][14]

  • Oxalyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Acid Chloride Formation: To a solution of 2.44 g (20.0 mmol) of benzoic acid in 40 mL of anhydrous DCM, add 2 drops of DMF (catalyst). Cool the solution to 0 °C in an ice bath. Add 1.8 mL (21.0 mmol) of oxalyl chloride dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

  • Amide Coupling: In a separate flask, prepare a slurry of 2.15 g (22.0 mmol) of N,O-dimethylhydroxylamine hydrochloride in 40 mL of anhydrous DCM. Cool this slurry to 0 °C and slowly add 3.56 mL (44.0 mmol) of pyridine.

  • Reaction: Add the freshly prepared benzoyl chloride solution from step 1 dropwise to the slurry from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with 30 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methylbenzamide, which can be purified by column chromatography if necessary.

Part B: Reaction with Grignard Reagent to form a Ketone

Materials:

  • N-methoxy-N-methylbenzamide (from Part A)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1.65 g (10.0 mmol) of N-methoxy-N-methylbenzamide in 30 mL of anhydrous THF.

  • Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Slowly add 3.7 mL (11.0 mmol) of 3.0 M ethylmagnesium bromide solution via syringe. The stable tetrahedral intermediate will form.[8] Stir the reaction at 0 °C for 1 hour.

  • Quench: Quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Hydrolysis & Extraction: Add 20 mL of 1 M HCl to hydrolyze the intermediate to the ketone. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure to afford propiophenone. The crude product can be purified by distillation or column chromatography.

Conclusion and Strategic Recommendations

This compound and Dimethylformamide, while both formamides, occupy distinct and complementary roles in the synthetic chemist's toolbox.

  • Choose Dimethylformamide (with POCl₃ or similar) for the direct and efficient formylation of electron-rich aromatic and heteroaromatic compounds. It is the industry standard for reactions like the Vilsmeier-Haack, offering a reliable route to aryl aldehydes.[1][2]

  • Choose the N-methoxy-N-methylamide (Weinreb amide) strategy when the goal is the controlled synthesis of ketones or aldehydes from carboxylic acid derivatives using highly reactive organometallic nucleophiles.[8][15] Its unique ability to form a stable, chelated intermediate is unparalleled in preventing over-addition, ensuring high yields of the desired carbonyl compound where other methods would fail.[9]

By understanding the fundamental mechanistic differences between the formation of a Vilsmeier reagent and a stable Weinreb intermediate, researchers can strategically deploy these powerful reagents to achieve their synthetic targets with greater precision and control.

References

  • Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Vilsmeier-Haack Reaction - NROChemistry Source: NROChemistry URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Dimethylformamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Vilsmeier reagent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Source: rxsol chemo pharma international URL: [Link]

  • Title: Demystifying DMF: A Deep Dive into the Properties and Chemical Synthesis Uses of Dimethylformamide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Dimethylformamide (DMF) - Common Organic Chemistry Source: The Organic Chemistry Portal URL: [Link]

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Beyond Weinreb: A Comparative Guide to Modern Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The construction of ketones is a fundamental transformation in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and functional materials. For decades, the Weinreb ketone synthesis has been a mainstay, lauded for its reliability in converting activated carboxylic acid derivatives into ketones.[1] However, the landscape of synthetic chemistry is ever-evolving, and a host of powerful alternatives have emerged, each with its own distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a comparative analysis of key alternatives to the Weinreb synthesis, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Benchmark: Weinreb Ketone Synthesis

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, is the cornerstone of this classic method.[1] Its efficacy stems from the formation of a stable tetrahedral intermediate upon addition of an organometallic reagent (typically an organolithium or Grignard reagent). This intermediate is stabilized by chelation of the lithium or magnesium cation by the methoxy and carbonyl oxygens, preventing the common problem of over-addition to form a tertiary alcohol.[2] Aqueous workup then liberates the desired ketone. While robust and high-yielding, the Weinreb synthesis requires the pre-formation of the Weinreb-Nahm amide from a carboxylic acid derivative, adding a step to the synthetic sequence.

Palladium-Catalyzed Approaches: The Fukuyama Coupling

The Fukuyama coupling has risen to prominence as a mild and highly chemoselective method for ketone synthesis.[3][4] This palladium-catalyzed reaction couples a thioester with an organozinc reagent to furnish a ketone.[5] A key advantage of the Fukuyama coupling is its exceptional tolerance for a wide array of sensitive functional groups, including esters, aldehydes, and even other ketones, which can be problematic in methods employing more reactive organometallics.[4] The mild reaction conditions and the use of less toxic organozinc reagents further enhance its appeal.[5]

Mechanism of the Fukuyama Coupling

The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the thioester. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone and regenerate the active palladium(0) species.[4][5]

Fukuyama_Coupling R-CO-SR' Thioester Oxidative_Addition Oxidative Addition R-CO-SR'->Oxidative_Addition R''-ZnX Organozinc Reagent Transmetalation Transmetalation R''-ZnX->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition R-CO-Pd(II)-SR' Acylpalladium(II) Intermediate Oxidative_Addition->R-CO-Pd(II)-SR' R-CO-Pd(II)-SR'->Transmetalation R-CO-Pd(II)-R'' Acyl-Alkylpalladium(II) Intermediate Transmetalation->R-CO-Pd(II)-R'' Reductive_Elimination Reductive Elimination R-CO-Pd(II)-R''->Reductive_Elimination Reductive_Elimination->Pd(0) Ketone R-CO-R'' (Ketone) Reductive_Elimination->Ketone

Caption: Catalytic cycle of the Fukuyama coupling.

Experimental Protocol: Synthesis of a Multifunctional Ketone via Fukuyama Coupling

This protocol is a generalized procedure based on a highly efficient and scalable method.[6]

  • Preparation of the Organozinc Reagent: To a solution of the corresponding alkyl or aryl halide in anhydrous THF, add activated zinc dust under an inert atmosphere. The reaction can be initiated with a catalytic amount of iodine. Stir the mixture at room temperature until the halide is consumed (monitored by GC or TLC).

  • Coupling Reaction: In a separate flask, dissolve the thioester (1.0 equiv) in anhydrous THF. Add a palladium catalyst, such as Pd(OAc)2 or Pd/C (typically 1-5 mol%).[6] To this mixture, add the freshly prepared organozinc reagent solution (1.2-1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the thioester is consumed. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired ketone.

Classical Nucleophilic Additions to Nitriles

The reaction of Grignard or organolithium reagents with nitriles provides a direct and long-established route to ketones.[7] This method is advantageous for its use of readily available starting materials. The initial nucleophilic addition of the organometallic reagent to the nitrile carbon forms an imine anion intermediate.[8] A crucial feature of this reaction is that the negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent, thus preventing over-addition.[9] The ketone is then liberated upon acidic hydrolysis of the imine.[7]

Mechanism of Ketone Synthesis from Nitriles

The reaction proceeds in two distinct stages: nucleophilic addition followed by hydrolysis.

Nitrile_to_Ketone R-C≡N Nitrile Nucleophilic_Addition Nucleophilic Addition R-C≡N->Nucleophilic_Addition R'-M Organometallic Reagent (R'MgX or R'Li) R'-M->Nucleophilic_Addition Imine_Anion Imine Anion Intermediate Nucleophilic_Addition->Imine_Anion Hydrolysis Acidic Hydrolysis (H3O+) Imine_Anion->Hydrolysis Ketone R-CO-R' (Ketone) Hydrolysis->Ketone

Caption: General mechanism for ketone synthesis from nitriles.

Experimental Protocol: Grignard Reaction with a Nitrile

This is a general procedure for the synthesis of ketones from nitriles using Grignard reagents.[10]

  • Preparation of the Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the reaction. Once the reaction begins, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether or THF dropwise with stirring. After the addition, allow the mixture to warm to room temperature and then reflux for several hours.[10]

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of NH4Cl or dilute HCl. Stir vigorously until the magnesium salts dissolve. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4. Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Direct Conversion of Carboxylic Acids with Organolithium Reagents

A particularly direct approach to ketones involves the reaction of carboxylic acids with two equivalents of an organolithium reagent.[2][11] The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.[12] The second equivalent then adds to the carbonyl carbon to generate a stable dianion intermediate.[11] This dianion remains intact until acidic workup, which protonates the two oxygen atoms to form a hydrate that readily collapses to the ketone.[12] This method's primary advantage is its operational simplicity, directly converting a carboxylic acid to a ketone without the need for prior activation.[13] However, it is generally limited to organolithium reagents, as Grignard reagents are typically not reactive enough to add to the carboxylate intermediate.[12]

Mechanism of Carboxylic Acid to Ketone Conversion

The reaction proceeds via a stable dianionic intermediate.[11]

Carboxylic_Acid_to_Ketone R-COOH Carboxylic Acid Deprotonation Deprotonation R-COOH->Deprotonation R'-Li_1 1st eq. R'-Li R'-Li_1->Deprotonation Lithium_Carboxylate Lithium Carboxylate Deprotonation->Lithium_Carboxylate Nucleophilic_Addition Nucleophilic Addition Lithium_Carboxylate->Nucleophilic_Addition R'-Li_2 2nd eq. R'-Li R'-Li_2->Nucleophilic_Addition Dianion_Intermediate Dianion Intermediate Nucleophilic_Addition->Dianion_Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Dianion_Intermediate->Hydrolysis Ketone R-CO-R' (Ketone) Hydrolysis->Ketone

Caption: Mechanism for the direct conversion of carboxylic acids to ketones.

Organocuprates for Selective Acylation

The reaction of organocuprates (Gilman reagents) with acyl chlorides offers a highly selective route to ketones.[14] Organocuprates are softer and less reactive nucleophiles than Grignard or organolithium reagents.[15] This attenuated reactivity allows them to react efficiently with highly reactive acyl chlorides but not with the resulting ketone product, thus cleanly avoiding over-addition.[14][16] This method is particularly valuable when the desired ketone is sensitive to more potent nucleophiles.

Experimental Protocol: Ketone Synthesis using an Organocuprate

This is a general procedure for the synthesis of ketones from acyl chlorides and Gilman reagents.[15]

  • Preparation of the Organocuprate (Gilman Reagent): In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or THF at -78 °C. Add two equivalents of the corresponding organolithium reagent dropwise with stirring. The formation of the lithium diorganocuprate is often indicated by a color change.

  • Reaction with Acyl Chloride: To the freshly prepared Gilman reagent at -78 °C, add a solution of the acyl chloride (1.0 equiv) in anhydrous diethyl ether or THF dropwise. Maintain the low temperature throughout the addition.

  • Reaction Monitoring and Workup: Stir the reaction at low temperature for a specified time. Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4. After removing the solvent under reduced pressure, purify the crude ketone by distillation or column chromatography.

Modern Cross-Coupling Strategies

Recent years have witnessed the development of innovative ketone syntheses based on carbonylative and decarboxylative cross-coupling reactions, further expanding the synthetic chemist's toolkit.

  • Carbonylative Cross-Coupling: These reactions construct ketones by coupling an organic halide or triflate with an organometallic reagent and carbon monoxide, typically under palladium catalysis.[17][18] This three-component reaction is a convergent and efficient way to assemble unsymmetrical ketones.[17]

  • Decarboxylative Cross-Coupling: This emerging strategy involves the coupling of two different carboxylic acid derivatives, where one is decarboxylated to form a nucleophilic partner in situ.[19][20] These methods, often enabled by photoredox or dual catalysis, offer a novel and sustainable approach to ketone synthesis from abundant carboxylic acid feedstocks.[21][22]

Comparative Performance of Ketone Synthesis Methods

MethodSubstrateReagents/CatalystTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Limitations
Weinreb Synthesis Weinreb-Nahm AmideOrganolithium or Grignard Reagent1-4 h70-95High yields, avoids over-addition, broad substrate scope.[1]Requires pre-synthesis of the Weinreb amide.[1]
Fukuyama Coupling ThioesterOrganozinc Reagent, Pd Catalyst2-12 h60-90Excellent functional group tolerance, mild conditions.[3][4]Requires preparation of organozinc reagents and thioesters.[3]
Nitrile Addition NitrileOrganolithium or Grignard Reagent2-24 h50-85Readily available starting materials, direct.[7]Can be sensitive to sterically hindered substrates.
Carboxylic Acid + R-Li Carboxylic Acid2 eq. Organolithium Reagent1-3 h60-90Direct conversion of carboxylic acids, operationally simple.[11][12]Requires two equivalents of the organolithium reagent.[11]
Organocuprate + Acyl Chloride Acyl ChlorideOrganocuprate (Gilman Reagent)1-3 h70-95Highly selective for ketones, avoids over-addition.[14][15]Requires preparation of organocuprates and highly reactive acyl chlorides.
Carbonylative Coupling Aryl/Alkyl HalideOrganometallic Reagent, CO, Pd Catalyst6-24 h60-85Convergent, builds complexity quickly.[17]Requires handling of toxic CO gas, can have catalyst sensitivity.
Decarboxylative Coupling Carboxylic AcidsPhotoredox/Dual Catalysis12-36 h50-80Uses abundant starting materials, innovative.[19][22]Newer methodology, substrate scope may be more limited.

Conclusion

While the Weinreb ketone synthesis remains a valuable and reliable tool, the modern synthetic chemist has an expanding arsenal of alternative methods at their disposal. The choice of which method to employ will be dictated by the specific requirements of the target molecule, including the presence of sensitive functional groups, the availability of starting materials, and considerations of step economy. From the mild and chemoselective Fukuyama coupling to the direct conversion of carboxylic acids and the innovative cross-coupling strategies, these alternative methods provide powerful and often complementary approaches to the synthesis of the ubiquitous and versatile ketone functionality.

References

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  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

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  • Dong, Z., et al. (2017). A general approach to intermolecular carbonylation of arene C–H bonds to ketones through catalytic aroyl triflate formation.
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  • Maligres, P. E., et al. (2009). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction.
  • Goossen, L. J., et al. (2011). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation.
  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • Milstein, D., & Stille, J. K. (1978). A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. Journal of the American Chemical Society, 100(11), 3636–3638.
  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • An, X.-D., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Wang, P., et al. (2024). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Chemical Science, 15(3), 869-875.

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A Comparative Guide to N-Methoxy-N-methylformamide in Synthesis: Navigating its Limitations and Evaluating Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the extensive toolkit of synthetic organic chemistry, N-methoxy-N-methylamides, commonly known as Weinreb amides, are celebrated for their ability to serve as robust acylating agents.[1][2] Their unique stability, stemming from the formation of a chelated tetrahedral intermediate with organometallic reagents, allows for the controlled synthesis of ketones and aldehydes, thereby preventing the over-addition that plagues more reactive precursors like acid chlorides or esters.[3][4] N-Methoxy-N-methylformamide (HCON(Me)OMe) represents the simplest member of this class, designed to function as a mild formylating agent.

However, while the broader family of Weinreb amides (R-CON(Me)OMe, where R is an alkyl or aryl group) has seen widespread success, the formyl variant (R=H) is beset by inherent instability that severely curtails its practical utility. This guide provides a critical evaluation of the fundamental limitations of this compound, grounded in its mechanistic liabilities. We will present a data-driven comparison with more effective and reliable formylating agents and offer field-proven protocols to guide researchers toward more successful synthetic outcomes.

Part 1: The Core Limitation: A Mechanistic Failure Under Basic Conditions

The principal drawback of this compound is its susceptibility to a base-induced E2 elimination reaction.[1] This decomposition pathway competes directly with the desired nucleophilic acyl substitution, particularly when strongly basic nucleophiles or reaction conditions are employed.

The Mechanism of Decomposition

Instead of attacking the electrophilic carbonyl carbon, a strong base can abstract the relatively acidic proton from the N-methyl group. The resulting anion rapidly eliminates the methoxide group, leading to the formation of undesirable by-products: formaldehyde and the N-methylamide anion.[1] This process fundamentally undermines the reaction's efficiency and complicates product purification.

cluster_main Reactivity Pathways of this compound start This compound (HCON(Me)OMe) + Reagent desired_cond Mild, Non-basic Nucleophile start->desired_cond Desired Path limitation_cond Strongly Basic Conditions start->limitation_cond Competing Path tetra_int Stable Tetrahedral Intermediate desired_cond->tetra_int product Desired Formylated Product tetra_int->product e2_elim Base-Induced E2 Elimination limitation_cond->e2_elim byproducts By-products: Formaldehyde + N-methylamide anion e2_elim->byproducts

Caption: Intended formylation pathway versus the problematic base-induced decomposition.

This decomposition has two critical consequences:

  • Reduced Yield: The consumption of the starting material through a non-productive pathway directly lowers the yield of the desired formylated product.

  • By-product Contamination: The generation of formaldehyde, a reactive electrophile, can lead to further side reactions, such as hydroxymethylation of the nucleophile or starting material, creating a complex reaction mixture that is challenging to purify.[1]

Part 2: Performance in Practice: A Comparative Analysis of Formylating Agents

To contextualize the limitations of this compound, it is essential to compare its performance against established and more reliable formylating agents. The choice of reagent is dictated by factors including substrate scope, reaction conditions, efficiency, and cost.

substrate Substrate (e.g., N-terminal peptide on resin) decision Choice of Formylating Agent substrate->decision reagent1 Reagent: this compound Result: Low yield, side products decision->reagent1 reagent2 Reagent: Acetic Formic Anhydride Result: High yield, fast reaction decision->reagent2 reagent3 Reagent: 4-Nitrophenyl formate Result: High yield, convenient for SPPS decision->reagent3 analysis Analysis (HPLC, MS) & Comparison reagent1->analysis reagent2->analysis reagent3->analysis

Caption: Comparative workflow for evaluating formylating agent efficacy.

The following table summarizes the performance of several common formylating agents for the N-formylation of amines, a primary application where this compound would be considered.

Reagent/MethodTypical SubstrateConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages/Limitations
This compound AminesOften requires strongly basic nucleophilesVariableGenerally Low to ModerateTheoretically mildProne to E2 elimination, formation of by-products.[1]
Acetic Formic Anhydride Primary & Secondary Amines (incl. hindered)In situ generation, -20°C to RT15 min - 2 h97-100High yields, very fast, broad scope, clean reactions.[5][6]Reagent is moisture-sensitive and prepared in situ.
4-Nitrophenyl formate Peptides (Solid-Phase)DMF or DCM, RT to 50°C20 min - 3 hHighHighly convenient and efficient for solid-phase peptide synthesis (SPPS).[7]Can be slower for longer peptides; requires heating in some cases.[7]
Formic Acid / DCC Peptides (Solid-Phase)Diethyl ether, DMF, 0°C to 4°C4 h to overnight70-75Inexpensive, simple procedure.[8][9]Forms dicyclohexylurea (DCU) by-product which can be difficult to remove.[8]
CO₂ / NaBH₄ Aromatic & Aliphatic AminesDMF, 60°C1-12 hGood to ExcellentUtilizes CO₂ as a C1 source, catalyst-free, sustainable.[10][11]Requires elevated temperatures and specific solvent systems (e.g., DMF).[10][11]
DMF / Vilsmeier Reagent Electron-rich Aromatics, Active Methylene Cmpds.DMF, POCl₃ or (COCl)₂, 0°C to 100°C1-24 hGood to ExcellentPowerful and versatile for C-formylation.[12][13]Harsh conditions, not suitable for sensitive substrates, limited to specific nucleophiles.

Analysis: The data clearly indicate that for the N-formylation of amines and peptides, alternatives like acetic formic anhydride and 4-nitrophenyl formate are significantly more efficient and reliable than this compound.[5][7] Acetic formic anhydride, in particular, offers near-quantitative yields in exceptionally short reaction times for a wide variety of amines.[6] For the specialized but critical application of peptide synthesis, 4-nitrophenyl formate has been demonstrated to be a superior reagent, providing high degrees of formylation with convenient application.[7]

Part 3: Experimental Protocols and Best Practices

A trustworthy protocol is a self-validating system. Here, we provide a detailed methodology for a highly effective formylation reaction, highlighting the practical advantages over using a mechanistically flawed reagent.

Experimental Protocol: On-Resin N-Formylation of Peptides using 4-Nitrophenyl Formate

This protocol is adapted from a head-to-head comparison of formylating agents in solid-phase peptide synthesis, where 4-nitrophenyl formate was identified as a highly convenient and efficient reagent.[7]

Objective: To achieve a high degree of N-terminal formylation on a resin-bound peptide.

Materials:

  • Peptidyl-resin (e.g., Rink Amide resin with assembled peptide sequence)

  • 4-Nitrophenyl formate (PNPF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF (for testing purposes)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Place the peptidyl-resin (1.0 eq) in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Causality: Proper swelling is critical to ensure all reactive sites within the resin beads are accessible to the reagents.

  • Formylation Reaction:

    • Drain the DMF from the swollen resin.

    • Prepare a solution of 4-nitrophenyl formate (10 eq) in DMF.

    • Add the PNPF solution to the resin.

    • Agitate the mixture at room temperature for 3 hours. For longer or more sterically hindered peptides, the reaction can be gently heated to 50°C for 1 hour to ensure completion.[7]

    • Causality: Using a significant excess of the formylating agent drives the reaction to completion. Temperature can be used to overcome the higher activation energy associated with difficult sequences.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Wash the resin with DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen.

  • Validation (Qualitative):

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the successful formylation of the primary amine at the N-terminus. A positive test (blue beads) would indicate an incomplete reaction.

    • Trustworthiness: The Kaiser test provides a rapid, reliable, and self-validating check on the reaction's completion before proceeding to the costly and time-consuming cleavage and purification steps.

  • Cleavage and Analysis:

    • Cleave the formylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the crude product by HPLC and Mass Spectrometry to confirm the identity and purity of the N-formylated peptide.

Summary and Recommendations

While this compound is structurally analogous to the highly successful Weinreb amides, its utility as a formylating agent is severely compromised by its propensity to undergo a base-induced E2 elimination.[1] This leads to low yields and the formation of reactive by-products, making it an unreliable choice for most synthetic applications.

For researchers, scientists, and drug development professionals, we recommend the following:

  • Avoid this compound for reactions involving basic nucleophiles or conditions due to its inherent instability.

  • For general N-formylation of primary and secondary amines , utilize acetic formic anhydride , which provides excellent yields in short reaction times across a broad substrate scope.[5]

  • For N-terminal formylation in solid-phase peptide synthesis , 4-nitrophenyl formate is a proven, convenient, and highly effective reagent.[7]

  • For sustainable approaches, particularly with simple amines, consider catalyst-free methods employing CO₂ and NaBH₄ .[10][11]

By selecting the appropriate tool for the task, researchers can avoid the pitfalls associated with mechanistically flawed reagents and achieve more efficient, reliable, and scalable synthetic outcomes.

References

  • Christensen, S. B., Hansen, A. M., & Franzyk, H. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. Journal of Peptide Science, 23(5), 410-415. [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Request PDF. [Link]

  • El-Faham, A., & Albericio, F. (2018). Synthetic Approaches to N‐Methoxy‐N‐methylamides. Chemistry – A European Journal, 24(72), 19138-19150. [Link]

  • S. Nahm & S. M. Weinreb. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738. [Link]

  • Yadav, R., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11(45), 28215-28223. [Link]

  • Yadav, R., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Publishing. [Link]

  • Loffredo, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Loffredo, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Wikipedia. [Link]

Sources

A Comparative Guide to Formylating Agents for Amine Modification

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST >

Introduction: The Critical Role of N-Formylation in Synthesis

N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a cornerstone transformation in modern organic synthesis. Formamides are not merely protected amines; they are versatile intermediates crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their applications range from serving as precursors for isocyanides and formamidines to acting as key structural motifs in numerous biologically active molecules, including the antiviral Oseltamivir and the anti-obesity drug Orlistat.[3][4][5]

The selection of an appropriate formylating agent is a critical decision that dictates the efficiency, selectivity, and scalability of the synthetic route.[1] This guide provides a comparative analysis of common formylating agents, grounded in experimental data, to empower researchers in drug development and chemical synthesis to make informed decisions. We will delve into the mechanistic nuances, substrate scope, and practical considerations for each class of reagent, moving beyond a simple recitation of protocols to explain the underlying chemical principles.

I. Formic Acid and its Derivatives: The Workhorse Reagents

Formic acid is the simplest and most atom-economical formyl source. However, its direct use often requires forcing conditions to drive the dehydration equilibrium.[3][6] Consequently, various activation methods and more reactive derivatives are commonly employed.

Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a highly potent formylating agent, typically generated in situ by reacting formic acid with acetic anhydride.[6][7][8][9] This mixed anhydride is exceptionally reactive, enabling rapid and high-yielding formylation of a broad spectrum of amines.[8]

Mechanism & Rationale for High Reactivity: The efficacy of AFA stems from the mixed anhydride structure. The formyl carbonyl carbon is significantly more electrophilic than the acetyl carbonyl carbon due to the electron-donating nature of the methyl group on the acetyl side. Nucleophilic attack by the amine preferentially occurs at the formyl center, leading to the selective transfer of the formyl group.[7] The acetate ion is an excellent leaving group, further driving the reaction to completion.[7] This high reactivity allows for reactions at low temperatures (e.g., -20 °C to 0 °C), which is ideal for preserving sensitive functional groups.[6][8]

Substrate Scope: AFA is remarkably versatile, effectively formylating primary and secondary aliphatic, aromatic, and sterically hindered amines with yields often exceeding 97%.[6][8] Its ability to rapidly formylate amino acids made it a foundational tool in early peptide synthesis.[6][9]

Featured Protocol: High-Efficiency N-Formylation with in situ Generated AFA

This protocol is adapted from established, high-yield procedures.[6][8]

1. AFA Preparation (in situ):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.2 equiv.) to -20 °C using a suitable cooling bath.

  • Slowly add formic acid (1.0 equiv.) dropwise with vigorous stirring.

  • Causality: This exothermic reaction generates the highly reactive AFA. Maintaining a low temperature is crucial to prevent its decomposition and side reactions.

  • Stir the mixture at -20 °C for 20 minutes to ensure complete formation of the mixed anhydride.

2. N-Formylation Reaction:

  • In a separate flame-dried flask, dissolve the amine substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the amine solution to -20 °C.

  • Slowly transfer the pre-formed AFA solution to the amine solution via cannula or syringe.

  • Causality: Adding the AFA to the amine (normal addition) prevents localized excess of the formylating agent, which could lead to side reactions with sensitive substrates. The low temperature controls the reaction rate.

3. Monitoring and Work-up:

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 15 minutes.[8]

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is often of high purity, but can be further purified by column chromatography if necessary.

Formic Acid with Catalysts

To circumvent the need for strong dehydrating agents or the preparation of anhydrides, various catalysts can be employed to activate formic acid directly.

  • Acid Catalysis: Lewis acids like ZnO or InCl₃ can activate the carbonyl group of formic acid, enhancing its electrophilicity.[3][6] Iodine has also been shown to be an effective catalyst, generating HI in situ, which protonates the formic acid and facilitates nucleophilic attack by the amine.[3][10] These methods are often performed under solvent-free conditions at elevated temperatures (70-80 °C).[6][10]

  • Carbodiimide Coupling (DCC, EDCI): In peptide synthesis, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate formic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method is mild but suffers from the formation of urea byproducts that can be difficult to remove.[2]

II. Formamide-Based Reagents

Derivatives of formamide offer alternative pathways for N-formylation, often under very mild conditions.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a mild and highly effective formylating agent, particularly for active methylene compounds, but also for amines.[11]

Mechanism & Rationale: DMF-DMA does not transfer a formyl group directly. The reaction proceeds through the addition of the amine to the acetal, followed by the elimination of two equivalents of methanol. The resulting intermediate is a highly electrophilic aminal-ester type species which is then attacked by another equivalent of amine to generate the formamidine, which upon hydrolysis yields the formamide. For many applications, it acts as a source of a (CH(NMe₂)) unit.

Substrate Scope & Conditions: It is effective for a range of primary and secondary amines. Reactions can often be run neat or in a non-polar solvent like toluene, with temperatures ranging from room temperature to reflux, depending on the substrate's reactivity.

N,N-Dimethylformamide (DMF) as a Formyl Source

While typically used as a polar aprotic solvent, DMF can serve as a formylating agent under specific catalytic conditions, a process known as transamidation.[12][13] Catalysts such as CeO₂ or NH₄I can promote the transfer of the formyl group from DMF to a primary or secondary amine.[12][13] This approach is attractive from a process chemistry perspective, as the reagent is an inexpensive and common solvent. However, it often requires high temperatures (e.g., 130 °C) and is generally more suitable for robust substrates.[14]

III. Green and Sustainable Formylating Agents

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign formylation protocols.[15][16]

Carbon Dioxide (CO₂) with Hydrosilanes

The use of CO₂ as a C1 source is a highly attractive, sustainable approach.[17] In the presence of a reducing agent, typically a hydrosilane (e.g., phenylsilane), and often a catalyst, CO₂ can be reduced to the formic acid oxidation level.[18][19] The reaction mechanism is complex and substrate-dependent, potentially proceeding through a silyl formate or a silyl carbamate intermediate.[18][19] While conceptually elegant, these systems can require high pressures of CO₂ and careful optimization of catalysts and silanes.[18]

Methanol as a C1 Source

Catalytic N-formylation using methanol as a sustainable C1 feedstock is another promising green method.[20] Ruthenium-based catalysts can facilitate the dehydrogenation of methanol to formaldehyde in situ, which then reacts with the amine to form a hemiaminal. Further dehydrogenation of the hemiaminal yields the desired formamide.[6][20] The selectivity between N-formylation and N-methylation can be tuned by controlling reaction parameters like hydrogen pressure and temperature.[20]

IV. Comparative Performance Analysis

The choice of formylating agent is a multifactorial decision based on substrate properties, desired reaction conditions, and economic considerations.

Reagent/SystemTypical ConditionsAdvantagesDisadvantagesIdeal Substrate
Acetic Formic Anhydride (AFA) -20 to 0 °C, < 1 hVery high yields (97-100%), extremely fast, broad scope, mild conditions[6][8]Reagent is moisture-sensitive and prepared in situGeneral purpose; acid/base sensitive and sterically hindered amines
Formic Acid / Iodine 70 °C, solvent-free, 2-4 hSimple, cost-effective, good yields[10]Requires heating, HI generated in situ is corrosiveAromatic and aliphatic amines tolerant to moderate heat
DMF-DMA RT to reflux, neat or tolueneMild conditions, volatile byproducts (methanol)Reagent cost, can form stable aminal intermediatesPrimary and secondary amines, active methylene compounds
CO₂ / Hydrosilane Catalyst, elevated T/PSustainable C1 source, green chemistry[18][21]Requires catalyst, silane reductant, potentially high pressureAmines of varying basicity, depends on catalyst system[18]
Methanol / Ru-catalyst 100-150 °CSustainable C1 source, potential for tandem methylation[20]Requires specific metal catalyst, elevated temperaturesPrimary amines for selective functionalization

V. Visualizing the Workflow: Choosing a Formylating Agent

The following decision tree provides a logical workflow for selecting an appropriate formylating agent based on common experimental constraints and substrate characteristics.

Formylation_Decision_Tree start Start: Amine Substrate q1 Is the substrate acid/base sensitive or sterically hindered? start->q1 q2 Are green chemistry principles a high priority? q1->q2 No reagent1 Acetic Formic Anhydride (AFA) - High Yields - Broad Scope - Fast Reactions q1->reagent1 Yes q3 Is operational simplicity and low cost paramount? q2->q3 No reagent2 CO2 / Hydrosilane or Methanol / Ru-Catalyst - Sustainable C1 Source q2->reagent2 Yes q4 Are very mild conditions required? q3->q4 No reagent3 Formic Acid + Catalyst (e.g., I2) - Inexpensive - Solvent-free options q3->reagent3 Yes q4->reagent3 No reagent4 DMF-DMA - Mild - Volatile Byproducts q4->reagent4 Yes

Caption: Decision workflow for selecting a suitable N-formylating agent.

VI. Mechanistic Insight: The AFA Reaction Pathway

Understanding the reaction mechanism is key to troubleshooting and optimization. The formylation with AFA proceeds via a classic nucleophilic acyl substitution.

AFA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack (on formyl C=O) AFA HCO-O-COR' (Acetic Formic Anhydride) AFA->Tetrahedral Formamide R₂N-CHO (Formamide) Tetrahedral->Formamide Collapse of Intermediate (Loss of Acetate) Byproduct R'COOH (Acetic Acid) Tetrahedral->Byproduct

Caption: Mechanism of N-formylation using acetic formic anhydride (AFA).

Conclusion and Future Outlook

While classical reagents like acetic formic anhydride remain the gold standard for efficiency and broad applicability in many research settings, the field is continually evolving.[8] The push towards sustainable synthesis is driving innovation in catalytic systems that utilize abundant, non-toxic C1 sources like carbon dioxide and methanol.[15][17][20] For the drug development professional, the choice of formylating agent will always be a balance of speed, yield, substrate compatibility, and scalability. A thorough understanding of the reactivity and mechanism of each class of reagent, as provided in this guide, is essential for navigating these choices and accelerating the path to novel chemical entities.

References

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.American Chemical Society.
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Formylation of Amines.
  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.BenchChem.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.Thieme.
  • NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.Scholars Research Library.
  • Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).BenchChem.
  • Formic Anhydride vs.
  • Transformylating amine with DMF to formamide over CeO2 c
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.Royal Society of Chemistry.
  • Formyl
  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate.
  • Clean and Green approach for N-formylation of amines using formic acid under neat reaction conditions.
  • Synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 with H2.Royal Society of Chemistry.
  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.Korea Advanced Institute of Science and Technology.
  • High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.BenchChem.
  • Acetic Formic Anhydride.Organic Syntheses.
  • The Formylation Powerhouse: A Technical Guide to Dimethoxymethanamine and its Analogs in Organic Synthesis.BenchChem.
  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry.
  • Formylation Reaction of Amines Using N-Formylcarbazole.J-Stage.
  • Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines.Royal Society of Chemistry.

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A Comparative Guide to GC-MS and HPLC for the Validation of Ketone Synthesis Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's purity is a cornerstone of scientific rigor and a prerequisite for regulatory acceptance. In the realm of ketone synthesis, where these moieties are pivotal intermediates or active pharmaceutical ingredients (APIs), the choice of analytical methodology for purity validation is a critical decision that reverberates through the entire development pipeline. This guide provides an in-depth, objective comparison of two analytical workhorses, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of synthesized ketones.

Moving beyond a superficial listing of pros and cons, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to empower you to select and implement the most appropriate technique for your specific analytical challenge.

The Decisive Factor: Analyte Properties and Analytical Goals

The decision to employ GC-MS or HPLC is fundamentally dictated by the physicochemical properties of the ketone and the specific goals of the analysis.[1][2] A key consideration is the analyte's volatility and thermal stability.[1] GC-MS, by its nature, requires the analyte to be volatile and thermally stable enough to transition into the gaseous phase without degradation.[1][3] Conversely, HPLC is adept at handling a broader range of compounds, including those that are non-volatile or thermally labile.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[1][2] For ketones that are amenable to gas chromatography, GC-MS provides unparalleled sensitivity and selectivity, making it ideal for in-depth impurity profiling and trace analysis.[2][5]

The Rationale Behind GC-MS Method Development

The development of a robust GC-MS method for ketone analysis hinges on several critical parameters. The choice of the capillary column, with its specific stationary phase, is paramount for achieving optimal separation of the target ketone from potential impurities. The temperature program of the GC oven is meticulously optimized to ensure efficient separation within a reasonable timeframe. The mass spectrometer provides unambiguous identification based on the analyte's mass spectrum, a veritable molecular fingerprint.

Experimental Workflow: GC-MS Analysis of a Volatile Ketone

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesized Ketone Sample Dilution Dilution in a Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector (Vaporization) Vial->Injector Autosampler Injection Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Data Acquisition MassSpectra Mass Spectra of Eluted Peaks Chromatogram->MassSpectra Library Library Search & Purity Calculation MassSpectra->Library

Caption: Workflow for GC-MS Purity Validation of a Volatile Ketone.

Step-by-Step Protocol for GC-MS Purity Validation:
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized ketone.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

    • Transfer an aliquot of the solution into a 2 mL GC vial with a septum cap.

  • Instrumental Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at 10°C/min.

      • Hold: 5 minutes at 250°C.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the main ketone peak by its retention time and mass spectrum.

    • Compare the mass spectrum of the main peak with a reference library (e.g., NIST) for confirmation.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

The Necessity of Derivatization for Certain Ketones

For ketones with low volatility or those that exhibit poor chromatographic behavior (e.g., tailing), derivatization is a powerful strategy to enhance their suitability for GC-MS analysis.[6][7] A common approach for ketones is methoximation followed by silylation.[7] Methoximation protects the keto group, preventing tautomerization, while silylation of other active hydrogens (e.g., hydroxyl groups) increases volatility.[7] Another effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives that are amenable to GC analysis.[6][8]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Analyte Range

HPLC is an exceptionally versatile technique capable of analyzing a wide array of compounds, making it the go-to method for non-volatile, thermally labile, or polar ketones.[1][4] When coupled with a variety of detectors, such as UV-Vis or Mass Spectrometry (LC-MS), HPLC provides both quantitative purity data and structural information.

The Logic of HPLC Method Development

A successful HPLC method relies on the careful selection of the stationary phase (column), mobile phase composition, and detector. For ketones, reversed-phase chromatography with a C18 column is a common starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. The choice of detector depends on the chromophoric properties of the ketone; a UV detector is widely used, while an MS detector provides greater specificity and sensitivity.

Experimental Workflow: HPLC Purity Analysis of a Non-Volatile Ketone

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Synthesized Ketone Sample Dissolution Dissolution in Mobile Phase or a Compatible Solvent Sample->Dissolution Filtration Filtration through 0.45 µm Syringe Filter Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injector HPLC Injector Vial->Injector Autosampler Injection Column HPLC Column (Separation) Injector->Column Detector Detector (e.g., UV-Vis) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation Integration->PurityCalc

Caption: Workflow for HPLC Purity Validation of a Non-Volatile Ketone.

Step-by-Step Protocol for HPLC Purity Validation:
  • Sample Preparation:

    • Prepare a stock solution of the synthesized ketone by accurately weighing approximately 10 mg and dissolving it in a 10 mL volumetric flask with the mobile phase or a suitable solvent (e.g., acetonitrile).

    • Prepare a working solution of approximately 0.1 mg/mL by further dilution.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at a wavelength appropriate for the ketone's chromophore (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify the main ketone peak by its retention time.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Chiral Ketones: A Special Case for HPLC

For chiral ketones, where the separation of enantiomers is critical, chiral HPLC is the method of choice.[9][10] This is achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[9][11] The development of chiral HPLC methods can be more complex, often requiring screening of different CSPs and mobile phases to achieve resolution.[9]

Comparative Analysis: GC-MS vs. HPLC

FeatureGC-MSHPLC
Analyte Suitability Volatile and thermally stable compounds.[1][3]Wide range, including non-volatile and thermally labile compounds.[1][4]
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Partitioning between a liquid mobile phase and a solid stationary phase.[2]
Identification Definitive identification based on mass spectra.[1][2]Based on retention time; confirmation often requires a mass spectrometer (LC-MS).
Sensitivity Generally higher for volatile compounds.[2]Highly sensitive, especially with detectors like fluorescence or MS.
Selectivity Very high due to mass spectrometric detection.[2]Good, can be enhanced with selective detectors (e.g., MS) and specialized columns.
Sample Preparation Often simple dilution; derivatization may be required.[6][7]Dissolution and filtration; derivatization can be used for detection enhancement.[12][13]
Chiral Separations Possible with chiral columns, but less common.The primary technique for chiral separations using chiral stationary phases.[9][10]

Validation and Trustworthiness: Adherence to Regulatory Guidelines

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[14] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for method validation.[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the chosen analytical method according to these guidelines, researchers can ensure the trustworthiness and reliability of their purity data.[14][19]

Conclusion: An Orthogonal Approach for Unquestionable Purity

While both GC-MS and HPLC are powerful techniques for assessing the purity of synthesized ketones, they provide complementary information. For volatile ketones, GC-MS offers unparalleled identification capabilities and sensitivity. For a broader range of ketones, including non-volatile and chiral compounds, HPLC is the more versatile and often necessary choice.

For the highest level of confidence in purity assessment, especially in a regulatory environment, an orthogonal approach employing both GC-MS and HPLC is recommended.[20] This strategy leverages the different separation mechanisms of the two techniques to provide a comprehensive impurity profile, ensuring that no impurities are overlooked. By understanding the principles and practical considerations of each method, and by adhering to rigorous validation standards, researchers can confidently and accurately determine the purity of their synthesized ketones, a critical step in the journey from discovery to application.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ProPharma. (2024, June 25). Analytical Method Validation: Mastering FDA Guidelines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Uchiyama, S., Ando, M., & Arito, H. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi: 10.2116/analsci.20.865
  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Veeragandham, S. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BioProcess International. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer.
  • Sharma, S., & Singh, P. (n.d.). Analytical method validation: A brief review.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Specialist Pharmacy Service. (2010, May 24). Validation of quality control analytical methods.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • BenchChem. (n.d.). Cross-Verification of Mesityl Methyl Ketone Purity: A Comparative Guide to HPLC and GC-MS Analysis.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Ko, J. H., & Kim, K. R. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Analytical Biochemistry, 384(1), 17-22. doi: 10.1016/j.ab.2008.09.022
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • ResearchGate. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Journal of Analytical Toxicology. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry.
  • Petersen, H. W., Strunge, B., Olesen, H. V., & Johansen, S. S. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 34(6), 335–340. doi: 10.
  • ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2025, October 25). (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.

Sources

Assessing the Functional Group Tolerance of N-Methoxy-N-methylformamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern organic synthesis, the quest for chemoselectivity is paramount. Reagents that can perform a specific transformation without affecting other sensitive functionalities within a complex molecule are invaluable. N-methoxy-N-methylformamide, a member of the Weinreb amide family, has emerged as a crucial reagent, particularly for the synthesis of aldehydes.[1][2] Its utility stems from a remarkable tolerance for a wide array of functional groups, a feature attributed to the stability of its tetrahedral intermediate formed upon nucleophilic addition.[2][3] This guide provides an in-depth, data-driven comparison of this compound's functional group tolerance against common alternative formylating agents, offering researchers the insights needed to make informed decisions in synthetic planning.

Introduction: The Need for a Tolerant Formylating Agent

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and natural products. While numerous reagents can achieve this, many suffer from drawbacks such as over-addition, harsh reaction conditions, or a lack of selectivity, leading to undesired side reactions with other functional groups present in the starting material.

This compound (Weinreb formamide) serves as an excellent acylating agent, particularly with potent organometallic nucleophiles like Grignard and organolithium reagents.[1] The key to its success lies in the formation of a stable, five-membered cyclic intermediate upon nucleophilic attack.[2][3] This intermediate is resistant to collapse and further reaction until acidic workup, effectively preventing the common problem of over-addition that plagues reactions with esters or acid chlorides, which typically yield tertiary alcohols instead of the desired ketone or aldehyde.[2][4][5]

Mechanism of Action: The Key to Chemoselectivity

The superior functional group tolerance of this compound is a direct consequence of its reaction mechanism with strong nucleophiles like organometallic reagents (R-M).

Acidic_Proton_Limitation Start Substrate with -OH, -NH₂, -SH Reagent 1. R-MgBr or R-Li (Strong Base) Deprotonation Acid-Base Reaction (Deprotonation) Reagent->Deprotonation Preferential Reaction Formamide 2. N-methoxy-N- methylformamide No_Reaction No Formylation (Starting Material Recovered after workup) Formamide->No_Reaction

Caption: General incompatibility with acidic protons.

Insight: To overcome this, protecting group strategies are necessary. Alternatively, for simple N-formylation of amines, other methods are more direct. [6][7]For instance, acetic formic anhydride or catalytic methods using CO2 can be highly effective for formylating amines directly. [6][7]

Head-to-Head Comparison with Alternatives

Reagent/MethodTypical NucleophileKey AdvantagesKey DisadvantagesBest For...
This compound Organolithium, GrignardExcellent functional group tolerance (esters, ketones, halides); prevents over-addition. [2][3]Requires strongly basic organometallic reagents; incompatible with acidic protons. [1]Complex substrates where chemoselectivity is critical.
Ethyl Formate GrignardInexpensive, readily available.Prone to over-addition to form tertiary alcohols; less selective. [4]Simple syntheses where the substrate lacks other electrophilic sites.
Dimethylformamide (DMF) OrganolithiumCan act as a formylating agent.Generally lower yielding and less clean than Weinreb amide; can be difficult to control.Specific cases, often where DMF is also the solvent.
Vilsmeier-Haack Reagent (POCl₃/DMF) Electron-rich aromaticsExcellent for formylating activated aromatic rings (e.g., indoles, anilines).Requires activated substrates; harsh conditions (POCl₃).Formylation of electron-rich heterocycles and arenes. [8]
Acetic Formic Anhydride AminesHighly efficient for N-formylation of primary and secondary amines. [6]Not suitable for C-formylation.Selective formylation of amines. [6][9]

Experimental Protocol: Chemoselective Formylation of an Aryl Bromide

This protocol describes the synthesis of 4-bromobenzaldehyde from 1,4-dibromobenzene, illustrating the high chemoselectivity of the method.

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1,4-dibromobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting slurry at -78 °C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10% ethyl acetate in hexanes) to yield pure 4-bromobenzaldehyde.

Experimental_Workflow Start 1. Dissolve 1,4-Dibromobenzene in Anhydrous THF Cool 2. Cool to -78 °C Start->Cool Add_BuLi 3. Add n-BuLi (1.0 eq) (Lithium-Halogen Exchange) Cool->Add_BuLi Stir1 4. Stir at -78 °C for 30 min Add_BuLi->Stir1 Add_Formamide 5. Add this compound (Formylation) Stir1->Add_Formamide Stir2 6. Stir at -78 °C for 1 hr Add_Formamide->Stir2 Quench 7. Quench with 1 M HCl (Workup) Stir2->Quench Extract 8. Extraction with Ethyl Acetate Quench->Extract Wash 9. Wash with NaHCO₃ & Brine Extract->Wash Dry 10. Dry (MgSO₄) & Concentrate Wash->Dry Purify 11. Column Chromatography Dry->Purify Product Pure 4-Bromobenzaldehyde Purify->Product

Caption: Step-by-step workflow for the selective formylation of 1,4-dibromobenzene.

Conclusion

This compound stands out as a superior reagent for the synthesis of aldehydes from organometallic precursors, especially within the context of complex, multifunctional molecules. Its unique mechanism, which relies on the formation of a stable chelated intermediate, effectively prevents over-addition and allows it to tolerate a broad spectrum of sensitive functional groups, including esters, ketones, and halides. [3][10][11]While it is incompatible with acidic protons, a limitation shared by all strongly basic organometallic reagents, this can be managed with standard protecting group strategies. For synthetic chemists facing challenges of chemoselectivity, this compound provides a reliable and high-yielding solution that often proves superior to classical alternatives like alkyl formates or DMF.

References

  • Pace, V., et al. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis.

  • BenchChem. (2025). A Comparative Guide to N-(2-Methoxy-2-methylpropyl)formamide and Other Formamide Derivatives in Synthesis.

  • Request PDF. (2025). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions.

  • MDPI. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

  • Pace, V., et al. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis.

  • ResearchGate. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.

  • ResearchGate. (n.d.). A New Formylating Reagent: N-(Diethylcarbamoyl)-N-methoxyformamide.

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

  • MDPI. (2017). Formylation of Amines.

  • NIH PMC. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4.

  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.

  • TCI Chemicals. (n.d.). Powerful N-Formylating Reagent.

  • MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.

  • NIH PubChem. (n.d.). This compound.

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.

  • ResearchGate. (n.d.). Reaction scope using N‐methyl‐formamide for the synthesis of...

  • Manufacturer's Website. (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis.

  • NIH PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.

  • MSU Chemistry. (n.d.). Main Group Organometallic Compounds.

  • ScholarWorks @ UMass Amherst. (2014). Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules.

  • NIH PMC. (n.d.). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis.

  • NIH. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns.

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A Comparative Guide: Managing N-Terminal Formylation in Peptide Synthesis with DMF and N-Methoxy-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the choice of solvent is paramount to the success of the endeavor. For decades, N,N-dimethylformamide (DMF) has been the undisputed workhorse, prized for its excellent resin-swelling properties and its ability to dissolve a wide range of reagents.[1][2] However, its utility is shadowed by a persistent and often problematic side reaction: the unintended formylation of the N-terminal amine of the growing peptide chain.[2][3]

This guide presents a nuanced comparison, not of two equivalent solvents, but of a ubiquitous solvent and its inherent flaw versus a specialized reagent designed for precise chemical modification. We will explore the unintended consequences of using DMF and contrast this with the controlled application of N-methoxy-N-methylformamide, a Weinreb amide, for intentional N-terminal formylation. This analysis aims to provide researchers with the insights needed to mitigate undesirable side reactions and to strategically modify peptides when required.

Part 1: N,N-Dimethylformamide (DMF) - The Ubiquitous Solvent and Its Hidden Reactivity

DMF's role as the primary solvent in SPPS is well-established. Its polarity and aprotic nature facilitate both the Fmoc-deprotection and coupling steps that are the foundation of peptide chain elongation.[4] However, the chemical stability of DMF is not absolute.

The Achilles' Heel: Formylation Side Reactions

A significant drawback of DMF is its propensity to degrade, especially at elevated temperatures or over time, into dimethylamine and formic acid.[2] The formic acid, or a related active formylating species, can then react with the free N-terminal amine of the peptide, leading to an unwanted formylated impurity that is often difficult to separate from the target peptide. This side reaction can significantly reduce the yield and purity of the final product.[2][3]

Several factors can exacerbate this issue:

  • Temperature: Higher temperatures used in microwave-assisted SPPS can accelerate DMF degradation and increase the rate of formylation.[2]

  • Reagent Purity: Low-quality DMF may contain impurities like formic acid or dimethylamine from the outset, increasing the risk of side reactions.[2]

  • Reaction Conditions: The basic conditions used for Fmoc deprotection (e.g., piperidine) can also contribute to the formation of formylating species.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DMF [label="DMF\n(N,N-Dimethylformamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degradation\n(Heat, Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Dimethylamine + Formic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide [label="Peptide-NH₂\n(Free N-Terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReaction [label="Unintended\nFormylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity [label="Peptide-NH-CHO\n(Formylated Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

DMF -> Degradation; Degradation -> Products; Products -> SideReaction [label=" Formylating Species "]; Peptide -> SideReaction; SideReaction -> Impurity; } dot Unintended formylation pathway via DMF degradation.

Part 2: this compound - A Precise Tool for N-Terminal Formylation

In stark contrast to the accidental formylation caused by DMF, this compound serves as a specific and controllable reagent for intentional N-terminal modification. This compound is a type of Weinreb-Nahm amide, a class of reagents known for their stability and predictable reactivity with organometallic reagents and other nucleophiles.[5][6][7]

When N-terminal formylation is a desired modification—for instance, to mimic bacterial peptides which are often N-formylated, or to enhance a peptide's biological activity or stability—reagents like this compound offer a clean and efficient solution.[8][9]

Mechanism of Controlled Formylation

The key to the controlled reactivity of a Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[5][10] The N-methoxy group chelates the metal cation (in the case of organometallic reagents) or stabilizes the intermediate, preventing the "over-addition" or further reactions that plague more reactive acylating agents.[7][10] In the context of formylating a peptide's N-terminus, this compound acts as a mild and efficient formyl group donor, reacting cleanly with the primary amine without the side reactions associated with harsher reagents.[11]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Reagent [label="this compound\n(Weinreb Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide [label="Peptide-NH₂\n(Free N-Terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Controlled\nFormylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Peptide-NH-CHO\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

Reagent -> Reaction [label=" Formyl Donor "]; Peptide -> Reaction; Reaction -> Product; } dot Controlled N-terminal formylation using this compound.

Part 3: Head-to-Head Comparison: Uncontrolled Side Reaction vs. Controlled Synthesis

The distinction between these two compounds in peptide synthesis is not one of preference but of purpose. The following table summarizes their fundamentally different roles.

FeatureN,N-Dimethylformamide (DMF)This compound
Primary Role Solvent for SPPS.[2]Reagent for targeted formylation.[11]
Process Unintended side reaction.[3]Intentional, controlled synthetic step.
Source of Formyl Group Degradation products (e.g., formic acid).[2]Direct transfer from the Weinreb amide.
Control Poorly controlled; dependent on temperature, time, and purity.Stoichiometrically controlled and predictable.
Outcome Generation of hard-to-remove impurities, reduced yield.[2]High yield of the desired N-formylated peptide.[12]
Mitigation/Application Mitigation: Use high-purity, amine-free DMF; keep temperatures low; consider alternative solvents like NMP, THF, or ACN.[2][13][14]Application: Used when N-formylation is required for biological activity or structural studies.[8][9]

Part 4: Experimental Protocols

To provide a practical context, the following are representative protocols for standard SPPS in DMF and for a targeted on-resin formylation reaction.

Protocol 4.1: Standard Fmoc-SPPS of a Model Peptide using DMF

This protocol outlines a manual synthesis cycle. Automated synthesizers follow a similar sequence of steps.[15][16]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel with DMF (5-10 mL) for at least 30-60 minutes.[1][16]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of the piperidine solution for 15-20 minutes.[15]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), a coupling agent like HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF (~3 mL).

    • Add a base, N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq), to the activation mixture and vortex for 1-2 minutes.[17]

    • Add the activated amino acid solution to the drained resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

  • Confirmation: Perform a Kaiser test to ensure the coupling reaction is complete (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Return to Step 2 to begin the cycle for the next amino acid in the sequence.

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Standard Fmoc-SPPS workflow using DMF.

Protocol 4.2: On-Resin N-Terminal Formylation

This protocol is adapted from methods utilizing a pre-activated formic acid species or an in-situ approach.[12][17][18] A simple and effective recent method uses formic acid and acetic anhydride.[8][12]

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using the standard Fmoc-SPPS protocol (4.1), ensuring the final Fmoc group is removed to expose the N-terminal amine.

  • Resin Preparation: After the final DMF wash, swell the peptide-resin in fresh DMF for 10-15 minutes.

  • Formylation Reaction (One-Pot Method):

    • Drain the DMF from the resin.

    • Add a solution of pyridine in DMF.

    • Add formic acid to the mixture.

    • Slowly add acetic anhydride dropwise over 10-15 minutes while agitating the resin suspension.[8]

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Drain the formylation cocktail and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all reagents.

  • Cleavage and Deprotection: Dry the resin and proceed with the standard cleavage protocol (e.g., using a TFA cocktail like TFA/TIS/H₂O 95:2.5:2.5) to release the N-formylated peptide.

Part 5: Safety and Handling Considerations

Both DMF and this compound require careful handling in a laboratory setting.

ParameterN,N-Dimethylformamide (DMF)This compound
Primary Hazards Flammable liquid, reproductive toxin, potential carcinogen, harmful upon inhalation or skin absorption.[19][20][21]Irritant, potential for harm if swallowed or in contact with skin. Full toxicological properties may not be fully known.[22]
Handling Must be used in a certified chemical fume hood.[19][23] Avoid contact with skin and eyes.Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[22]
PPE Chemical splash goggles, lab coat, and appropriate gloves (butyl rubber recommended, as nitrile provides limited protection).[20][24]Safety glasses, lab coat, and suitable chemical-resistant gloves.[22]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[20][21][25]Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]
Disposal Dispose of as hazardous organic solvent waste according to institutional guidelines.[19][24]Dispose of as chemical waste in accordance with local regulations.

Conclusion and Future Perspectives

The comparison between N,N-dimethylformamide and this compound in peptide synthesis is a clear illustration of the difference between an incidental, problematic side reaction and a deliberate, controlled modification.

  • N,N-Dimethylformamide remains a cornerstone solvent for SPPS due to its superior solvation properties. However, researchers must be acutely aware of its potential to cause N-terminal formylation, especially under thermal stress. Best practices include using high-purity, amine-free DMF, minimizing reaction temperatures where possible, and considering greener, more stable alternative solvents like N-butylpyrrolidinone (NBP) or binary mixtures (e.g., DMSO/EtOAc) which are gaining traction.[26][27][28]

  • This compound is not a solvent substitute for DMF but rather a specialized tool. It provides a reliable and high-yielding method for the intentional synthesis of N-formylated peptides, a crucial modification for studying certain biological processes and developing peptide-based therapeutics.

Ultimately, the choice is not about replacing one with the other, but about understanding their distinct chemical behaviors. For the peptide chemist, mastering this subject involves both minimizing the unintended consequences of the workhorse solvent and skillfully applying the precision tool when the chemistry demands it. This dual understanding is essential for achieving the highest standards of purity, yield, and innovation in peptide science.

References

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.
  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier altern
  • Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Cloudfront.net.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.
  • On the way to greener SPPS: Replacing DMF. Bachem.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). James Madison University.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing DMB Protection. Benchchem.
  • Solid Phase Formylation of N-Terminus Peptides.
  • Methods and protocols of modern solid phase peptide synthesis. CiteSeerX.
  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Hangda Chemical.
  • Dimethylformamide - SAFETY D
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Weinreb ketone synthesis. Wikipedia.
  • Solid Phase Formylation of N-Terminus Peptides.
  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction.
  • Fast On-Resin N-Formyl
  • Standard Operating Procedure for Dimethylformamide. University of Louisville.
  • Safety D
  • SAFETY DATA SHEET - N-Methylformamide. Fisher Scientific.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions.
  • SAFETY DATA SHEET - N-Methylformamide. Thermo Fisher Scientific.
  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics.
  • material safety d
  • N-Methoxy-formamide - Safety D
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.
  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. MDPI.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • No more DMF: greener solid-phase peptide synthesis with binary solvents. Bachem.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Formylation - Common Conditions. organic-chemistry.org.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • (PDF) Side reactions in peptide synthesis: An overview.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of n-Methoxy-n-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of n-Methoxy-n-methylformamide. As a key reagent in modern organic synthesis, particularly in the formation of Weinreb amides, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Core Principles: Hazard Identification and Immediate Safety

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a flammable liquid, and its vapors can form explosive mixtures with air.[1] Therefore, all handling and disposal procedures must be conducted away from ignition sources in a well-ventilated area, preferably within a chemical fume hood.

The primary hazards involve flammability and potential irritation. While comprehensive toxicological data is limited, related formamide compounds are known to cause skin, eye, and respiratory irritation.[2][3] Always assume the compound is hazardous upon contact and inhalation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Hazard Profile: this compound
Primary Hazard Class Flammable Liquid, Class 3[5]
UN Number 1993[5]
Packing Group III[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[6]
Hazardous Decomposition Combustion produces toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][7]
Primary Exposure Routes Inhalation, skin contact, eye contact.[2]

Pre-Disposal Protocol: Waste Segregation and Containerization

The causality behind strict waste segregation is to prevent inadvertent chemical reactions within the waste container. Mixing this compound with incompatible substances like strong acids or oxidizing agents can lead to vigorous, exothermic reactions, gas evolution, and potential container pressurization.

Step-by-Step Containerization Procedure:

  • Select the Correct Waste Container:

    • Use a designated, chemically resistant container intended for flammable organic solvent waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight screw cap.[8]

  • Label the Container Before Use:

    • Proper labeling is a critical control point. Affix a "Hazardous Waste" label to the container before adding any waste.[8]

    • Clearly write "this compound" and list any other solvents or reagents that will be added to the same container. Include approximate percentages of each component.

    • Never obscure the label.

  • Establish a Designated Waste Accumulation Area:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]

    • Keep the waste container closed at all times except when adding waste.[8]

Step-by-Step Disposal Workflow

This protocol covers the disposal of pure reagent, solutions, and contaminated labware. The guiding principle is that all materials that have come into contact with this compound must be treated as hazardous waste.

A. Disposal of Unused or Waste this compound (Pure or in Solution):

  • Work in a Ventilated Area: Perform all transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer the Waste: Carefully pour the liquid waste into the pre-labeled hazardous waste container using a funnel to prevent spills.

  • Secure the Container: Tightly seal the cap on the waste container immediately after the transfer.

  • Store for Pickup: Return the container to its designated secondary containment in the satellite accumulation area. Schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[9] Disposal must be handled by a licensed professional waste disposal company.[4][6]

B. Disposal of Contaminated Solid Waste:

  • Segregate Sharps: Needles, syringes, or sharp-edged tools must be placed in a designated sharps container.

  • Collect Non-Sharp Solids: Contaminated gloves, weigh boats, pipette tips, and absorbent paper should be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid hazardous waste container.[9]

  • Labeling: The container must be labeled "Hazardous Waste" and specify "Solid Waste contaminated with this compound."

C. Decontamination and Disposal of Empty Containers:

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: The first rinse of the container must be collected and disposed of as hazardous chemical waste.[8] For highly toxic materials, the first three rinses must be collected.[8]

    • Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container.

    • Secure the cap and swirl to rinse all interior surfaces.

    • Pour the rinsate into your flammable organic waste container. .

  • Repeat: Repeat the rinsing process two more times. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most cautious approach is to collect all rinses as hazardous waste.

  • Air Dry: Allow the fully rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely.

  • Alert Personnel: Notify colleagues in the immediate area and restrict access.

  • Assess the Spill: For small spills (<100 mL) that you are trained and equipped to handle:

    • Ensure the area is well-ventilated and there are no nearby ignition sources.

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a sealable container.[2][4]

  • Label and Dispose: Label the container as "Spill Debris with this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For spills larger than 100 mL or any spill outside of a containment area, evacuate the lab immediately and contact your institution's EHS or emergency response team.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of this compound waste streams.

G start Identify Waste Stream (this compound) waste_type Determine Waste Type start->waste_type liquid_node Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid_node Liquid solid_node Solid Waste (Gloves, Pipettes, Absorbent) waste_type->solid_node Solid container_node Empty Reagent Container waste_type->container_node Empty Container select_liquid_container Select & Pre-Label Flammable Liquid Waste Container liquid_node->select_liquid_container select_solid_container Select & Pre-Label Solid Hazardous Waste Container solid_node->select_solid_container rinse_container Triple Rinse Container (Collect 1st Rinse as HazWaste) container_node->rinse_container transfer_liquid Transfer Waste in Fume Hood select_liquid_container->transfer_liquid collect_solid Collect Solids in Lined Bin or Sealed Bag select_solid_container->collect_solid store_waste Securely Cap & Store Container in Secondary Containment transfer_liquid->store_waste collect_solid->store_waste dispose_rinsed Deface Label & Dispose of Clean, Dry Container rinse_container->dispose_rinsed pickup Arrange for EHS Pickup store_waste->pickup

Caption: Decision workflow for this compound waste management.

References

Navigating the Safe Handling of N-Methoxy-n-methylformamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-Methoxy-n-methylformamide, a valuable reagent in organic synthesis, particularly in the formation of Weinreb amides for the preparation of ketones and aldehydes, requires meticulous handling due to its potential health hazards.[1][2] This guide provides essential, experience-driven protocols for the safe use, management, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

This compound and its structural analogs are classified as harmful in contact with skin and are suspected of damaging fertility or the unborn child.[3][4][5][6] Therefore, a comprehensive understanding of its toxicological profile is the cornerstone of safe handling. Exposure can occur through dermal contact, inhalation of vapors, or accidental ingestion.[3]

Core Principles of Exposure Minimization:

  • Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact.[3][4]

  • Procedural Diligence: Adherence to established protocols for handling, storage, and waste disposal is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3]Lab coat.Not generally required if performed in a fume hood.
Reaction Setup and Workup Chemical splash goggles or a face shield.[3]Chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[3]Chemical-resistant apron over a lab coat.Not generally required if performed in a fume hood.
Large-Scale Operations (>50g) Face shield and chemical splash goggles.[3]Heavy-duty chemical-resistant gloves.Full-body chemical-resistant suit.[3]A NIOSH-approved respirator may be necessary if there is a risk of exceeding exposure limits.[5]
Spill Cleanup Chemical splash goggles and a face shield.[3]Chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an appropriate cartridge is recommended.[5]
Step-by-Step Handling Procedures

A systematic approach to handling this compound mitigates the risk of exposure and ensures procedural consistency.

Preparation and Reaction Setup:

  • Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before moving it to the work area.

  • Fume Hood Operation: Ensure the chemical fume hood is functioning correctly before commencing work.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the reagent, use a syringe, cannula, or a dedicated pipette to avoid spills.

  • Reaction Vessel: Conduct the reaction in a sealed vessel whenever possible to contain vapors.

Post-Reaction Workup and Purification:

  • Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood.

  • Extraction and Washing: Handle all aqueous and organic layers containing the reagent or its byproducts as hazardous.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Reagent fume_hood->dispense reaction Conduct Reaction dispense->reaction workup Reaction Workup reaction->workup disposal Waste Disposal workup->disposal decon Decontaminate Glassware workup->decon end End disposal->end decon->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Management:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[3][4]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with soap and water.[7]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][5][6] Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and its contaminated materials is an essential component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing the reagent in a dedicated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous solid waste in a designated container.[3]

Disposal Protocol:

  • Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed and reputable hazardous waste disposal company.[3][7] Do not pour this chemical down the drain.[3]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

This procedural diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

start Contaminated Material is_liquid Is it liquid? start->is_liquid liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste No professional_disposal Dispose via Licensed Waste Contractor liquid_waste->professional_disposal solid_waste->professional_disposal

Caption: Disposal Path for this compound Waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound and foster a culture of safety and scientific excellence.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • PubChem. This compound. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.